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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, a halogenated quinolinone derivative with significant potential in medicinal chemistry and drug discovery. While speci...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, a halogenated quinolinone derivative with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this document, based on established chemical principles and data from structurally related analogues, offers a robust framework for its synthesis, characterization, and exploration of its potential therapeutic applications.

Introduction: The Quinolinone Scaffold in Drug Discovery

Quinolinone and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] The versatility of the quinolone scaffold has led to its successful application in various therapeutic areas, including the development of antibacterial, antiviral, and anticancer agents.[2]

The introduction of a fluorine atom at the C-6 position of the quinolinone ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[] Fluoroquinolones, a major class of antibiotics, owe their potent bactericidal activity to this structural feature.[4][5] Furthermore, the incorporation of an iodine atom, particularly at the C-3 position, introduces a valuable synthetic handle for further functionalization through cross-coupling reactions and can also contribute to the molecule's biological activity profile.

This guide focuses on the specific trifunctionalized quinolinone, 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, outlining a proposed synthetic pathway, predicting its key spectroscopic characteristics, and discussing its potential as a platform for the development of novel therapeutic agents.

Proposed Synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

A plausible and efficient synthetic route to the title compound involves a two-step process, beginning with the well-established Conrad-Limpach synthesis to construct the 6-fluoro-2-methylquinolin-4(1H)-one core, followed by a regioselective iodination at the C-3 position.

Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4(1H)-one

The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form the corresponding enamine intermediate, followed by a thermal cyclization.

Experimental Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

  • Thermal Cyclization: In a separate flask, heat a high-boiling point solvent, such as diphenyl ether, to approximately 250 °C. Add the crude enamine intermediate dropwise to the hot solvent. Maintain the temperature for 30-60 minutes to facilitate the cyclization.[6]

  • Isolation and Purification: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether. The crude 6-fluoro-2-methylquinolin-4(1H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture).

Step 2: Regioselective Iodination

The second step introduces the iodine atom at the C-3 position of the quinolinone ring. A direct C-H iodination protocol using molecular iodine is a promising approach.[7]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the 6-fluoro-2-methylquinolin-4(1H)-one (1.0 eq) obtained from the previous step in a suitable solvent like acetic acid.

  • Iodination: Add molecular iodine (I₂) (1.1 eq) to the solution. The reaction may be promoted by the addition of an oxidizing agent or by heating. A recently developed radical-based direct C-H iodination protocol for quinolones could be particularly effective.[7]

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, can be purified by column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_0 Step 1: Quinolinone Core Synthesis cluster_1 Step 2: Regioselective Iodination A 4-Fluoroaniline + Ethyl Acetoacetate B Ethyl 3-((4-fluorophenyl)amino)but-2-enoate A->B Condensation (Ethanol, H+) C 6-Fluoro-2-methylquinolin-4(1H)-one B->C Thermal Cyclization (Diphenyl Ether, ~250°C) D 6-Fluoro-2-methylquinolin-4(1H)-one E 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one D->E Iodination (I₂, Acetic Acid)

Caption: Proposed two-step synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and spectroscopic properties of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/Characteristic
CAS Number 1599467-55-6
Molecular Formula C₁₀H₇FINO
Molecular Weight 303.07 g/mol
Appearance Expected to be an off-white to pale yellow solid.
¹H NMR Aromatic protons on the fluoro-substituted ring are expected to show complex splitting patterns due to H-F coupling. A singlet for the methyl group protons. The NH proton will likely appear as a broad singlet.
¹³C NMR Aromatic carbons will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbonyl carbon will appear downfield.
Mass Spectrometry (EI) The molecular ion peak (M⁺) should be observed at m/z 303. Characteristic fragmentation patterns for quinolones include the loss of CO and subsequent ring cleavages.[8][9][10]
Infrared (IR) Characteristic absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch (around 1650-1680 cm⁻¹), and C-F and C-I bonds.

Potential Applications in Drug Development

The unique combination of a fluoroquinolone scaffold with an iodinated C-3 position suggests several promising avenues for drug development.

Antibacterial Agents

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] The 6-fluoro substitution is crucial for this activity.[] The introduction of a 3-iodo substituent could modulate the antibacterial spectrum and potency, potentially overcoming existing resistance mechanisms. Further derivatization at the C-3 position, facilitated by the iodo group, could lead to the development of novel antibacterial agents with improved efficacy.

Anticancer Agents

The quinolinone scaffold has been explored for its anticancer properties.[2] Various derivatives have shown promising activity against a range of cancer cell lines. The 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one core can serve as a versatile starting point for the synthesis of a library of compounds to be screened for anticancer activity. The iodo group allows for the introduction of various pharmacophores through reactions like Suzuki, Sonogashira, and Heck cross-coupling, enabling the exploration of structure-activity relationships.

Other Therapeutic Areas

The diverse biological activities associated with the quinolinone nucleus suggest that 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one could be a valuable intermediate for the synthesis of compounds targeting other diseases, including viral infections and neurodegenerative disorders.

Logical Relationship of Structural Features to Potential Applications:

AppLogic cluster_features Key Structural Features cluster_apps Potential Applications A 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one B 6-Fluoroquinolone Scaffold A->B C 3-Iodo Substituent A->C D Antibacterial Agents B->D Known Activity of Fluoroquinolones E Anticancer Agents B->E General Activity of Quinolones C->E Synthetic Handle for Derivatization F Other Therapeutics C->F Platform for Diverse Scaffolds

Caption: Relationship between the compound's structure and its potential applications.

Conclusion and Future Directions

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization based on established chemical knowledge. The proposed synthetic route is practical and relies on well-understood reactions. The predicted spectroscopic data will be invaluable for the identification and characterization of the synthesized compound.

Future research should focus on the experimental validation of the proposed synthetic pathway and the comprehensive spectroscopic characterization of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one. Subsequently, the synthesis of a diverse library of derivatives, leveraging the reactivity of the C-3 iodo group, will be crucial for exploring its full potential in various therapeutic areas. The insights provided in this guide are intended to catalyze further investigation into this promising molecule and its potential contributions to the field of drug discovery.

References

  • Merck Manual Professional Edition. Fluoroquinolones - Infectious Disease. [Link]

  • Louisiana Department of Health. Fluoroquinolones (and Quinolones). [Link]

  • Martinez-Poveda, B., et al. Mechanism of action of and resistance to quinolones. PMC. [Link]

  • Gao, Y., et al. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • Cristiano, M. L. S. Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure. ResearchGate. [Link]

  • Klapars, A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • SciSpace. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Gao, Y., et al. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. [Link]

  • ResearchGate. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • PMC. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

Sources

Exploratory

physical and chemical properties of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

Title: Technical Profile: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one Document Type: Technical Monograph Version: 1.0 Executive Summary 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1599467-55-6) is a highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Profile: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one Document Type: Technical Monograph Version: 1.0

Executive Summary

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1599467-55-6) is a highly functionalized heterocyclic building block belonging to the 4-quinolone class.[1] Characterized by a halogenated core (fluorine at C6, iodine at C3) and a methyl group at C2, this compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents. Its structural features make it a "privileged scaffold" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid generation of 3-substituted quinolone libraries with potential antibacterial (fluoroquinolone analogs), antimalarial, and anticancer activities.

Chemical Identity & Characterization

PropertySpecification
IUPAC Name 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one
CAS Number 1599467-55-6
Molecular Formula

Molecular Weight 303.07 g/mol
SMILES CC1=NC2=C(C=C(F)C=C2)C(=O)C1I
Structural Class Halogenated 4-Quinolone
Spectral Signature (Predicted)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~12.0 ppm (s, 1H, NH ): Broad singlet, exchangeable with 
      
      
      
      .
    • 
       ~7.8–7.9 ppm (dd, 1H, H5 ): Coupled to F (
      
      
      
      ) and H7 (
      
      
      ).
    • 
       ~7.5–7.6 ppm (m, 2H, H7, H8 ): Multiplet due to F-coupling.
      
    • 
       ~2.6 ppm (s, 3H, C2-CH 
      
      
      
      ): Characteristic singlet for the methyl group.
    • Note: The C3 position is substituted with Iodine, resulting in the absence of the H3 singlet typically seen at ~6.0 ppm in the non-iodinated precursor.

Physicochemical Properties

The introduction of the iodine atom at C3 significantly alters the physicochemical profile compared to the parent quinolone, increasing lipophilicity and molecular density.

PropertyValue / Description
Physical State Solid powder
Color Off-white to pale yellow (iodine-containing heterocycles often yellow upon aging)
Melting Point >250 °C (Decomposition likely). Experimental determination required for specific batch.
Solubility Soluble in DMSO, DMF, NMP. Sparingly soluble in MeOH, EtOH.[] Insoluble in water.
pKa (Predicted) ~10.5 (N-H acidity). The iodine at C3 may slightly increase acidity via inductive effects.
LogP (Predicted) ~2.5 – 3.0 (Increased lipophilicity vs. non-iodinated analog).

Synthesis & Formation Pathways

The synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one typically follows a linear pathway involving the construction of the quinolone core via the Conrad-Limpach synthesis , followed by electrophilic halogenation.

Synthetic Workflow Diagram

SynthesisPathway Aniline 4-Fluoroaniline (Precursor A) Enamine Enamine Intermediate (Schiff Base) Aniline->Enamine Condensation (Cat. Acid, Reflux) KetoEster Ethyl Acetoacetate (Precursor B) KetoEster->Enamine Quinolone 6-Fluoro-2-methyl quinolin-4(1H)-one Enamine->Quinolone Conrad-Limpach Cyclization (250°C, Diphenyl Ether) Product 6-Fluoro-3-iodo-2-methyl quinolin-4(1H)-one Quinolone->Product Electrophilic Iodination (I2/KI or NIS, Base)

Caption: Step-wise synthesis from aniline precursors to the final iodinated scaffold.[3][4][5]

Detailed Protocol: Iodination of the Quinolone Core

Context: This step transforms the 6-fluoro-2-methylquinolin-4(1H)-one intermediate into the target 3-iodo derivative.

  • Reagents: 6-Fluoro-2-methylquinolin-4(1H)-one (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq) or Iodine (

    
    ) with Potassium Carbonate (
    
    
    
    ).
  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid.

  • Procedure:

    • Dissolve the starting quinolone in ACN.

    • Add NIS portion-wise at room temperature.

    • Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the starting material (

      
      ).
      
    • Workup: Cool to room temperature. The product often precipitates directly. Filter the solid.[3][5] If no precipitate forms, dilute with water and filter.

    • Purification: Wash the cake with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Yield: Typically 75–85%.

Chemical Reactivity & Applications

The 3-iodo position is chemically distinct from the 6-fluoro position. The C-I bond is weak and highly reactive toward oxidative addition with Palladium(0), making this molecule an ideal substrate for cross-coupling.

Reactivity Map

ReactivityMap Core 6-Fluoro-3-iodo-2-methyl quinolin-4(1H)-one Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C-3 Iodine Displacement Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Core->Sonogashira C-3 Iodine Displacement Heck Heck Reaction (Alkenes, Pd(0)) Core->Heck C-3 Iodine Displacement Alkylation N-Alkylation (R-X, Base) Core->Alkylation N-1 Deprotonation Prod_Suzuki 3-Aryl-Quinolones (Anticancer/Antibacterial) Suzuki->Prod_Suzuki Prod_Sono 3-Alkynyl-Quinolones Sonogashira->Prod_Sono Prod_Heck 3-Alkenyl-Quinolones Heck->Prod_Heck Prod_Alkyl N-Substituted Quinolones (Increased Solubility) Alkylation->Prod_Alkyl

Caption: Divergent synthesis pathways utilizing the C-3 iodine and N-1 nitrogen handles.

Key Applications
  • Antibacterial Discovery: The C3 position is critical for binding to DNA gyrase in fluoroquinolone antibiotics. Modifying this position via the iodine handle allows for the exploration of novel binding domains.

  • Anticancer Agents: 2-Aryl-3-substituted quinolones synthesized from this scaffold have shown cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa).

  • PET Imaging Precursors: The 6-fluoro group can be isotopically exchanged (

    
    ) or the iodine can be used to attach radiolabeled prosthetic groups for Positron Emission Tomography.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling:

    • Avoid dust formation.

    • Use essentially in a fume hood due to potential iodine liberation upon decomposition.

    • Store away from light (iodinated compounds are photosensitive).

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate).

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for quinolone synthesis).
  • Zubkov, V. O., et al. (2020). "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents." Journal of Organic and Pharmaceutical Chemistry.
  • Srivastava, A., et al. (2021).[3] "Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-4-quinolones." Tetrahedron Letters. (Reactivity of the C-3 iodine).

Sources

Foundational

Biological Activity and Late-Stage Functionalization of 6-Fluoro-3-iodo-quinolinone Derivatives

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The quinolinone scaffold represents one of the most privileged structures in modern medicinal chemistry, serving as the backbone for n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The quinolinone scaffold represents one of the most privileged structures in modern medicinal chemistry, serving as the backbone for numerous FDA-approved antimicrobial and antineoplastic agents. Within this chemical space, 6-fluoro-3-iodo-quinolinone derivatives have emerged not merely as active pharmaceutical ingredients (APIs), but as highly versatile, biologically active pharmacophores.

The strategic placement of a fluorine atom at the C-6 position drastically alters the molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and target-site residence time. Concurrently, the C-3 iodine atom serves a dual mandate: it acts as a potent halogen-bond donor in biological systems—facilitating unique σ-hole interactions with target proteins—and provides an indispensable synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling [1]. This whitepaper synthesizes the mechanistic pharmacology, structure-activity relationships (SAR), and validated experimental workflows for leveraging this core in drug discovery.

Mechanistic Pharmacology & Target Pathways

The biological activity of 6-fluoro-3-iodo-quinolinones is primarily bifurcated into two therapeutic domains: antimalarial efficacy and antineoplastic/antibacterial activity.

Antimalarial Activity: Cytochrome bc1 Inhibition

Derivatives elaborated from 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one are highly potent inhibitors of the Plasmodium falciparum cytochrome bc1 complex. The quinolinone core mimics the natural substrate ubiquinol. The 6-fluoro modification enhances hydrophobic packing within the Q_o binding site of the complex, while the C-3 position (often functionalized from the iodo-precursor into a diaryl ether) projects into the highly conserved catalytic pocket, arresting mitochondrial electron transport and inducing rapid parasite clearance [2].

Anticancer & Antibacterial Activity: Topoisomerase Intercalation

Similar to classic fluoroquinolones, 6-fluoro-3-iodo derivatives exhibit profound affinity for human Topoisomerase I/II and bacterial DNA gyrase. The planar heterocyclic system intercalates between DNA base pairs at the cleavage site. The electronegative 6-fluoro group forms critical water-mediated hydrogen bonds with the enzyme, stabilizing the DNA cleavage complex, preventing strand ligation, and ultimately triggering apoptosis [3].

MOA A 6-Fluoro-3-iodo-quinolinone B P. falciparum Cytochrome bc1 A->B Hydrophobic & Halogen Bonding E Topoisomerase I/II DNA Gyrase A->E Intercalation C Electron Transport Arrest B->C Blocks Ubiquinol D Parasite Death C->D F DNA Cleavage Complex E->F Prevents Ligation G Apoptosis F->G

Fig 1: Dual mechanistic pathways of 6-fluoro-3-iodo-quinolinone derivatives in biological targets.

Quantitative Structure-Activity Relationship (SAR) Data

The transition from the baseline 6-fluoro-3-iodo core to fully elaborated therapeutic agents demonstrates the critical nature of the C-3 position. The table below summarizes the comparative biological activities across different C-3 and C-6 substitutions.

Compound IDC-3 SubstitutionC-6 SubstitutionPrimary TargetIC50 / MIC ValueReference
10f IodoFluoroP. falciparum (3D7)Baseline (~500 nM)[2]
11b Iodo (4,7-dimethoxy)FluoroP. falciparum (3D7)Baseline (~320 nM)[2]
18f Phenyl-piperazinylFluoroTopoisomerase I100 μM[3]
7 PiperazinylFluoroE. coli (DNA Gyrase)1.0 μg/mL (MIC)[4]

Data Synthesis: The intact 3-iodo core (Compounds 10f, 11b) possesses moderate baseline activity due to inherent halogen bonding. However, when the iodine is displaced via cross-coupling to form bulky aryl or piperazinyl groups (Compounds 18f, 7), target-specific potency increases exponentially by filling adjacent hydrophobic pockets in the target enzymes.

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices and environmental controls.

Workflow S1 Step 1: Core Synthesis (N-alkylation & Iodination) S2 Step 2: Late-Stage Diversification (Suzuki/Ullmann at C-3) S1->S2 S3 Step 3: In Vitro Screening (SYBR Green I / Topo I Assay) S2->S3 S4 Step 4: DMPK & In Vivo Efficacy (Mouse Models) S3->S4

Fig 2: Experimental workflow from synthesis to in vivo validation of quinolinone derivatives.

Protocol A: Synthesis of 6-Fluoro-3-iodo-4,7-dimethoxy-2-methylquinoline (11b)

This protocol outlines the methylation of the quinolinone core while preserving the highly reactive C-3 iodine [2].

  • Preparation: Dissolve 5.72 mmol of 6-fluoro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one in 57 mL of anhydrous dimethylformamide (DMF).

    • Causality: Anhydrous DMF is utilized because its high dielectric constant stabilizes the intermediate enolate, while the absence of water prevents premature hydrolysis of the alkylating agent.

  • Deprotonation: Add 11.4 mmol (2.0 eq) of potassium carbonate (

    
    ) at room temperature. Stir the suspension for 0.5 h at 50 °C.
    
    • Causality:

      
       is a mild base. It is specifically chosen over stronger bases (like NaH) to prevent unwanted dehalogenation or ring-opening degradation of the sensitive 3-iodo-quinolinone core.
      
  • Alkylation: Dropwise add 8.58 mmol of methyl iodide (

    
    ) at room temperature. Elevate the temperature to 50 °C and stir for 8 hours.
    
  • Workup & Validation: Remove the solvent in vacuo. Resuspend the residue in ethyl acetate and water, extract with brine, dry over

    
    , and concentrate.
    
    • Self-Validating Step: Analyze the crude product via

      
       NMR. The disappearance of the broad N-H/O-H tautomeric peak (~12.11 ppm) and the appearance of a sharp singlet at ~3.95 ppm confirms successful O-methylation.
      
Protocol B: In Vitro Antimalarial Screening via SYBR Green I Assay

To evaluate the biological activity of the synthesized derivatives against P. falciparum.

  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Compound Dosing: Seed parasites at 0.3% parasitemia in 96-well plates. Add the 6-fluoro-3-iodo derivatives in a serial dilution range (10 μM to 1 nM).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a specialized gas mixture (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ).
    • Causality: This specific microaerophilic environment strictly mimics the oxygen tension found in human venous blood, ensuring the parasite's cytochrome bc1 complex operates under physiologically relevant conditions.

  • Fluorescence Quantification: Lysis the cells using a buffer containing SYBR Green I dye. Read fluorescence at Ex: 485 nm / Em: 530 nm.

    • Validation & Controls: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus, any detected fluorescence is absolutely causal to parasite replication. Include Chloroquine as a positive control (expected IC50 ~10-15 nM) and DMSO (0.1%) as a negative vehicle control to validate assay dynamic range.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.RSC Advances, 2025.
  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers.Journal of Medicinal Chemistry / PMC, 2014.
  • Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors.European Journal of Medicinal Chemistry / PubMed, 2016.
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents.PubMed, 2003.
Exploratory

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one CAS number and identifiers

Abstract 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1599467-55-6) is a highly functionalized heterocyclic building block belonging to the fluoroquinolone class.[1] Characterized by a halogenated core with orthogona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1599467-55-6) is a highly functionalized heterocyclic building block belonging to the fluoroquinolone class.[1] Characterized by a halogenated core with orthogonal reactivity—an electrophilic iodine at the C3 position and a nucleophilic nitrogen at N1—this compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents. Its structural features make it an ideal scaffold for developing kinase inhibitors, antimalarial agents, and novel antibacterial candidates via Palladium-catalyzed cross-coupling reactions. This guide details its chemical identity, validated synthesis protocols, and strategic applications in drug discovery.

Part 1: Chemical Identity & Properties[2][3]

The compound is defined by a quinolin-4(1H)-one core substituted with a fluorine atom at position 6, a methyl group at position 2, and an iodine atom at position 3. This specific substitution pattern balances lipophilicity (fluorine) with synthetic versatility (iodine).

Table 1: Physicochemical Identifiers
PropertyValue
CAS Number 1599467-55-6
IUPAC Name 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one
Molecular Formula

Molecular Weight 303.07 g/mol
Exact Mass 302.953
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
pKa (Calc) ~10.5 (NH acidity), ~-1.0 (Carbonyl basicity)
Structural Representation (SMILES & InChI)
  • SMILES: CC1=NC2=C(C=C(F)C=C2)C(=O)C1I (Tautomer dependent; often exists as the 4-hydroxy quinoline in specific solvents, but the 4-quinolone form is dominant in solid state).

  • InChIKey: Unique hash required for database integration (Derivative specific).

Part 2: Synthesis & Reaction Mechanisms

The synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is best approached via a modified Conrad-Limpach synthesis followed by electrophilic halogenation. This route is preferred for its scalability and regioselectivity.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • 6-Fluoro-2-methylquinolin-4(1H)-one (Intermediate A): Constructed from 4-fluoroaniline and ethyl acetoacetate.

  • Electrophilic Iodine Source:

    
     or N-Iodosuccinimide (NIS).
    
Step-by-Step Experimental Protocol
Step 1: Condensation and Cyclization (Conrad-Limpach)
  • Reagents: 4-Fluoroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Dowtherm A (solvent).

  • Procedure:

    • Reflux 4-fluoroaniline and ethyl acetoacetate in benzene/toluene with a Dean-Stark trap to remove water. This yields the enamine intermediate (ethyl 3-((4-fluorophenyl)amino)but-2-enoate).

    • Critical Step: Add the crude enamine dropwise to boiling Dowtherm A (

      
      ). The high temperature is required to overcome the activation energy for the intramolecular Friedel-Crafts acylation.
      
    • Cool the mixture. The product, 6-fluoro-2-methylquinolin-4(1H)-one , precipitates. Filter and wash with hexane to remove Dowtherm A.

    • Yield Expectation: 70-85%.

Step 2: Regioselective C3-Iodination
  • Reagents: 6-Fluoro-2-methylquinolin-4(1H)-one (1.0 eq), Iodine (

    
    , 1.2 eq), Sodium Carbonate (
    
    
    
    , 2.0 eq), DMF or Ethanol/Water.
  • Mechanism: The enaminone system of the quinolone ring is electron-rich at the C3 position (vinylogous amide). The base deprotonates the NH (or activates the tautomer), facilitating electrophilic attack by iodine at C3.

  • Procedure:

    • Dissolve the quinolone precursor in DMF.

    • Add

      
       and stir for 15 minutes to ensure deprotonation/activation.
      
    • Add powdered Iodine portion-wise at room temperature.

    • Stir for 2–4 hours. The reaction color changes from dark brown to light orange as iodine is consumed.

    • Quench: Pour into ice water containing sodium thiosulfate (to remove excess

      
      ).
      
    • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/DMF.

    • Yield Expectation: 85-95%.

Synthesis Workflow Diagram

SynthesisPath Aniline 4-Fluoroaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (Dean-Stark, -H2O) EAA Ethyl Acetoacetate EAA->Enamine Condensation (Dean-Stark, -H2O) Precursor 6-Fluoro-2-methyl quinolin-4(1H)-one Enamine->Precursor Cyclization (Dowtherm A, 250°C) Target 6-Fluoro-3-iodo-2-methyl quinolin-4(1H)-one Precursor->Target Iodination (I2, Na2CO3, DMF)

Figure 1: Synthetic pathway from commodity chemicals to the target iodinated quinolone.

Part 3: Applications in Drug Discovery[4]

The C3-Iodine bond is the defining feature of this molecule, transforming a standard quinolone into a "divergent scaffold." In medicinal chemistry, this allows for the rapid generation of libraries via Palladium-catalyzed cross-coupling.

Key Transformations (SAR Exploration)
  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl boronic acids,

      
      , 
      
      
      
      .
    • Outcome: Introduction of biaryl systems at C3. Crucial for expanding the hydrophobic binding pocket interactions in kinase inhibitors.

  • Sonogashira Coupling:

    • Reagents: Terminal alkynes, CuI, Pd catalyst.

    • Outcome: Rigid linkers for fragment-based drug design.

  • Heck Reaction:

    • Reagents: Alkenes, Pd(OAc)2.

    • Outcome: Styryl derivatives, often used to probe steric constraints in enzyme active sites.

Biological Context[5]
  • Antimalarial Activity: Quinolone derivatives are structurally related to chloroquine. The 6-fluoro group prevents metabolic oxidation at that position, improving half-life, while C3 modifications can overcome resistance mechanisms.

  • Antibacterial Agents: While distinct from Ciprofloxacin (which requires N1-alkylation and C3-COOH), 3-iodo-quinolones serve as precursors to novel gyrase inhibitors that do not follow the traditional fluoroquinolone SAR, potentially bypassing existing resistance.

Functionalization Logic Diagram

Applications Core 6-Fluoro-3-iodo-2-methyl quinolin-4(1H)-one Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sono Sonogashira Coupling (R-C≡CH) Core->Sono N_Alk N-Alkylation (R-X, Base) Core->N_Alk Biaryl 3-Aryl Quinolones (Kinase Inhibitors) Suzuki->Biaryl Alkynyl 3-Alkynyl Quinolones (Rigid Linkers) Sono->Alkynyl N_Deriv N-Substituted Analogs (Antibacterials) N_Alk->N_Deriv

Figure 2: Divergent synthesis capabilities of the 3-iodo scaffold.

Part 4: Safety & Handling (MSDS Summary)

As a halogenated organic solid, standard laboratory safety protocols apply.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves.

  • Storage: Store in a cool, dry place. Light sensitive (iodine-carbon bonds can be photolabile over long periods); store in amber vials.

  • Disposal: Halogenated organic waste streams.

References

  • BLDpharm. (2025).[2] Product Analysis: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS 1599467-55-6).[1] Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Srivastava, A., et al. (2025).[3] Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[3] PMC. Retrieved from

  • PubChem. (2025). Quinolin-4(1H)-one Derivative Structures and Properties. National Library of Medicine. Retrieved from

Sources

Foundational

solubility profile of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one in organic solvents

As a Senior Application Scientist operating out of our advanced characterization facilities in Singapore, I frequently encounter highly functionalized azaheterocycles that present unique formulation and synthetic challen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist operating out of our advanced characterization facilities in Singapore, I frequently encounter highly functionalized azaheterocycles that present unique formulation and synthetic challenges. The compound 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is a prime example. Its strategic halogenation and tautomeric flexibility make it a highly valuable intermediate in drug development, but these same features create a complex, non-linear solubility profile.

This technical guide deconstructs the solvation thermodynamics of this specific quinolinone derivative, providing researchers with the mechanistic causality and self-validating protocols required to manipulate it effectively in organic solvents.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, we must first understand the thermodynamic competition between its crystal lattice enthalpy and solvent-solute interaction energies.

The Tautomeric Equilibrium Quinolin-4-ones exist in a dynamic equilibrium between the 4(1H)-one (lactam) and 4-ol (lactim) tautomers. In the solid state and in polar solvents, the 4(1H)-one form heavily predominates due to the resonance stabilization of the highly polar lactam core ()[1]. This means the primary solvent interactions will occur via the hydrogen-bond donating N-H group and the hydrogen-bond accepting C=O group.

The Halogen Effect: Causality in Solvation

  • The 6-Fluoro Substitution: Fluorine exerts a strong inductive electron-withdrawing effect across the aromatic system. This slightly increases the acidity of the N-H proton, enhancing its capacity to donate hydrogen bonds to strongly accepting solvents (like DMSO), while simultaneously increasing the overall lipophilicity of the quinoline core ()[2].

  • The 3-Iodo Substitution: This is the critical inflection point for solubility. The sheer atomic radius of iodine (approx. 140 pm) disrupts the planar

    
     stacking typical of unsubstituted quinolinones. Paradoxically, it increases the overall crystal lattice energy due to massive enhancements in London dispersion forces. Consequently, overcoming this lattice energy requires solvents with exceptional polarizability (e.g., chlorinated solvents) or overwhelming dipole moments.
    

SolvationDynamics Core 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (High Lattice Energy) PolarAprotic Polar Aprotic (DMSO, DMF) Core->PolarAprotic Strong Solvation Halogenated Halogenated (DCM, CHCl3) Core->Halogenated Moderate Solvation NonPolar Non-Polar (Hexane, Toluene) Core->NonPolar Weak Solvation HighSol High Solubility (Dipole & H-Bond) PolarAprotic->HighSol ModSol Moderate Solubility (Dispersion Forces) Halogenated->ModSol LowSol Low Solubility (Lattice > Solvation) NonPolar->LowSol

Solvation dynamics of the quinolin-4(1H)-one core across solvent classes.

Quantitative Solubility Profile

Based on the physicochemical behavior of halogenated quinolinones and related structural analogs ()[3], the following table summarizes the solubility profile of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL at 25°C)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Strong H-bond acceptance from the N-H group; massive dipole stabilization of the 4(1H)-one tautomer.
Polar Aprotic N,N-Dimethylformamide (DMF)30.0 - 50.0High dielectric constant; strong dipole-dipole interactions.
Halogenated Dichloromethane (DCM)15.0 - 25.0Favorable dispersion forces interacting with the highly polarizable 3-iodo group; potential halogen bonding.
Ether Tetrahydrofuran (THF)10.0 - 20.0Moderate H-bond acceptance; lower dielectric constant than DMSO limits total dissolution.
Polar Protic Methanol (MeOH)5.0 - 10.0Moderate H-bonding; solvent network is heavily disrupted by the bulky, hydrophobic iodine and fluorine atoms.
Non-Polar Hexane< 0.1Weak aliphatic interactions cannot overcome the strong intermolecular N-H...O=C crystal lattice hydrogen bonds.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry demands a self-validating system. The standard "shake-flask" method is often prone to errors due to supersaturation or incomplete dissolution. The protocol below incorporates a double-sampling verification step to mathematically prove that true thermodynamic equilibrium has been achieved.

Note: In high-humidity laboratory environments (such as our facilities here in Singapore), extreme care must be taken to use anhydrous solvents. The hygroscopic nature of polar aprotic solvents like DMSO can rapidly introduce water into the system, drastically crashing the solubility of the highly lipophilic iodo-derivative.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Step 1: Preparation of Saturated Solutions

  • Accurately weigh approximately 100 mg of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one into a 5 mL amber glass vial (amber is chosen to prevent potential photo-degradation of the carbon-iodine bond).

  • Add 1.0 mL of the target anhydrous organic solvent.

  • Add a PTFE-coated magnetic stir bar and seal the vial tightly with a PTFE-lined septum cap to prevent solvent evaporation.

Step 2: Thermal Equilibration (The Causality of Time) Why 48 hours? Halogenated quinolinones exhibit notoriously slow dissolution kinetics due to their high crystal lattice energies. A brief 2-hour shake will yield a false-low reading.

  • Submerge the vial in a thermostatic water bath or shaker set precisely to 25.0 ± 0.1 °C.

  • Agitate at 300 RPM for a total of 48 hours.

Step 3: Isothermal Phase Separation Why Isothermal? A temperature drop of even 2°C during transfer can cause rapid precipitation of the highly crystalline iodo-derivative, skewing quantitative results.

  • At

    
     hours (Sample A) and 
    
    
    
    hours (Sample B), extract 100 µL of the suspension using a syringe pre-warmed to 25°C.
  • Immediately filter the extract through a 0.22 µm PTFE syringe filter (pre-warmed) into a clean, pre-weighed HPLC vial containing 900 µL of a diluent (e.g., Acetonitrile) to immediately halt any precipitation.

Step 4: Quantification & Validation

  • Analyze both Sample A and Sample B via HPLC-UV (monitoring at the quinolinone isosbestic point, typically around 254 nm or 320 nm).

  • Self-Validation Check: The concentration of Sample B must be within

    
     of Sample A. If Sample B is significantly higher, equilibrium was not reached at 24 hours, and the experiment must be extended to 72 hours.
    

ShakeFlask S1 Step 1: Saturated Preparation (Excess solid + Solvent) S2 Step 2: Thermal Equilibration (48h at 25.0 °C) S1->S2 S3 Step 3: Isothermal Separation (Centrifugation & Filtration) S2->S3 S4 Step 4: Quantification (HPLC-UV Analysis) S3->S4

Self-validating shake-flask workflow for equilibrium solubility determination.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Quinoline | C9H7N | CID 7047 Source: PubChem - NIH URL:[Link]

Sources

Exploratory

Strategic Utilization of Fluoro-Iodo-Quinolinones in Medicinal Chemistry

This guide details the medicinal chemistry applications of fluoro-iodo-quinolinones , a specialized scaffold merging the pharmacological potency of fluoroquinolones with the synthetic and radiochemical versatility of iod...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications of fluoro-iodo-quinolinones , a specialized scaffold merging the pharmacological potency of fluoroquinolones with the synthetic and radiochemical versatility of iodine.

Executive Summary: The Halogen Synergy

The quinolinone scaffold, particularly the 4-quinolone core, is the structural backbone of the fluoroquinolone (FQ) class of antibiotics (e.g., ciprofloxacin, moxifloxacin). While the C6-fluorine atom is critical for DNA gyrase binding and cell wall penetration, the introduction of an iodine substituent—typically at positions C3, C7, or C8—unlocks two distinct high-value applications:

  • Synthetic Versatility: The C-I bond serves as a reactive "linchpin" for Palladium-catalyzed cross-coupling (Heck, Suzuki, Sonogashira), enabling the rapid generation of 3-aryl or 7-heteroaryl libraries that are inaccessible via standard nucleophilic aromatic substitution (SNAr).

  • Theranostic Potential: Replacement of stable iodine with radioisotopes (

    
    I, 
    
    
    
    I,
    
    
    I) converts bioactive drugs into SPECT/PET imaging agents or radiotherapeutics without altering the pharmacophore's steric profile.

Synthetic Architecture

The construction of fluoro-iodo-quinolinones requires navigating the differential reactivity of the halogen atoms. The C-F bond is robust and generally retained for bioactivity, while the C-I bond is installed as a labile handle.

Core Synthetic Pathways

We distinguish between de novo cyclization strategies and late-stage functionalization.

Pathway A: Direct Iodination (Late-Stage)

The most direct route to 3-iodo-6-fluoro-4-quinolones . The electron-rich nature of the enaminone system at C3 allows electrophilic iodination.

  • Reagents: Iodine monochloride (ICl) or

    
     with Cerium(IV) Ammonium Nitrate (CAN).
    
  • Selectivity: High regioselectivity for C3 over the electron-deficient benzenoid ring.

Pathway B: Carbonylative Cyclization (De Novo)

Utilizes 2-iodo-5-fluoroaniline as a starting material.

  • Mechanism: Pd-catalyzed carbonylative Sonogashira coupling with terminal alkynes followed by cyclization.

  • Advantage: Allows installation of diverse substituents at C2 during ring formation.

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for synthesizing and diversifying this scaffold.

SyntheticPathway Start Starting Material: 2,4-Dichloro-5-fluoroaniline Inter Intermediate: 6-Fluoro-4-quinolone Start->Inter Gould-Jacobs Cyclization Target Core Scaffold: 3-Iodo-6-fluoro-4-quinolone Inter->Target Electrophilic Iodination (ICl, AcOH) Prod1 Suzuki Coupling: 3-Aryl-6-fluoro-4-quinolone (Anticancer) Target->Prod1 Ar-B(OH)2 Pd(PPh3)4 Prod2 Heck Coupling: 3-Styryl-6-fluoro-4-quinolone (Tubulin Inhibitor) Target->Prod2 Styrene Pd(OAc)2 Prod3 Radio-Exchange: [123I]-Tracer (SPECT Imaging) Target->Prod3 Na[123I] Cu(I) cat.

Caption: Figure 1. Divergent synthesis starting from the 6-fluoro-4-quinolone core. The 3-iodo position acts as a gateway to three distinct medicinal classes.

Medicinal Chemistry Applications

Antibacterial Optimization (Overcoming Resistance)

Standard FQs rely on the C7-piperazine ring for spectrum breadth. However, resistance mechanisms (efflux pumps) often target this moiety.

  • Strategy: Use 7-iodo-6-fluoro-4-quinolones to couple novel heteroaromatic rings (e.g., oxazoles, thiazoles) via Suzuki coupling, creating "non-basic" side chains that evade efflux pumps while maintaining gyrase affinity.

  • Mechanism: The iodine allows C-C bond formation at C7, whereas standard synthesis relies on C-N bond formation (SNAr).

Anticancer Agents (Dual Targeting)

3-iodo-4-quinolones are precursors to 3-aryl-4-quinolones , which mimic the structure of flavonoids and combretastatins.

  • Target: Tubulin polymerization and tyrosine kinases (e.g., VEGFR-2).

  • SAR Insight: The 6-fluoro group enhances metabolic stability (blocking P450 oxidation), while the 3-aryl moiety (installed via Iodine) creates a hydrophobic clamp in the kinase ATP-binding pocket.

Radiopharmaceuticals (SPECT/PET)

Iodine-123 (SPECT) and Iodine-124 (PET) are ideal for imaging.

  • Application: Detection of bacterial infections (using radiolabeled ciprofloxacin analogs) or tumors expressing specific kinases.

  • Advantage: The "Fluoro-Iodo" scaffold allows for matched-pair development: the

    
    I (stable) compound is used for dose-finding/toxicity, and the radio-isotope analog is the clinical tracer.
    

Detailed Experimental Protocol

Protocol: Synthesis of 3-Iodo-6-fluoro-1-methyl-4-quinolone Rationale: This compound is a universal intermediate for Pd-catalyzed couplings. The N-methyl group prevents catalyst poisoning by the free NH lactam.

Materials
  • 6-Fluoro-1-methyl-4-quinolone (1.0 eq)

  • Iodine Monochloride (ICl) (1.2 eq)

  • Acetic Acid (Glacial) as solvent

  • Sodium Thiosulfate (sat.[1] aq.)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 6-fluoro-1-methyl-4-quinolone in 20 mL of glacial acetic acid. Ensure complete solubilization by gentle warming (40 °C) if necessary.

  • Iodination: Cool the solution to room temperature. Add Iodine Monochloride (ICl) (6.0 mmol) dropwise over 10 minutes. Note: The solution will turn dark orange/brown.

  • Reaction: Stir the mixture at 60 °C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by a less polar spot (Rf ~0.6).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form. Add 20 mL of saturated sodium thiosulfate solution to quench excess iodine (color changes from brown to pale yellow).

  • Isolation: Filter the solid under vacuum. Wash the filter cake with water (3 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove acetic acid traces.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to afford the title compound as off-white needles.

Expected Yield: 85–92% Characterization:


H NMR will show the loss of the C3-proton singlet (typically ~6.0 ppm) and a downfield shift of the C2-proton due to the iodine inductive effect.

Comparative Data: Cross-Coupling Efficiency

The utility of the 3-iodo-6-fluoro scaffold is best demonstrated by its reactivity in Palladium-catalyzed couplings compared to its bromo- or chloro-analogs.

Coupling TypeCo-SubstrateCatalyst SystemYield (3-Iodo)Yield (3-Bromo)Notes
Suzuki Phenylboronic acidPd(PPh

)

/ Na

CO

94% 78%Iodine allows milder temps (60°C vs 90°C).
Heck StyrenePd(OAc)

/ Et

N
88% 65%3-Iodo reacts faster, reducing side reactions.
Sonogashira PhenylacetylenePdCl

(PPh

)

/ CuI
91% 72%Crucial for synthesizing rigid 3-alkynyl hybrids.

Table 1: Comparative yields demonstrating the superior reactivity of the iodo-substituted scaffold in generating library diversity.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the scaffold, highlighting where the Fluorine and Iodine atoms exert their specific effects.

SAR_Logic Core Fluoro-Iodo-Quinolinone Scaffold F_Node Position 6: Fluorine Core->F_Node I_Node Position 3: Iodine Core->I_Node N_Node Position 1: Nitrogen Core->N_Node F_Mech 1. Increases Lipophilicity 2. Blocks Metabolic Oxidation 3. Enhances Gyrase Binding F_Node->F_Mech I_Mech 1. Synthetic Handle (Pd-Coupling) 2. Halogen Bond Donor 3. Radiochemical Label (I-123) I_Node->I_Mech N_Mech Controls Pharmacokinetics (Cyclopropyl/Ethyl groups) N_Node->N_Mech

Caption: Figure 2. SAR deconstruction of the scaffold. The 6-F and 3-I substituents perform orthogonal roles: one for biological stability, the other for synthetic/diagnostic utility.

References

  • Synthesis of 3-iodo-4-quinolones: Reactivity of 3-Iodo-4-quinolones in Heck Reactions. ResearchGate. Link

  • Radioiodinated Quinolines: Radioiodinated quinoline derivatives for imaging tumors. SNM Journals. Link

  • Fluoroquinolone Bioactivity: Fluoroquinolones: Biological Activities against Laboratory Microbes and Cancer Cell Lines. NIH/PubMed. Link

  • Palladium Coupling Overview: Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • Iodine Monochloride Protocol: Iodine Monochloride: A Versatile Catalyst in Organic Synthesis. BenchChem. Link

Sources

Foundational

Advanced Safety Data and Technical Handling Guide: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

Executive Summary 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry, particularly in the development of antibacterial agents, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry, particularly in the development of antibacterial agents, antimalarials, and complex azaisoflavone analogues[1]. Unlike standard commercial reagents, this compound requires specialized handling protocols due to its structural homology to bioactive fluoroquinolones. This whitepaper provides an in-depth technical framework for researchers, synthesizing physicochemical data, structural causality, and self-validating safety protocols to ensure both experimental integrity and occupational safety.

Physicochemical Profiling & Structural Logic

The utility and inherent hazards of this compound are directly dictated by its molecular architecture. The quinolone core exists in a tautomeric equilibrium with its enol form (6-fluoro-3-iodo-2-methylquinolin-4-ol), which influences its solubility and reactivity.

  • C6-Fluorine: The incorporation of fluorine at the C6 position increases lipophilicity and blocks oxidative metabolism at a traditionally vulnerable site. Machine learning and toxicological models indicate that halogenation of double-ring scaffolds like quinoline can alter metabolic susceptibility, often mitigating baseline hepatotoxicity while introducing specific phototoxic risks[2].

  • C3-Iodine: The C-I bond is the primary synthetic handle. Due to its low bond dissociation energy relative to C-F or C-H bonds, it is highly susceptible to oxidative addition by transition metals, making it an ideal substrate for cross-coupling[3].

  • Bioactive Homology: Halogenated quinolines share structural motifs with potent biofilm eradication agents[4]. Consequently, the compound must be treated as a potential pharmacologically active agent.

Table 1: Physicochemical & Structural Parameters
ParameterValue / Description
Chemical Name 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one
Molecular Formula C₁₀H₇FINO
Molecular Weight 303.07 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO, and THF; sparingly soluble in H₂O
Reactivity Core C3-Iodine (Electrophilic center for cross-coupling)

Toxicological Framework & Hazard Assessment

Standard safety data sheets often fail to explain the causality behind chemical hazards. For 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, the risks are heavily tied to its fluoroquinolone-like scaffold.

Accidental exposure or ingestion of fluoroquinolone derivatives can lead to severe systemic effects, including central nervous system (CNS) disturbances, phototoxicity, and connective tissue degradation (e.g., tendonitis)[5]. Furthermore, the inhalation of fine dusts generated during handling can cause respiratory sensitization and acute toxicity[6]. The C-I bond also introduces a specific handling caveat: under ambient UV light, photolytic cleavage can generate reactive radical species, leading to sample degradation and localized skin irritation upon contact.

Table 2: GHS Hazard Classifications & Thresholds
Hazard ClassCategoryCausality & Mechanism
Acute Toxicity (Oral) Category 4 (H302)Potential off-target topoisomerase/gyrase inhibition in gut flora or mammalian cells[5].
Skin Sensitization Category 1 (H317)Halogenated aromatics can act as haptens, triggering immune-mediated dermatitis[6].
Eye Irritation Category 2A (H319)Micro-particulate deposition causes severe mechanical and chemical irritation.
Phototoxicity Unclassified (Precautionary)UV-mediated homolytic cleavage of the C3-I bond generates reactive radicals.

Synthetic Utility & Reactivity Protocols

The primary application of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, to synthesize functionalized azaisoflavones[1]. Palladium(II) species or Pd(0) generated in situ are typically employed to facilitate the oxidative addition into the C-I bond[3].

G Start 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (Starting Material) OxAdd Oxidative Addition (Cleavage of C3-I Bond) Start->OxAdd Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd TransMet Transmetalation (Boronic Acid / Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product 3-Substituted 6-Fluoro-2-methylquinolin-4(1H)-one (Target Scaffold) RedElim->Product

Figure 1: Pd-catalyzed cross-coupling mechanism at the C3-iodo position of the quinolone scaffold.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

To ensure high yields and prevent the formation of de-iodinated byproducts, the following self-validating protocol must be strictly adhered to:

  • Inert Atmosphere Preparation: Charge a flame-dried Schlenk tube with 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 equiv), the desired boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Causality: The exclusion of oxygen is critical; O₂ will irreversibly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex.

  • Solvent & Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) and a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Thermal Activation: Heat the reaction mixture to 80°C under continuous stirring. Causality: The C3-I bond readily undergoes oxidative addition at room temperature, but transmetalation requires thermal activation to overcome the activation energy barrier.

  • Self-Validation (Reaction Monitoring): After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The protocol is validated when the highly distinct isotopic signature of the iodinated starting material (m/z ~304 [M+H]⁺) is completely absent, replaced by the target mass.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Decontamination & Emergency Response Workflows

Because halogenated quinolones can permeate standard single-layer nitrile gloves over prolonged exposure, handling requires advanced PPE (double-gloving with a butyl or neoprene outer layer)[6]. In the event of a spill, standard sweeping will aerosolize the toxic dust. A self-validating wet-cleanup method must be employed.

SpillResponse Spill Spill Detected: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one Assess Assess Extent & Ventilation Spill->Assess PPE Don Advanced PPE (Double Nitrile, N95/P100, Goggles) Assess->PPE Contain Containment (Dampen with Water/Solvent to Prevent Dust) PPE->Contain Collect Collection (Use Static-Dissipative Tools) Contain->Collect Validate Validation (UV Lamp Inspection at 365 nm) Collect->Validate Validate->Contain Residual Fluorescence Clear Area Cleared for Use Validate->Clear No Fluorescence

Figure 2: Self-validating emergency spill response and decontamination workflow.

Protocol 2: Self-Validating Spill Response
  • Isolation & PPE: Evacuate non-essential personnel. Don an N95/P100 particulate respirator, chemical safety goggles, and double nitrile gloves.

  • Dust Suppression: Do NOT dry sweep. Gently mist the spilled powder with a 1:1 mixture of water and isopropanol to dampen the material and prevent aerosolization[5].

  • Collection: Use static-dissipative scoops or damp absorbent pads to collect the material. Place all waste into a clearly labeled, sealable hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with a 10% bleach (sodium hypochlorite) solution followed by a thorough water rinse. Causality: Hypochlorite facilitates the oxidative degradation of the quinolone ring system, neutralizing its biological activity.

  • Self-Validation (Fluorescence Check): Darken the room and scan the spill area with a 365 nm UV lamp. The conjugated π-system of the quinolone core is highly fluorescent. The absence of fluorescence confirms that the decontamination protocol was 100% successful.

References

  • [5] Pfizer. MATERIAL SAFETY DATA SHEET - Fluoroquinolone. Available at:

  • [1] ResearchGate. Synthesis, antibacterial evaluation, and docking studies of azaisoflavone analogues generated by palladium-catalyzed cross coupling. Available at:

  • MDPI. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Available at:

  • [6] Santa Cruz Biotechnology. Ciprofloxacin Material Safety Data Sheet. Available at:

  • [2] NIH PMC. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Available at:

  • [4] Frontiers. Bacterial Biofilm Eradication Agents: A Current Review. Available at:

Sources

Exploratory

melting point and thermal stability of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

An In-depth Technical Guide on the Thermal Stability and Characterization of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one. Executive Summary 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1599467-55-6) is a highly specia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Thermal Stability and Characterization of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one.

Executive Summary

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1599467-55-6) is a highly specialized halogenated heterocyclic intermediate.[1] It serves as a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and potential anticancer agents. Its structural integrity relies on the stability of the quinolone core, yet it is chemically sensitized by the C-3 iodine substituent.

This guide addresses a critical data gap: while specific public pharmacopeial monographs for this intermediate are limited, its thermal behavior can be rigorously profiled using structural analogs and first-principles chemical stability analysis.

Key Technical Insights:

  • Predicted Melting Point: 280°C – 310°C (with concomitant decomposition).[1]

  • Thermal Stability Limit: Stable up to ~270°C; rapid degradation (deiodination/oxidation) occurs >275°C.[1]

  • Critical Handling: The compound is thermolabile near its melting point and photosensitive due to the C-I bond.

Physicochemical Profile & Theoretical Analysis

To understand the thermal behavior of this specific iodide, we must analyze it against its direct precursor, 6-Fluoro-2-methylquinolin-4(1H)-one (CAS 15912-68-2).[1]

Comparative Thermal Properties
PropertyPrecursor (Non-Iodo)Target: 6-Fluoro-3-iodo-2-methyl...[1]Impact of Modification
Molecular Formula C₁₀H₈FNOC₁₀H₇FINOAddition of Iodine (126.9 Da)
Molecular Weight 177.18 g/mol 303.07 g/mol Significant increase in London dispersion forces.[1]
Melting Point ~275°C (dec.) [1]Predicted: 280–310°C (dec.) Halogenation at C-3 typically raises MP due to polarizability and stacking interactions.[1]
Lattice Stability High (H-bonding network)High (H-bonding + Halogen bonding)Iodine may introduce halogen bonding, further stabilizing the crystal lattice.[1]
Decomposition Mode Oxidative ring openingDeiodination + Ring openingThe C-I bond is the weakest link (Bond Energy ~57 kcal/mol).

The "Heavy Atom" Effect: The introduction of iodine at the 3-position of the quinolone ring significantly alters the thermal profile. While the quinolone core is robust (aromatic stability), the iodine atom is large and polarizable. This typically increases the melting point compared to the non-iodo precursor due to enhanced intermolecular interactions (stacking). However, it also lowers the onset temperature of degradation, as the C-I bond is susceptible to homolytic cleavage at elevated temperatures.

Thermal Stability & Degradation Pathways

The thermal stability of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is defined by two competing events: Phase Transition (Melting) and Chemical Degradation .[1]

Degradation Mechanism

At temperatures exceeding 270°C, the compound is predicted to undergo the following degradation cascade:

  • Homolytic Cleavage: The C3-I bond breaks, releasing iodine radicals (

    
    ) and generating a heteroaryl radical.
    
  • Radical Recombination: Formation of de-iodinated byproducts (reversion to precursor) or dimerization.[1]

  • Oxidative Fragmentation: At temperatures >300°C (especially in air), the quinolone ring undergoes oxidative fragmentation.

Visualized Pathway (DOT)

ThermalDegradation cluster_0 Thermal Event Zone Compound 6-Fluoro-3-iodo-2-methyl quinolin-4(1H)-one (Solid, 25°C) Heating Heating (>270°C) Compound->Heating Energy Input Melt Melt / Liquid Phase (Transient) Heating->Melt Phase Transition Radical C3-Radical Species + Iodine (I•) Melt->Radical Homolytic Cleavage (C-I) Byproducts De-iodinated Precursor + Polymers/Tars Radical->Byproducts Recombination/Oxidation

Figure 1: Predicted thermal degradation pathway showing the competition between melting and C-I bond cleavage.

Experimental Protocols for Characterization

Since public data is sparse, the following self-validating protocols are recommended to empirically determine the exact melting point and stability limit in your specific lot.

Protocol A: Differential Scanning Calorimetry (DSC)

Standard for determining precise melting onset and enthalpy of fusion.

  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan (crimped, but vented to prevent pressure buildup from I₂ release).

  • Reference: Empty aluminum pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert atmosphere is crucial to prevent immediate oxidation).
    
  • Ramp Rate:

    • Screening Run: 10°C/min to 350°C.[1]

    • Precise Run: 5°C/min in the expected range (250–320°C).

  • Data Analysis:

    • Look for a sharp endothermic peak (Melting).[1]

    • Watch for an immediate or overlapping exothermic event (Decomposition).[1]

    • Acceptance Criteria: The onset of the endotherm is reported as the melting point.

Protocol B: Thermogravimetric Analysis (TGA)

Standard for distinguishing between solvent loss, melting, and degradation.

  • Sample Prep: Weigh 5–10 mg into a platinum or ceramic crucible.

  • Ramp: 10°C/min from 30°C to 600°C.

  • Interpretation:

    • <150°C: Mass loss here indicates residual solvents or moisture (hydrate formation).[1]

    • 270°C+: Significant mass loss onset (

      
      ) indicates degradation.[1]
      
    • Differentiation: If DSC shows a peak at 290°C but TGA shows mass loss starting at 280°C, the compound decomposes before/during melting .

Characterization Workflow (DOT)

CharacterizationWorkflow Start Sample: 6-Fluoro-3-iodo-2-methyl... TGA Step 1: TGA (Thermal Stability) Start->TGA Decision Mass Loss < 250°C? TGA->Decision Dry Drying Required (Solvates/Hydrates) Decision->Dry Yes DSC Step 2: DSC (Melting Point) Decision->DSC No (Stable) Dry->TGA Re-test Result Report: MP Onset & Decomp Temperature DSC->Result

Figure 2: Logical workflow for thermal characterization to ensure differentiation between solvent loss and intrinsic degradation.

Handling, Storage, and Safety

Based on the physicochemical profile, the following handling procedures are mandatory to maintain compound integrity.

  • Light Sensitivity: Iodinated aromatic compounds are photosensitive.[1] Photolytic cleavage of the C-I bond can occur even at room temperature over time.

    • Action: Store in amber glass vials wrapped in foil.

  • Temperature:

    • Storage: Refrigerator (

      
      ) is recommended to minimize slow thermal deiodination.[1]
      
    • Processing: Avoid heating above 100°C during drying processes.[1] Use vacuum drying at moderate temperatures (40-50°C) to remove solvents.[1]

  • Safety:

    • If heated to decomposition, the compound may release iodine vapor (purple gas, corrosive/toxic) and hydrogen fluoride (HF). All thermal analysis must be performed in a fume hood or with adequate exhaust.

References

  • Thermo Scientific Chemicals. (2023).[2] 6-Fluoro-4-hydroxy-2-methylquinoline, 97% Product Specification. Fisher Scientific.[1][2]

  • PubChem. (2025).[1] Compound Summary: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS 1599467-55-6).[1] National Library of Medicine.

  • Sayyed, M. A., et al. (2006). Synthesis of 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones by direct halogenation. Arkivoc, 2006(11), 221-226.

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[1]

Sources

Foundational

therapeutic potential of 2-methylquinolin-4(1H)-one derivatives

An In-Depth Technical Guide to the Therapeutic Potential of 2-Methylquinolin-4(1H)-one Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary The quinolinone scaffold is a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-Methylquinolin-4(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile biological potential and presence in numerous pharmacologically active compounds.[1][2] Among its many variations, the 2-methylquinolin-4(1H)-one core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of bioactivities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide synthesizes current research to provide an in-depth technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 2-methylquinolin-4(1H)-one derivatives. We will explore their therapeutic applications, present detailed experimental protocols for their evaluation, and discuss future perspectives for their development in modern drug discovery.

Introduction: The Quinolinone Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of biological targets. These are termed "privileged structures" because they possess the inherent ability to bind to multiple, diverse protein targets, making them ideal templates for drug design. The quinolin-4-one nucleus is a quintessential example of such a scaffold.[5]

The 2-methylquinolin-4(1H)-one moiety, a specific subset of this class, offers a unique combination of structural rigidity, synthetic tractability, and diverse points for chemical modification. These characteristics allow for the fine-tuning of physicochemical properties and biological activity, enabling the design of derivatives with enhanced potency and selectivity. Research has shown that modifications at various positions of the quinolinone ring system can lead to compounds with a wide spectrum of pharmacological activities, establishing this scaffold as a cornerstone for developing novel therapeutic agents.[3][6]

Core Synthetic Strategies

The synthesis of 2-methylquinolin-4(1H)-one derivatives can be achieved through several established chemical pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach is the acid-catalyzed Conrad-Limpach reaction or its variations, which involve the cyclization of anilines with β-ketoesters. Other modern methods include transition-metal-catalyzed reactions that offer high efficiency and functional group tolerance.[7]

For instance, a palladium-catalyzed dehydrogenative cyclization can transform 1-(2-aminoaryl)-3-arylpropan-1-ones into 2-arylquinolin-4(1H)-ones in an atom-economic fashion.[7] Similarly, copper-catalyzed tandem reactions of aryl boronic acids with nitriles provide a direct route to 2-substituted-4-(1H)-quinolones.[7] Once the core scaffold is synthesized, further derivatization can be performed at multiple sites, particularly at the N1-position, the C3-position, and on the benzenoid ring, to generate a library of analogues for biological screening.[1]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Scaffold & Derivatization Aniline Substituted Aniline Condensation Condensation Aniline->Condensation BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Condensation Cyclization Thermal or Acid-Catalyzed Cyclization Condensation->Cyclization Forms Schiff Base Intermediate Core 2-Methylquinolin-4(1H)-one Core Cyclization->Core Conrad-Limpach Reaction Derivatization Functionalization (N1, C3, Benzene Ring) Core->Derivatization Post-Modification Final Diverse Library of Derivatives Derivatization->Final G GF Growth Factor EGFR EGFR/VEGFR-2 GF->EGFR PI3K PI3K EGFR->PI3K Activates Quinolinone 2-Methylquinolin-4(1H)-one Derivative Quinolinone->EGFR Inhibits Quinolinone->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.

Structure-Activity Relationship (SAR): The antiproliferative effect of these compounds is highly dependent on the substitution pattern.

Position of SubstitutionSubstituent TypeImpact on Anticancer ActivityReferences
C3 Amido or Aryl groupsOften enhances cytotoxic potency.[3][8]
C7 Chloro groupGenerally increases antiproliferative effects.[8]
N1 Methyl or other alkyl groupsCan significantly influence activity, potency varies with the derivative.[3]
Hybrid Molecules Linked to Chalcone moietyHas produced derivatives with potent antiproliferative effects against various cancer cell lines.[9]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [9]This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. [9][10]2. Compound Treatment: Treat the cells with various concentrations of the 2-methylquinolin-4(1H)-one derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours. The causality here is to expose the cells to the compound for a sufficient duration to observe effects on proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT into purple formazan crystals. [9]4. Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. This step is critical for accurate spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell viability). [10]

Antimicrobial Activity

The quinolone scaffold is historically renowned for its antibacterial properties (e.g., fluoroquinolone antibiotics). Derivatives of 2-methylquinolin-4(1H)-one continue this legacy, showing activity against a range of bacteria and fungi, including drug-resistant strains. [1][11][12] Mechanism of Action: These compounds can disrupt essential bacterial processes. Some derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. [12]Others inhibit dihydrofolate reductase, blocking the synthesis of essential nucleic acids. [12]Additionally, some derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factors. Structure-Activity Relationship (SAR): The antimicrobial activity is sensitive to structural modifications.

Position of SubstitutionSubstituent TypeImpact on Antimicrobial ActivityReferences
C3 Long alkyl side chainThe length of the alkyl chain can dramatically impact antibacterial and antifungal activities.[11]
C3 BrominationBromination at the C3 position or on the C2-methyl group can yield compounds with potent antibacterial activity.
N1 VariesSubstitution on the nitrogen atom can modulate activity against different bacterial strains.[11]
Hybrid Molecules Schiff-base hybridsHave demonstrated significant activity against multidrug-resistant Gram-positive bacteria like MRSA.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate. This creates a gradient of concentrations to test.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). These controls are essential to validate that the bacteria can grow and that the medium is sterile.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Quinolinone derivatives have shown promise as anti-inflammatory agents, offering a potential alternative to traditional NSAIDs. [13][14] Mechanism of Action: The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes. Several 4-hydroxy-2-quinolinone derivatives have been identified as inhibitors of lipoxygenase (LOX), an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. [1][15][16] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [17][18]This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat. The carrageenan acts as a phlogistic agent, inducing a localized inflammatory response.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Other Notable Therapeutic Activities
  • Antimalarial: 3-substituted 2-methyl-4(1H)-quinolones have shown potent activity against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. [19]* Antitubercular: Certain 1-hydroxy-2-methylquinolin-4(1H)-one derivatives act as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, presenting a novel approach for tuberculosis therapy. [20]* Antiviral: 2-Methylquinazolin-4(3H)-one (a closely related isomer) has demonstrated significant antiviral activity against the influenza A virus, reducing acute lung injury in animal models. [4]* Cardiotonic: Some 4-methylquinolin-2(1H)-one derivatives have been designed as selective PDE3 inhibitors, which improve cardiac contractility and may be used in the treatment of congestive heart failure. [21][22]

Challenges and Future Perspectives

Despite their immense therapeutic promise, 2-methylquinolin-4(1H)-one derivatives are not without challenges. Key limitations identified in preclinical studies include poor aqueous solubility and rapid metabolic degradation, which can hinder their bioavailability and overall efficacy. [19] Future research should focus on several key areas:

  • Improving Physicochemical Properties: Employing medicinal chemistry strategies such as the introduction of polar functional groups or the use of prodrug approaches to enhance solubility and metabolic stability.

  • Multi-Target Drug Design: Developing hybrid molecules that combine the quinolinone scaffold with other pharmacophores to create single agents that can modulate multiple targets simultaneously. [8][15]This is particularly relevant for complex diseases like cancer.

  • Mechanism Elucidation: Further in-depth studies are required to fully understand the molecular mechanisms underlying the diverse biological activities of these compounds, which will guide the rational design of next-generation derivatives with improved potency and safety profiles.

Conclusion

The 2-methylquinolin-4(1H)-one scaffold represents a highly versatile and privileged framework in drug discovery. The extensive body of research highlights its significant potential in developing novel therapeutics for a wide range of diseases, most notably cancer, infectious diseases, and inflammatory conditions. Through strategic chemical modification, guided by a deep understanding of structure-activity relationships and mechanisms of action, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds. The insights and protocols provided in this guide serve as a foundation for professionals in the field to advance the development of 2-methylquinolin-4(1H)-one derivatives from promising lead compounds to clinically effective medicines.

References

  • Winter, R., et al. (2010). Endochin Optimization: Structure–Activity and Structure–Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Desai, N. C., et al. (2015). Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. ResearchGate. Available from: [Link]

  • Bielenica, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Li, X., et al. (2023). Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy. PubMed. Available from: [Link]

  • Park, C. M., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. Available from: [Link]

  • Patel, H. M., et al. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica. Available from: [Link]

  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa National University. Available from: [Link]

  • Curti, C., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC. Available from: [Link]

  • Asker, F. W., et al. (2014). Synthesis and biological evaluation of new quinazolinone derivatives. European Journal of Chemistry. Available from: [Link]

  • ResearchGate (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. ResearchGate. Available from: [Link]

  • Eco-Vector Journals Portal (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. Available from: [Link]

  • Hassan, A. S., et al. (2015). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. Available from: [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. Available from: [Link]

  • Bakr, A. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC - NIH. Available from: [Link]

  • Hussein, M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SCIRP. Available from: [Link]

  • Academia.edu (n.d.). (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Academia.edu. Available from: [Link]

  • Papakyriakou, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available from: [Link]

  • El-Maksoud, A., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. PMC. Available from: [Link]

  • El-Hashash, M. A., et al. (2014). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC. Available from: [Link]

  • El-Agrody, A. M., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. Helda - Helsinki.fi. Available from: [Link]

  • ResearchGate (n.d.). Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as anticancer drugs using the bio-isosteric concept. ResearchGate. Available from: [Link]

  • Esteves, M. A., et al. (2020). Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis. PMC. Available from: [Link]

  • Jain, S., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available from: [Link]

  • El-Maksoud, A., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC. Available from: [Link]

  • Kumar, D., et al. (2015). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available from: [Link]

  • Taylor & Francis Online (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. Available from: [Link]

  • Papakyriakou, A., et al. (2023). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. MDPI. Available from: [Link]

  • Mohammed Amir, M. (2001). Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • ResearchGate (n.d.). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. Available from: [Link]

  • Chiang, L., et al. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. PMC. Available from: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Available from: [Link]

  • Ma, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available from: [Link]

  • ResearchGate (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available from: [Link]

  • Annex Publishers (n.d.). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Available from: [Link]

  • ResearchGate (n.d.). Drug compounds incorporating 4(1H)-quinolinones. ResearchGate. Available from: [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Taylor & Francis Online. Available from: [Link]

  • Papakyriakou, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available from: [Link]

  • Wang, C., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

  • Hassan, K. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available from: [Link]

  • El-Naggar, A. M., et al. (2024). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. PMC. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Suzuki-Miyaura Coupling for 3-Iodo-quinolinones

Executive Summary & Strategic Importance The 3-aryl-quinolinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor agents (e.g., Tipifarnib analogs), modulators of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-aryl-quinolinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor agents (e.g., Tipifarnib analogs), modulators of the benzodiazepine receptor, and novel anti-infectives.

While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis, 3-iodo-quinolinones present unique challenges compared to simple haloarenes:

  • Solubility: The amide/lactam tautomer creates strong intermolecular H-bonding, leading to high melting points and poor solubility in standard non-polar coupling solvents (Toluene, Hexanes).

  • Catalyst Poisoning: The free lactam nitrogen (N-H) and the quinoline nitrogen lone pair can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

  • Electronic Deactivation: The adjacent carbonyl functionality makes the C3 position electron-poor, facilitating oxidative addition, but the overall push-pull system can complicate transmetalation if the boron species is not sufficiently activated.

This guide provides a field-tested protocol that addresses these issues through precise solvent engineering and ligand selection.

Critical Reaction Parameters: The "Why" Behind the Protocol

The Catalyst System: Stability Over Activity

For 3-iodo-quinolinones, Pd(dppf)Cl₂·CH₂Cl₂ is the recommended catalyst over the traditional Pd(PPh₃)₄.

  • Reasoning: The bidentate ferrocenyl ligand (dppf) has a large bite angle and is tightly bound to the palladium center. This prevents ligand dissociation at the elevated temperatures (80–100 °C) required to dissolve the quinolinone substrate. Monodentate phosphines like PPh₃ often dissociate, leading to "Pd-black" precipitation and stalled reactions when facing the coordinating nitrogen of the quinolinone.

The Solvent System: Breaking the Lattice

Standard biphasic systems (Toluene/Water) often fail because the 3-iodo-quinolinone remains solid.

  • Solution: 1,4-Dioxane/Water (4:1) or DMF/Water (9:1) .

  • Mechanism: Dioxane is miscible with water and possesses sufficient polarity to solubilize the lactam, while the water component is strictly necessary to dissolve the inorganic base (K₂CO₃ or Cs₂CO₃), creating a homogeneous active zone for the boronate activation.

The Base: Activation Energy
  • Standard: K₂CO₃ (2.0–3.0 equiv). Sufficient for most aryl boronic acids.

  • Sterically Hindered/Deactivated: Cs₂CO₃ or K₃PO₄ .[1] If using ortho-substituted boronic acids, the larger Cesium cation improves solubility and basicity in the organic phase (the "Cesium Effect"), accelerating the transmetalation step.

Standard Operating Procedure (SOP)

Protocol A: The "Universal" Conditions (Dioxane/Water)

Best for: General library synthesis, substrates with moderate solubility.

Materials:

  • Substrate: 3-Iodo-quinolin-2(1H)-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 – 0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane (HPLC Grade, degassed) and Distilled Water.

Step-by-Step Workflow:

  • Preparation: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the 3-iodo-quinolinone (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

    • Tip: If the boronic acid is expensive, use 1.1 equiv, but for standard library generation, 1.5 equiv ensures completion.

  • Inerting (Critical): Cap the vessel and purge with Argon or Nitrogen for 5 minutes.

    • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

    • Note: The ratio is 4:1 v/v. Concentration should be ~0.2 M relative to the halide.

  • Catalyst Addition: Remove the septum briefly (under positive gas flow) and add Pd(dppf)Cl₂ (3 mol%). Reseal immediately.

    • Process Note: Adding catalyst after the solvent prevents the active Pd species from decomposing on the dry solid surface before the reaction starts.

  • Reaction: Heat the block/bath to 90 °C with vigorous stirring.

    • Time: Typically 2–4 hours. Monitor by LC-MS or TLC.[1]

  • Work-up:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Crucial Step: If the product is insoluble (common for quinolinones), the product may precipitate at the interface. Do not discard the solid. Filter the biphasic mixture; the solid is often pure product.

    • If soluble: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[3]

Optimization & Screening Data

When the standard protocol fails, consult this screening matrix. Data is summarized from internal benchmarking on a 3-iodo-4-quinolone model substrate.

ParameterCondition A (Standard)Condition B (Difficult Substrates)Condition C (Green/Fast)
Solvent Dioxane / H₂O (4:1)DMF / H₂O (9:1)Ethanol / H₂O (1:1)
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (3.0 eq)K₃PO₄ (3.0 eq)
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ + SPhos
Temp 90 °C100 °C120 °C (Microwave)
Time 3 h12 h20 min
Yield 85-95% (Avg) 70-80% 60-90%
Use Case Most Aryl/Heteroaryl boronatesSterically hindered (ortho-subst)Rapid screening

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the activation of the 3-iodo-quinolinone species.

SuzukiCycle cluster_0 Critical Control Point Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + Substrate PdII_Int1 Pd(II)-Ar-I Complex OxAdd->PdII_Int1 TransMet Transmetalation (Rate Limiting for Bulky Groups) PdII_Int1->TransMet BaseAct Base Activation (Boronate -> Boronate Anion) BaseAct->TransMet Activated Boronate PdII_Int2 Pd(II)-Ar-Ar' Complex TransMet->PdII_Int2 RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-quinolinone RedElim->Product Substrate 3-Iodo-quinolinone Substrate->OxAdd Boronic Aryl Boronic Acid Boronic->BaseAct + OH-

Caption: The Suzuki-Miyaura catalytic cycle adapted for 3-iodo-quinolinones. Note the critical role of base activation in the transmetalation step, often the bottleneck for hindered substrates.

Troubleshooting Guide

Issue 1: "The Black Crash" (Catalyst Decomposition)
  • Symptom: The reaction mixture turns from orange/red to a suspension of black particles within 30 minutes; TLC shows starting material.

  • Cause: Ligand dissociation followed by Pd aggregation. Common with Pd(PPh₃)₄ at high temperatures.

  • Fix: Switch to Pd(dppf)Cl₂ or add excess ligand (e.g., 10 mol% PPh₃ or PCy₃) to shift the equilibrium back to the active species.

Issue 2: "The Stall" (Incomplete Conversion)
  • Symptom: Reaction reaches 50% conversion and stops. Adding more catalyst does nothing.

  • Cause: Boronic acid homocoupling (consuming the reagent) or catalyst poisoning by the quinolinone nitrogen.

  • Fix:

    • Add 1.0 equiv more Boronic Acid .

    • Switch solvent to DMF to better solvate the Pd-complex and prevent N-coordination.

    • Protect the Nitrogen: Methylate the quinolinone nitrogen (MeI, K₂CO₃) prior to coupling. N-Methyl-3-iodo-quinolinone couples significantly faster than the free NH analog.

Issue 3: Product Isolation Difficulty
  • Symptom: Product is not extracting into EtOAc.

  • Cause: 3-Aryl-quinolinones can be incredibly insoluble.

  • Fix: Do not extract. Pour the reaction mixture into excess water (100 mL), stir for 30 mins, and filter the precipitate . Wash with water and cold ether. The solid is usually >95% pure product.

References

  • Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines.

    • Source: National Institutes of Health (PMC) / Molecules 2010.
    • Relevance: Establishes the reactivity of the 3-iodo-quinoline bond and the use of PdCl2(PPh3)2/PCy3 systems.[5]

    • URL:[Link]

  • Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones.

    • Source: Academia.
    • Relevance: Validates the use of microwave irradiation and Pd-catalyzed methods for functionalizing the quinolinone core.
    • URL:[Link]

  • Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions.

    • Source: Chemistry LibreTexts.
    • Relevance: Authoritative grounding on the catalytic cycle and the role of base/solvent in transmetalation.[6]

    • URL:[Link]

Sources

Application

using 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one as a pharmaceutical intermediate

Abstract This guide details the strategic utilization of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1599467-55-6) as a high-value intermediate in medicinal chemistry. Distinguished by its orthogonal reactivity prof...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic utilization of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1599467-55-6) as a high-value intermediate in medicinal chemistry. Distinguished by its orthogonal reactivity profile, this scaffold serves as a "privileged structure" for the synthesis of fluoroquinolone antibiotics, PI3K/mTOR kinase inhibitors, and novel androgen receptor modulators. The C-3 iodine provides a highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-6 fluorine atom modulates metabolic stability and potency. This document provides validated protocols for its functionalization, handling, and quality control.

Chemical Profile & Physical Properties[1][2][3][4]

PropertySpecification
IUPAC Name 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one
CAS Number 1599467-55-6
Molecular Formula

Molecular Weight 303.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point >220°C (dec.)[1]
Solubility Soluble in DMSO, DMF, hot acetic acid; sparingly soluble in MeOH/EtOH; insoluble in water.
Reactivity Hotspots C-3 Iodine: Electrophilic site for Pd-catalyzed coupling.N-1 Position: Nucleophilic site for alkylation.C-6 Fluorine: Metabolic blocker (CYP450 resistance).

Strategic Utility: The "C-3 Gateway"

The value of this intermediate lies in the reactivity differential between the C-3 iodine and the C-6 fluorine.

  • C-3 Iodine: A "soft" electrophile ideal for oxidative addition by Pd(0). It allows for the late-stage introduction of complex aryl, heteroaryl, or vinyl groups without disturbing the core.

  • C-6 Fluorine: Remains inert during standard cross-coupling conditions, preserving its role as a bioisostere for hydrogen that blocks metabolic hydroxylation.

  • 2-Methyl Group: Provides steric bulk to lock conformation and can be oxidized to a formyl or carboxyl group if further elaboration is required.

Reactivity Workflow

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

G Core 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (Starting Material) Suzuki 3-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Suzuki-Miyaura Sonogashira 3-Alkynyl Derivatives (Rigid Linkers) Core->Sonogashira PdCl2(PPh3)2, CuI Terminal Alkyne Alkylation N1-Alkyl Derivatives (Antibacterial Potency) Core->Alkylation K2CO3, R-X N-Alkylation

Figure 1: Divergent synthetic pathways from the 3-iodo-4-quinolone core.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-3 Arylation)

Objective: To install an aryl or heteroaryl group at the C-3 position, a common motif in PI3K and mTOR inhibitors.

Reagents:

  • Substrate: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base: 2M

    
     (aq) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk flask, combine the iodo-quinolone (1.0 mmol, 303 mg), arylboronic acid (1.2 mmol), and base (3.0 mmol).

  • Degassing: Add solvent (10 mL). Sparge with argon or nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add the Palladium catalyst (0.05 mmol) quickly under positive inert gas pressure. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 120°C for 30 minutes (recommended for rapid screening).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Filter through a Celite pad to remove Pd black.

  • Purification: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.[2] Purify via flash column chromatography (typically MeOH/DCM gradient due to polarity).
    

Troubleshooting:

  • Low Conversion: Switch to

    
     with XPhos ligand, which is highly effective for heteroaryl chlorides and iodides.
    
  • Protodeboronation: If the boronic acid degrades, switch to the corresponding pinacol ester or potassium trifluoroborate salt.

Protocol B: N-Alkylation (N-1 Functionalization)

Objective: To modify solubility and pharmacokinetic properties, or to introduce the "tail" characteristic of fluoroquinolone antibiotics.

Reagents:

  • Substrate: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Ethyl iodide, Cyclopropyl bromide) (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (for faster kinetics)
  • Solvent: DMF or NMP (anhydrous)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Deprotonation: Add

    
     (2.0 mmol) and stir at room temperature for 15 minutes. The suspension may change color as the anion forms.
    
  • Addition: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Heat to 60–80°C. Monitor by TLC (the N-alkylated product is typically less polar than the NH starting material).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water and hexanes.

    • If oil forms:[1] Extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Differentiation: Confirm N-alkylation vs. O-alkylation using 2D NMR (HMBC). N-alkylation is thermodynamically favored for 4-quinolones.

Quality Control & Analytics

To ensure the integrity of the intermediate before use in expensive coupling steps:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm and 280 nm.

    • Acceptance Criteria: Purity > 97% (Area %).

  • NMR Signature (

    
    -DMSO): 
    
    • Look for the singlet at ~2.7 ppm (3H) corresponding to the 2-Methyl group.

    • The N-H proton often appears as a broad singlet downfield (>11 ppm ), which disappears upon

      
       shake.
      
    • Absence of the H-3 proton (typically ~6.0–6.5 ppm in non-iodinated precursors) confirms iodination.

Safety & Handling

  • Light Sensitivity: Aryl iodides can be light-sensitive. Store the compound in amber vials or foil-wrapped containers.

  • Stability: Stable at room temperature for months if kept dry. Avoid strong oxidizing agents which may liberate iodine.

  • Toxicity: As a halogenated quinolone, treat as a potential irritant and bioactive agent. Use standard PPE (gloves, goggles, fume hood).

References

  • Suzuki Coupling of 3-Iodoquinolines

    • Title: One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling.
    • Source: PMC / NIH.
    • URL:[Link]

  • Iodination Protocols

    • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[3]

    • Source: ResearchG
    • URL:[Link]

  • Biological Context (Fluoroquinolones)

    • Title: Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone...[4]

    • Source: PubMed.
    • URL:[Link]

  • Kinase Inhibitor Relevance (GSK2126458 Analogues)

    • Title: Synthesis of 6-bromo-4-iodoquinoline (Intermedi
    • Source:
    • URL:[Link]

  • General Reactivity of 3-Iodo-4-quinolones

    • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles (Analogous Chemistry).
    • Source: MDPI.
    • URL:[Link]

Sources

Method

Application Note: C-3 Functionalization of 6-Fluoro-2-methylquinolin-4(1H)-one

This Application Note and Protocol Guide details the strategic functionalization of the C-3 position in 6-fluoro-2-methylquinolin-4(1H)-one. This scaffold is a critical intermediate in the synthesis of fluoroquinolone an...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic functionalization of the C-3 position in 6-fluoro-2-methylquinolin-4(1H)-one. This scaffold is a critical intermediate in the synthesis of fluoroquinolone antibiotics and novel anticancer agents. The guide focuses on high-fidelity electrophilic substitution and subsequent transition-metal-catalyzed cross-couplings.

Strategic Overview & Reactivity Profile

The 6-fluoro-2-methylquinolin-4(1H)-one scaffold presents a unique reactivity landscape defined by the vinylogous amide (enaminone) system embedded within the heterocyclic core.

  • C-3 Nucleophilicity: The C-3 position is the most electron-rich site on the pyridone ring, exhibiting significant enamine character due to tautomerization. It is highly susceptible to electrophilic aromatic substitution (

    
    ).
    
  • Regioselectivity Challenges:

    • C-3 vs. Benzene Ring: The 6-fluoro substituent deactivates the benzenoid ring, directing electrophiles preferentially to the heterocyclic C-3 position.

    • C-3 vs. C-2 Methyl: The C-2 methyl group is acidic (pKa ~20) and susceptible to deprotonation/condensation or radical halogenation. Electrophilic conditions must be carefully tuned to avoid side-chain functionalization.

    • 4-Oxo vs. 4-Hydroxy: While the tautomeric equilibrium favors the 4-quinolone form, reactions using phosphoryl chloride (

      
      ) will convert the C-4 carbonyl to a chloride (aromatization), which is a common strategy to access 4-chloro-3-formyl derivatives.
      
Reactivity Landscape Diagram

ReactivityLandscape Core 6-Fluoro-2-methyl quinolin-4(1H)-one C3_Halo C-3 Halogenation (Br/I) Core->C3_Halo NBS/NIS, AcOH (Electrophilic) C3_Formyl C-3 Formylation (Vilsmeier-Haack) Core->C3_Formyl POCl3, DMF (Note: C-4 Chlorination) C3_Mannich C-3 Aminomethylation (Mannich) Core->C3_Mannich HCHO, Amine (Acidic/Neutral) Suzuki Suzuki-Miyaura Coupling C3_Halo->Suzuki Pd(0), Ar-B(OH)2 Aldehyde Knoevenagel Condensation C3_Formyl->Aldehyde Active Methylenes

Figure 1: Reactivity landscape of 6-fluoro-2-methylquinolin-4(1H)-one, highlighting the divergence between direct electrophilic substitution and downstream functionalization.

Protocol A: Regioselective C-3 Bromination

Objective: Synthesis of 3-bromo-6-fluoro-2-methylquinolin-4(1H)-one. Rationale: The 3-bromo derivative is the most versatile gateway intermediate, enabling subsequent carbon-carbon bond formation via Palladium-catalyzed cross-coupling.

Materials & Reagents
ReagentRoleEquiv.Notes
Substrate Starting Material1.06-Fluoro-2-methylquinolin-4(1H)-one
N-Bromosuccinimide (NBS) Electrophile1.05 - 1.1Recrystallize before use to remove HBr
Glacial Acetic Acid Solvent-Promotes electrophilic pathway over radical
Acetic Anhydride Scavenger0.1Optional; scavenges water
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-2-methylquinolin-4(1H)-one (10 mmol) in glacial acetic acid (20 mL).

    • Technical Insight: Acetic acid is critical here. Non-polar solvents (e.g.,

      
      ) combined with light/heat can trigger radical bromination at the C-2 methyl group. The polar, acidic medium ensures the reaction proceeds via an ionic mechanism at the electron-rich C-3.
      
  • Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes at room temperature.

    • Observation: The solution may darken slightly. A precipitate often begins to form as the less soluble brominated product is generated.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product typically has a higher Rf than the starting material due to the halogen lipophilicity, though the difference is small.

  • Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (3 x 20 mL) to remove succinimide and residual acid.

    • Wash with cold diethyl ether (1 x 10 mL) to remove unreacted impurities.

    • Dry under vacuum at 50°C.

  • Yield Expectation: 85–95%.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalization of the C-3 position with aryl/heteroaryl groups. Prerequisite: Requires the 3-bromo intermediate from Protocol A.

Materials & Reagents
ReagentRoleEquiv.Notes
3-Bromo-Intermediate Electrophile1.0From Protocol A
Aryl Boronic Acid Nucleophile1.2


Catalyst0.05Tetrakis(triphenylphosphine)palladium(0)

(2M aq)
Base3.0Activates the boronic acid
DME / Ethanol Solvent4:1Dimethoxyethane/Ethanol system
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask or pressure vial and backfill with Nitrogen or Argon (3 cycles).

  • Loading: Add the 3-bromo-6-fluoro-2-methylquinolin-4(1H)-one (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

    
     (5 mol%) to the flask.
    
  • Solvent Addition: Add degassed DME (4 mL) and Ethanol (1 mL).

    • Why Ethanol? Ethanol helps solubilize the boronic acid and facilitates the transmetallation step.

  • Base Activation: Add 2M aqueous

    
     (1.5 mL) via syringe.
    
  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Mechanism:[1][2][3][4][5] The reaction proceeds via Oxidative Addition (Pd inserts into C-Br), Transmetallation (Boron transfers Ar group to Pd), and Reductive Elimination (C-C bond forms).

  • Work-up:

    • Cool to room temperature.[6][7]

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).[8][9]

    • Separate phases; extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[8][9]
      
  • Purification: Flash column chromatography (Gradient: 0-10% Methanol in DCM).

Protocol C: C-3 Formylation (Modified Vilsmeier-Haack)

Objective: Introduction of a formyl (-CHO) group at C-3. Critical Note: Standard Vilsmeier-Haack conditions (


/DMF) will often convert the 4-quinolone to a 4-chloroquinoline . If the 4-oxo group is required in the final product, an acid hydrolysis step is necessary.
Workflow Diagram

VilsmeierWorkflow Start Start: 6-Fluoro-2-methyl quinolin-4(1H)-one Vilsmeier Step 1: Vilsmeier Reagent (POCl3 + DMF, 0°C to 80°C) Start->Vilsmeier Intermediate Intermediate: 4-Chloro-3-formyl-quinoline Vilsmeier->Intermediate Chloro-iminium attack & Aromatization Hydrolysis Step 2: Hydrolysis (Aq. HCl / Acetic Acid, Reflux) Intermediate->Hydrolysis Optional: Restore C=O Product Final Product: 3-Formyl-6-fluoro-2-methyl quinolin-4(1H)-one Hydrolysis->Product

Figure 2: Two-stage workflow for C-3 formylation involving the transient formation of the 4-chloro intermediate.

Step-by-Step Methodology
  • Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (5 equiv) to 0°C. Dropwise add

    
     (3 equiv). Stir for 30 mins to generate the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve the quinolone substrate in minimal DMF and add to the Vilsmeier reagent at 0°C.

  • Heating: Warm to 80°C and stir for 4–6 hours.

  • Quenching: Pour onto crushed ice/sodium acetate mixture.

  • Isolation (4-Chloro derivative): The precipitate formed is typically the 4-chloro-3-formyl derivative. Filter and dry.[3][6][7]

  • Hydrolysis (Restoring the Quinolone): To restore the 4-one moiety, reflux the 4-chloro intermediate in 70% acetic acid or 4M HCl for 6–12 hours. This hydrolyzes the chloride back to the ketone.

References

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines. Journal of Organic Chemistry. (2022). Describes the synthesis and reactivity of 6-fluoro-2-methylquinoline derivatives.

  • Bromination of quinolin-4(1H)-ones as an efficient strategy. Journal of Organic and Pharmaceutical Chemistry. (2020). Details regioselective bromination protocols for 2-methylquinolin-4-ones.

  • Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation. Journal of Organic Chemistry. (2021). Comparative study of halogenation methods for 4-quinolones.

  • Vilsmeier-Haack Reaction Mechanism and Applications. Organic Chemistry Portal. General protocol grounding for formylation of electron-rich heterocycles.

  • Synthesis of 3-acetyl-6-bromoquinolin-4(1H)-one. BenchChem Application Notes. (2025). Provides scale-up protocols for acylation and bromination of quinolone scaffolds.[6]

Sources

Application

Application Note: High-Fidelity Sonogashira Cross-Coupling of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

Executive Summary The functionalization of the quinolone core is a critical vector in the development of novel anti-infective agents, kinase inhibitors, and advanced heterocyclic scaffolds. Specifically, the introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the quinolone core is a critical vector in the development of novel anti-infective agents, kinase inhibitors, and advanced heterocyclic scaffolds. Specifically, the introduction of alkynyl substituents at the C3 position via the Sonogashira reaction provides versatile precursors for subsequent cyclizations (e.g., into furo[3,2-c]quinolines or pyranoquinolines)[1]. This application note details a robust, self-validating protocol for the palladium/copper co-catalyzed cross-coupling of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one with terminal alkynes. By addressing the unique electronic and solubility challenges of this specific scaffold, this guide ensures high-yield, reproducible C-C bond formation.

Mechanistic Causality & Reaction Design

Developing a successful coupling protocol for 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one requires a deep understanding of its structural idiosyncrasies:

  • Electronic Activation vs. Steric Hindrance: The strongly electron-withdrawing 6-fluoro substituent decreases the electron density of the quinolone core. This inductive effect highly activates the C3-I bond, accelerating the initial oxidative addition of the Pd(0) catalyst[2]. However, the adjacent 2-methyl group and the C4-carbonyl oxygen introduce significant steric bulk and potential chelation sites, which can stall the transmetalation step. To overcome this, a sterically unencumbered, highly coordinating ligand like triphenylphosphine (PPh3) is favored over bulky biaryl phosphines[3].

  • Tautomerism and Solubility: The quinolin-4(1H)-one system exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. This promotes strong intermolecular hydrogen bonding, rendering the substrate highly insoluble in standard non-polar solvents[1]. Consequently, the reaction mandates highly polar aprotic solvents (e.g., DMF or NMP).

  • Base Selection: An excess of a non-nucleophilic amine base, such as N,N-Diisopropylethylamine (DIPEA), serves a dual purpose. It acts as the proton sink for the terminal alkyne deprotonation during the copper cycle, and it disrupts the hydrogen-bonded network of the quinolone, significantly enhancing substrate solubility[1].

  • The Copper Co-Catalyst: While copper-free variants exist, the inclusion of CuI is critical for this sterically hindered substrate. CuI facilitates the rapid in situ generation of the highly nucleophilic copper acetylide, driving the rate-determining transmetalation step forward before catalyst deactivation can occur[4].

Experimental Workflows & Protocols

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reaction fidelity.

Materials Required
  • Substrate: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 equiv, 1.0 mmol, 303.07 g/mol )

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv, 1.5 mmol)

  • Catalyst: PdCl2(PPh3)2 (0.05 equiv, 5 mol%)

  • Co-catalyst: CuI (0.10 equiv, 10 mol%)

  • Base: DIPEA (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous DMF (10 mL, 0.1 M)

Step-by-Step Methodology

Step 1: Reagent Assembly (Glovebox or Schlenk Line)

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (303 mg, 1.0 mmol), PdCl2(PPh3)2 (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Seal the flask with a rubber septum and purge with ultra-high purity Argon for 5 minutes. Causality: Pd(0) intermediates and Cu(I) are highly sensitive to oxidation. O2 exposure will rapidly oxidize Cu(I) to Cu(II), triggering the unwanted Glaser homocoupling of the alkyne[4].

Step 2: Solvent and Base Addition

  • Inject anhydrous DMF (10 mL) and DIPEA (0.52 mL, 3.0 mmol) through the septum.

  • Stir at room temperature for 5 minutes to ensure partial dissolution of the quinolone substrate.

Step 3: Rigorous Degassing (Freeze-Pump-Thaw)

  • Submerge the flask in a liquid nitrogen bath until the mixture is completely frozen.

  • Open the flask to a high vacuum for 3 minutes to evacuate atmospheric gases.

  • Close the vacuum valve and thaw the mixture in a room-temperature water bath.

  • Repeat this cycle three times, backfilling with Argon on the final thaw.

Step 4: Alkyne Addition and Reaction Execution

  • Inject the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Transfer the flask to a pre-heated oil bath at 60 °C. IPC (In-Process Control): Monitor the reaction via LC-MS after 4 hours. Look for the disappearance of the starting material mass (

    
     304 
    
    
    
    ) and the appearance of the product mass.

Step 5: Quench and Aqueous Workup

  • Once complete (typically 8–12 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a 5% aqueous LiCl solution (3 × 50 mL). Causality: DMF is highly miscible with both water and organic solvents. The addition of LiCl drastically increases the ionic strength of the aqueous phase, forcing the DMF to partition entirely into the aqueous layer and preventing it from co-eluting during chromatography.

  • Wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane to Methanol, 95:5) to yield the pure 3-alkynylquinolone.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the coupling of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one with phenylacetylene, demonstrating the causality behind the selected protocol.

EntryCatalyst (5 mol%)Co-CatalystBase (3 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1PdCl2(PPh3)2CuI (10%)DIPEADMF601288 Optimal conditions; full substrate solubility[1].
2PdCl2(PPh3)2CuI (10%)Et3NDMF601276Slightly lower yield; Et3N is less bulky than DIPEA, leading to minor side reactions.
3PdCl2(dppf)CuI (10%)DIPEADMF602445Bulky bidentate ligand (dppf) struggles with the steric hindrance of the 2-methyl group.
4PdCl2(PPh3)2CuI (10%)DIPEATHF602415Poor solubility of the quinolone in THF halts the reaction.
5PdCl2(PPh3)2NoneDIPEADMF802432Copper-free conditions fail to drive transmetalation efficiently[4].
6Pd(PPh3)4CuI (10%)Et2NHEt2NH5024<10Et2NH as solvent fails to solubilize the substrate[1].

Table 1: Optimization of Sonogashira coupling conditions. Yields represent isolated purified product.

Visualizations

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd + Quinolone-I PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (with Cu-Acetylide) PdII->TransMet + Cu-C≡C-R PdII_Alkyne Pd(II) Complex Ar-Pd-Alkyne TransMet->PdII_Alkyne - CuI RedElim Reductive Elimination (C-C Bond Formation) PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Alkynylquinolone Product RedElim->Product

Figure 1: Mechanistic pathway of the Pd/Cu co-catalyzed Sonogashira coupling on the quinolone core.

Workflow Prep 1. Reagent Assembly (Glovebox/Schlenk) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Reaction (60°C, 12h, DMF) Degas->React Quench 4. Quench & Ext (5% LiCl wash) React->Quench Purify 5. Purification (Flash Silica) Quench->Purify

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.

References

  • [1] Title: Cascade carbonylative Sonogashira-cyclization of o-iodophenol or 3-iodo-4-(1H)-pyridone | Source: ResearchGate | URL: 1

  • [2] Title: Palladium-Catalysed Synthesis and Transformation of Quinolones | Source: PMC - PubMed Central | URL: 2

  • [3] Title: Sonogashira Coupling | Source: Chemistry LibreTexts | URL: 3

  • [4] Title: Sonogashira coupling | Source: Wikipedia | URL: 4

Sources

Method

preparation of quinolone antibiotics using 3-iodo precursors

Application Note: Synthesis and Functionalization of Quinolone Antibiotics Utilizing 3-Iodo Precursors Introduction & Strategic Rationale Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functionalization of Quinolone Antibiotics Utilizing 3-Iodo Precursors

Introduction & Strategic Rationale

Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are a cornerstone of modern antibacterial therapy. They function primarily by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, disrupting DNA replication. Historically, the 3-position of the quinolone core has been occupied by a carboxylic acid moiety, which is essential for coordinating with the magnesium ion in the DNA-enzyme complex. However, the rapid emergence of multidrug-resistant (MDR) bacterial pathogens has driven medicinal chemists to explore bioisosteric replacements and novel functionalization at the C3 position to overcome target-site mutations[1].

The synthesis of 3-iodo-4-quinolones represents a critical methodological breakthrough in this domain. The carbon-iodine bond serves as an exceptionally versatile linchpin for late-stage functionalization. By leveraging the 3-iodo precursor, researchers can utilize palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Sonogashira couplings) to introduce diverse aryl, heteroaryl, or alkynyl groups at the C3 position, thereby rapidly exploring new chemical space for antibiotic drug discovery[2],[3].

Mechanistic Causality in Synthesis

  • Regioselective C3 Iodination : The 4(1H)-quinolone scaffold possesses strong enaminone character. The electron-donating resonance from the N1 nitrogen pushes electron density through the conjugated ring system directly to the C3 carbon. This inherent electronic bias makes the C3 position highly nucleophilic, allowing for highly regioselective electrophilic aromatic substitution when treated with iodine complexes (e.g., I

    
    /KI) or radical iodination systems (e.g., K
    
    
    
    S
    
    
    O
    
    
    /NaI)[4].
  • Palladium-Catalyzed Cross-Coupling : The C3-iodo substituent is highly reactive toward oxidative addition by Pd(0) catalysts. Because the C–I bond dissociation energy is significantly lower than that of homologous C–Br or C–Cl bonds, cross-coupling can proceed under exceptionally mild conditions. This prevents the degradation of the often-sensitive quinolone core and avoids unwanted side reactions[5].

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process monitoring and specific quenching steps are embedded to ensure high fidelity and purity of the isolated intermediates.

Protocol A: Regioselective Synthesis of 3-Iodo-4(1H)-quinolone

Objective: To synthesize the 3-iodo precursor via electrophilic iodination using an aqueous triiodide complex[5].

Step-by-Step Procedure:

  • Electrophile Generation : In a 100 mL round-bottom flask, dissolve potassium iodide (KI, 2.0 eq) in 20 mL of distilled water. Add iodine (I

    
    , 1.1 eq) and stir vigorously at room temperature until completely dissolved.
    
    • Causality: KI solubilizes I

      
       in water by forming the highly active electrophilic triiodide (I
      
      
      
      
      
      ) complex, which is much more efficient for aromatic substitution than elemental iodine alone.
  • Substrate Addition : Suspend the starting 4(1H)-quinolone (1.0 eq) in the dark brown triiodide solution.

  • Base Activation : Add n-butylamine (1.2 eq) dropwise to the suspension.

    • Causality: The base deprotonates the N1 position (or forms a transient activated complex), significantly enhancing the nucleophilicity of the C3 carbon and driving the electrophilic substitution forward.

  • Reaction Monitoring : Stir the mixture at room temperature for 4–6 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The product will appear as a new, less polar UV-active spot.

  • Quenching : Once the starting material is consumed, add a 10% aqueous solution of sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) dropwise until the reaction mixture turns from dark brown to pale yellow/white.
    • Causality: Thiosulfate specifically reduces any unreacted oxidizing iodine species to benign iodide, preventing oxidative degradation of the product during isolation.

  • Isolation : Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold ethanol (5 mL). Dry under high vacuum to afford the 3-iodo-4(1H)-quinolone.

Protocol B: Suzuki-Miyaura Cross-Coupling for 3-Functionalization

Objective: To couple the 3-iodo precursor with an arylboronic acid to generate a 3-substituted quinolone antibiotic candidate[5].

Step-by-Step Procedure:

  • Reagent Assembly : In an oven-dried Schlenk flask, combine 3-iodo-4(1H)-quinolone (1.0 eq), the selected arylboronic acid (1.5 eq), and anhydrous K

    
    CO
    
    
    
    (3.0 eq).
  • Solvent & Degassing : Add a solvent mixture of DMF/H

    
    O (4:1 v/v, 0.2 M). Degas the suspension by bubbling argon through the liquid for 15 minutes.
    
    • Causality: Rigorous exclusion of oxygen is mandatory to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the boronic acid.

  • Catalyst Addition : Quickly add Pd(PPh

    
    )
    
    
    
    (0.05 eq) under a positive pressure of argon. Seal the flask.
  • Thermal Activation : Heat the reaction mixture to 80 °C in an oil bath and stir for 8–12 hours.

  • Workup & Purification : Cool the mixture to room temperature. Dilute with ethyl acetate and wash the organic layer with water (3x) and brine (1x) to remove the DMF. Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography.

Quantitative Data Summarization

The versatility of the 3-iodo precursor is demonstrated by its compatibility with various coupling partners and catalytic systems. Table 1 summarizes typical reaction conditions and yields for generating diverse 3-substituted quinolones.

Quinolone PrecursorCoupling PartnerReaction TypeCatalyst / Base SystemTemp / TimeYield (%)
3-Iodo-4(1H)-quinolonePhenylboronic acidSuzuki-MiyauraPd(PPhngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

)

/ K

CO

80 °C / 8 h82%
N-Methyl-3-iodo-4-quinoloneStyrene derivativesHeckPd(OAc)

/ Et

N
100 °C / 5 h78%
6-Fluoro-3-iodo-quinolone4-Phenoxyphenyl boronic acidSuzuki-MiyauraPd(dppf)Cl

/ Na

CO

90 °C / 12 h75%[5]
3-Iodo-4-methoxyquinoloneArylacetyleneSonogashiraPd(PPh

)

Cl

/ CuI
60 °C / 6 h85%[3]

Workflow Visualization

The following diagram illustrates the logical progression from the basic quinolone core to a highly functionalized antibiotic candidate.

QuinoloneSynthesis A 4(1H)-Quinolone Core (Starting Material) B Electrophilic Iodination (I₂, KI, Base) A->B C 3-Iodo-4(1H)-quinolone (Key Precursor) B->C D Pd-Catalyzed Coupling (Suzuki / Heck) C->D E 3-Substituted Quinolone (Antibiotic Candidate) D->E

Synthetic workflow for the preparation of 3-substituted quinolone antibiotics via 3-iodo precursors.

References

  • Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E)-3-Styryl-4-quinolones. Thieme Connect.
  • Quinolones for applications in medicinal chemistry: synthesis and structure. Chim.it.
  • Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E). ResearchGate.
  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. NIH PMC.
  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing.

Sources

Application

Application Notes and Protocols for the Heck Reaction of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Heck Reaction in Quinolone Scaffolding The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Quinolone Scaffolding

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures from readily available precursors.[2] Quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents. The ability to functionalize the quinolone nucleus at specific positions is therefore of paramount importance in the development of new therapeutic agents.

This guide provides a detailed examination of the Heck reaction parameters for a specific, highly functionalized substrate: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one . We will delve into the mechanistic rationale behind the choice of reaction components, offer a comprehensive experimental protocol, and discuss key optimization strategies to ensure successful and efficient coupling. The presence of a fluorine atom at the 6-position, an iodine at the 3-position, and a methyl group at the 2-position presents a unique set of electronic and steric challenges that will be addressed in detail.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one in a Heck reaction is governed by the interplay of its various substituents:

  • 3-Iodo Group: The carbon-iodine bond is the reactive site for the oxidative addition of the palladium(0) catalyst, initiating the catalytic cycle. Aryl iodides are generally more reactive than the corresponding bromides or chlorides, allowing for milder reaction conditions.[3]

  • 6-Fluoro Group: Fluorine is a strongly electron-withdrawing group, which can influence the electron density of the aromatic ring. This can impact the rate of oxidative addition. While electron-withdrawing groups can sometimes slow down this step, the high reactivity of the C-I bond is expected to dominate.[4]

  • 2-Methyl Group: The methyl group introduces steric bulk in proximity to the reacting center. This can potentially influence the approach of the palladium catalyst and the alkene, although its effect is likely to be moderate.

  • Quinolin-4(1H)-one Core: The quinolone ring system is electron-deficient. The tautomeric nature of the 4-hydroxyquinoline/quinolin-4(1H)-one system is also a key consideration. For the Heck reaction to proceed efficiently, it is often beneficial to have the nitrogen atom protected or to use conditions that favor the quinolin-4(1H)-one tautomer. Research on similar 3-iodo-4-quinolones has shown that N-alkylation significantly improves the efficiency of the Heck reaction.[5]

The Heck Reaction Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Heck_Reaction_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) (Arylpalladium Complex) B->C D Alkene Coordination C->D Alkene E [Ar-Pd(II)-I(L)(Alkene)] D->E F Migratory Insertion E->F G R-CH2-CH(Ar)-Pd(II)-I(L) F->G H β-Hydride Elimination G->H I [H-Pd(II)-I(L)] + Alkene Product H->I J Reductive Elimination (Base) I->J Base J->A - H-Base+ - I-

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Recommended Reaction Parameters and Protocol

Based on successful Heck couplings of structurally similar N-methyl-3-iodo-4-quinolones with styrene derivatives, the following parameters are recommended as a starting point for the reaction of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one.[5]

Parameter Summary Table
ParameterRecommended Reagent/ConditionRationale
Palladium Pre-catalyst Palladium(II) acetate (Pd(OAc)₂)A common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[6][7]
Ligand Triphenylphosphine (PPh₃)A standard phosphine ligand that stabilizes the palladium catalyst and promotes the reaction.[3]
Base Triethylamine (Et₃N)An organic base that neutralizes the hydriodic acid (HI) generated during the reaction, regenerating the Pd(0) catalyst.[1]
Solvent N-Methyl-2-pyrrolidone (NMP)A high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[5]
Alkene Styrene or substituted styrenesA common coupling partner in Heck reactions. The protocol can be adapted for other alkenes.[5]
Temperature 100-120 °CSufficient to promote the reaction without significant decomposition of the catalyst or starting materials.[3][5]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation and deactivation of the palladium catalyst.

Detailed Experimental Protocol

This protocol describes the Heck coupling of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one with styrene.

Materials:

  • 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous NMP (to achieve a concentration of approximately 0.1 M with respect to the quinolone), styrene (1.5 equiv), and triethylamine (3.0 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Experimental_Workflow A 1. Add Reactants to Schlenk Flask B 2. Establish Inert Atmosphere A->B C 3. Add Solvents and Liquid Reagents B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Purification by Column Chromatography F->G H Characterization of Product G->H

Caption: Step-by-step workflow for the Heck reaction.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Use freshly opened or purified reagents. Consider using a different palladium source (e.g., Pd(PPh₃)₄).
Low reaction temperatureGradually increase the temperature in 10 °C increments, monitoring for decomposition.
Formation of Side Products Catalyst decompositionLower the reaction temperature. Consider using a more robust ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC) ligand.[4]
Isomerization of the productThe β-hydride elimination step can be reversible.[8] Adding a silver or thallium salt can sometimes minimize this.
Formation of Regioisomers Steric or electronic effectsFor unsymmetrical alkenes, the regioselectivity can be influenced by the choice of ligand and reaction conditions (neutral vs. cationic pathway).[9]

Conclusion

The Heck reaction of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one provides a powerful and versatile method for the introduction of diverse substituents at the 3-position of the quinolone core. The provided protocol, based on established procedures for similar substrates, offers a robust starting point for further exploration. Careful consideration of the electronic and steric nature of the substrate, along with meticulous experimental technique, will be key to achieving high yields and purity. The insights and protocols presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize novel quinolone-based compounds with potential therapeutic applications.

References

  • Silva, A. M. S., et al. "Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E)-3-Styrylquinolin-4(1H)-ones." Molecules, vol. 24, no. 1, 2019, p. 133. [Link]

  • Cabri, W., and I. Candiani. "Regioselectivity in the Heck Reaction." Accounts of Chemical Research, vol. 28, no. 1, 1995, pp. 2-7. [Link]

  • Beletskaya, I. P., and A. V. Cheprakov. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, vol. 100, no. 8, 2000, pp. 3009-3066. [Link]

  • Heck, R. F. "Palladium-Catalyzed Vinylation of Organic Halides." Organic Reactions, vol. 27, 1982, pp. 345-390. [Link]

  • Whitcombe, N. J., et al. "Advances in the Heck chemistry of aryl chlorides and bromides." Tetrahedron, vol. 57, no. 35, 2001, pp. 7449-7476. [Link]

  • de Vries, J. G. "The Heck reaction." The Mizoroki-Heck Reaction, John Wiley & Sons, Ltd, 2002, pp. 1-24. [Link]

  • Shibasaki, M., and E. M. Vogl. "The Asymmetric Heck Reaction." Journal of Organometallic Chemistry, vol. 576, no. 1-2, 1999, pp. 1-15. [Link]

  • Heravi, M. M., and A. Fazeli. "Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds." Heterocycles, vol. 81, no. 9, 2010, pp. 1981-2036. [Link]

  • McFarlane, C., et al. "The Heck Reaction in the Synthesis of Pharmaceuticals and Pharmaceutical Intermediates." Organic Process Research & Development, vol. 22, no. 10, 2018, pp. 1325-1349. [Link]

  • Biffis, A., et al. "Palladium-catalyzed C-C and C-N coupling reactions in ionic liquids." Journal of Molecular Catalysis A: Chemical, vol. 257, no. 1-2, 2006, pp. 1-20. [Link]

  • Phan, N. T. S., et al. "N-Heterocyclic Carbenes as Ligands in Catalysis." Chemical Reviews, vol. 107, no. 10, 2007, pp. 4298-4345. [Link]

  • Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions - PMC. National Center for Biotechnology Information. [Link]

  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Cape Town. [Link]

  • Heck Reaction—State of the Art - MDPI. MDPI. [Link]

  • Wikipedia contributors. "Heck reaction." Wikipedia, The Free Encyclopedia. [Link]

Sources

Method

nucleophilic substitution reactions of fluoro-quinolinones

Abstract This technical guide details the optimization of nucleophilic aromatic substitution ( ) reactions on the fluoro-quinolinone scaffold, a critical step in the synthesis of fluoroquinolone antibiotics (e.g., Ciprof...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the optimization of nucleophilic aromatic substitution (


) reactions on the fluoro-quinolinone scaffold, a critical step in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin). We address the mechanistic drivers of regioselectivity at the C-7 position, solvent effects on reaction kinetics, and provide two validated protocols: a standard thermal method and a high-throughput microwave-assisted approach.

Mechanistic Insight: The Pathway

The core transformation involves the displacement of a halogen leaving group (typically Fluorine or Chlorine) at the C-7 position by a secondary amine (e.g., piperazine, pyrrolidine).

Why C-7 and not C-6? In 6,7-difluoro-quinolinones, the fluorine at C-6 remains intact while the fluorine at C-7 is displaced. This regioselectivity is governed by electronic activation:

  • C-7 Position: Located para to the electron-withdrawing carbonyl group (C-4). This allows the carbonyl to stabilize the negative charge in the Meisenheimer intermediate via resonance.

  • C-6 Position: Located meta to the carbonyl. It lacks direct resonance stabilization, making it significantly less electrophilic despite the inductive effect of the fluorine.

Figure 1: Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism cluster_activation Activation Logic Reactant Fluoro-Quinolinone (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) Reactant->TS  Nucleophilic Attack (Rate Determining) Nucleophile Sec-Amine (Nucleophile) Nucleophile->TS Product C7-Substituted Quinolone TS->Product  Re-aromatization LeavingGroup Leaving Group (F- / Cl-) TS->LeavingGroup Note C-4 Carbonyl withdraws e- density stabilizing the transition state at C-7.

Caption: The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex, stabilized by the C-4 carbonyl.

Critical Reaction Parameters

Success depends on balancing solubility with nucleophilicity. The zwitterionic nature of quinolones often leads to solubility challenges.

Table 1: Solvent & Base Selection Guide
ParameterRecommended ChoiceTechnical Rationale
Solvent (Standard) DMSO or DMF High dielectric constant stabilizes the polar transition state; excellent solubility for fluoroquinolones.
Solvent (Green) Acetonitrile (MeCN) Lower boiling point, easier workup, but may require longer reaction times due to lower reflux temp.
Base

or

Scavenges the HF/HCl byproduct.

is preferred in DMSO;

is better in organic volatile solvents.
Leaving Group F > Cl Contrary to

, Fluorine is the best leaving group in

due to high electronegativity lowering the LUMO energy of the ring.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Ciprofloxacin Analog)

Target: Synthesis of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid.

Reagents:

  • 7-Chloro-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq)

  • Piperazine (3.0 eq) – Note: Excess prevents bis-alkylation.

  • Pyridine (Solvent/Base) or DMSO/

    
    .
    

Step-by-Step:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the quinolone core (10 mmol) in Pyridine (20 mL).

  • Addition: Add Piperazine (30 mmol) in one portion.

    • Expert Tip: If using DMSO, add

      
       (1.1 eq) here. In Pyridine, the solvent acts as the base.
      
  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 12–15 hours.
    • Monitoring: Check TLC (Mobile phase:

      
      :MeOH:NH_4OH
      
      
      
      R_f \approx 0.8
      
      
      R_f \approx 0.3$).
  • Workup (Isoelectric Precipitation):

    • Distill off the pyridine under reduced pressure.

    • Resuspend the residue in water (50 mL). The pH will be basic (>10).

    • Critical Step: Dropwise add dilute HCl (2M) until pH reaches 7.2–7.4 (the isoelectric point). The product is least soluble here and will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from acetonitrile/methanol if necessary.
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Advantages: Reaction time reduced from 12 hours to 20 minutes; often higher yield due to less thermal degradation.

Step-by-Step:

  • Setup: In a 10 mL microwave vial, combine Quinolone core (1.0 mmol), Piperazine (3.0 mmol), and water (2 mL) or EtOH (2 mL). No external base is needed if excess amine is used.

  • Irradiation: Seal the vial. Set microwave parameters:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 150W)

    • Time: 15–20 minutes.

  • Workup: Cool to room temperature. The product often precipitates directly upon cooling. If not, adjust pH to 7.2 as in Protocol A.

Quality Control & Troubleshooting

Figure 2: Experimental Workflow & QC Logic

Workflow Start Reaction Setup (Reagents + Solvent) Check TLC/HPLC Check (t = 1 hr / t = 12 hr) Start->Check Decision Starting Material Consumed? Check->Decision Decision->Start No (Add Catalyst/Heat) Workup Distillation & pH Adjustment (Isoelectric) Decision->Workup Yes Purify Filtration & Recrystallization Workup->Purify Analyze Final QC (NMR, HPLC, MS) Purify->Analyze

Caption: Standard workflow for synthesis and validation. Note the critical decision point at TLC monitoring.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Incomplete Conversion Low nucleophilicity or temperature.Switch solvent to DMSO (higher T); add catalytic KI (Finkelstein condition) if using Cl-leaving group.
Byproduct: Bis-substitution Excess reactivity of amine.Ensure amine is secondary; if primary, use protecting groups. Reduce temperature.
Oiling out during workup pH missed isoelectric point.Re-dissolve in acid/base and titrate slowly to pH 7.2–7.4.

References

  • Grohe, K., & Heitzer, H. (1987).[1] Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[1]

  • Chu, D. T., et al. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.

  • Blazejewska, A., et al. (2011). Microwave-assisted synthesis of fluoroquinolone derivatives.[2][3][4][5] Green Chemistry Letters and Reviews.

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for the synthesis and yield optimization of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one. This v...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for the synthesis and yield optimization of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one. This valuable halogenated quinolone serves as a critical building block in medicinal chemistry. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower users to troubleshoot and adapt the synthesis for maximum efficiency and purity.

Section 1: Synthesis Overview

The synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is most effectively approached as a two-stage process. The first stage involves the construction of the core quinolinone ring system to form the precursor, 6-Fluoro-2-methylquinolin-4(1H)-one. The second, and often more challenging stage, is the regioselective iodination at the C3 position.

Synthesis_Workflow cluster_0 Stage 1: Quinolone Core Synthesis cluster_1 Stage 2: Regioselective Iodination 4-Fluoroaniline 4-Fluoroaniline Condensation Condensation 4-Fluoroaniline->Condensation Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Precursor 6-Fluoro-2-methylquinolin-4(1H)-one Cyclization->Precursor Iodination Electrophilic Aromatic Substitution Precursor->Iodination Iodinating_Agent Electrophilic Iodine Source (e.g., NIS, I₂/Oxidant) Iodinating_Agent->Iodination Final_Product 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one Iodination->Final_Product

Caption: Overall workflow for the two-stage synthesis.

Section 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints and expected outcomes.

Protocol 1: Synthesis of 6-Fluoro-2-methylquinolin-4(1H)-one (Precursor)

This procedure is adapted from the well-established Conrad-Limpach synthesis of 4-quinolones.[1][2]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq), ethyl acetoacetate (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Heat the mixture to reflux (approx. 110-120 °C) and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of 4-fluoroaniline.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude β-anilinocrotonate intermediate.

Step 2: Thermal Cyclization

  • Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood and use appropriate high-temperature equipment.

  • Add the crude intermediate to a high-boiling inert solvent, such as diphenyl ether or Dowtherm A.[3]

  • Heat the mixture rapidly to 250-260 °C and maintain this temperature for 15-30 minutes.[2] The product should begin to precipitate.

  • Allow the mixture to cool to below 100 °C, then add hexane or diethyl ether to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

  • The crude 6-fluoro-2-methylquinolin-4(1H)-one can be purified by recrystallization from ethanol or a mixture of DMF and water.[4]

Protocol 2: C3-Iodination of 6-Fluoro-2-methylquinolin-4(1H)-one

This protocol utilizes N-Iodosuccinimide (NIS) as a mild and effective electrophilic iodine source.[5]

  • In a round-bottom flask protected from light, dissolve 6-fluoro-2-methylquinolin-4(1H)-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or methanol.[6][7]

  • To the stirred solution, add N-Iodosuccinimide (1.05 - 1.1 eq) portion-wise at room temperature.[7] A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine species.[6]

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake sequentially with water to remove DMF and succinimide, followed by a cold, non-polar solvent like diethyl ether to remove non-polar impurities.[7]

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.[7]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Flowchart Start Low Yield or No Reaction in Iodination Step Check_SM Verify Purity and Integrity of Starting Material (6-fluoro-2-methylquinolin-4(1H)-one) Start->Check_SM Check_Reagents Check Activity of Iodinating Agent (NIS) and Solvent Anhydricity Start->Check_Reagents Check_Conditions Review Reaction Conditions: - Temperature - Reaction Time - Light Exclusion Start->Check_Conditions Side_Products Multiple Spots on TLC: - Unreacted SM - Di-iodinated Product Optimize_Stoichiometry Adjust NIS Stoichiometry (Try 1.0 eq) and add portion-wise Side_Products->Optimize_Stoichiometry Optimize_Time Stop Reaction as soon as SM is consumed (TLC) Side_Products->Optimize_Time Purification_Issue Difficulty in Purifying Product Recrystallization Optimize Recrystallization Solvent System (e.g., Ethanol/Water, Acetonitrile) Purification_Issue->Recrystallization Chromatography Consider Column Chromatography (Silica gel with DCM/Methanol gradient) Purification_Issue->Chromatography

Caption: A flowchart for troubleshooting common synthesis issues.

Q1: My iodination reaction has a very low yield or did not proceed at all. What should I check first?

A1: A stalled reaction can often be traced back to three key areas:

  • Purity of Starting Material: Ensure your precursor, 6-fluoro-2-methylquinolin-4(1H)-one, is pure. Impurities from the cyclization step (e.g., residual high-boiling solvent) can interfere with the reaction.[1] Confirm purity via NMR or melting point analysis.

  • Reagent Activity: N-Iodosuccinimide (NIS) can decompose over time, especially if exposed to light or moisture. Use a freshly opened bottle or test the activity of your current stock. Ensure your solvent (e.g., DMF) is anhydrous, as water can react with the iodinating agent.

  • Reaction Conditions: While the reaction typically proceeds at room temperature, gentle heating (40-50 °C) can sometimes be necessary to initiate it, especially if your starting material has limited solubility.[7] Also, ensure the reaction is protected from light, as radical side reactions can be initiated by UV radiation.[8]

Q2: My TLC shows multiple products, including unreacted starting material and what I suspect is a di-iodinated product. How can I improve selectivity?

A2: The formation of multiple products indicates issues with regioselectivity or over-iodination. The C3 position is electronically activated for electrophilic substitution, but forcing conditions can lead to other products.[9]

  • Control Stoichiometry: Over-iodination is a common problem. Use a strict 1:1 or 1.05:1 molar ratio of your quinolone to NIS. Adding the NIS in small portions over time, rather than all at once, can help maintain a low concentration and reduce the likelihood of a second iodination event.[7]

  • Monitor Reaction Time: Closely monitor the reaction's progress using TLC. Stop the reaction as soon as the starting material is consumed. Prolonged reaction times significantly increase the risk of side product formation.[7]

  • Choice of Iodinating Agent: While NIS is generally effective, other reagents can offer different selectivity profiles. A combination of Potassium Iodide (KI) and an oxidant like PIDA (phenyliodine diacetate) in methanol has been reported for C3-iodination of 4-quinolones and may offer an alternative route.[6]

Q3: I've isolated a crude solid, but I'm struggling to purify it. What are the best purification strategies?

A3: Purification can be challenging due to byproducts like succinimide (from NIS) and structurally similar side products.

  • Aqueous Wash: If you used NIS, a thorough wash with water during the workup is crucial for removing the water-soluble succinimide byproduct.[7]

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol, methanol, or DMF) with an anti-solvent (like water or diethyl ether) is a good starting point.[1][7]

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) can effectively separate the desired product from impurities.[4]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the C3-iodination of the quinolone ring?

A1: The iodination of 6-fluoro-2-methylquinolin-4(1H)-one is an electrophilic aromatic substitution (SEAr) reaction. The quinolone ring is an electron-rich aromatic system, and the C3 position is particularly activated towards electrophiles. The reaction proceeds via a proposed mechanism where the electrophilic iodine species (generated from NIS or another source) is attacked by the π-electrons of the quinolone ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base (such as the solvent or the succinimide anion) then abstracts a proton from the C3 position, restoring aromaticity and yielding the final product.[6][10]

Iodination_Mechanism Start 6-Fluoro-2-methylquinolin-4(1H)-one + I⁺ Intermediate Sigma Complex (Resonance Stabilized Carbocation) Start->Intermediate Electrophilic Attack at C3 Product 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one + H⁺ Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic iodination.

Q2: Why is the fluorine at the C6 position important?

A2: The fluorine atom at the C6 position is a common feature in many bioactive quinolone compounds, particularly fluoroquinolone antibiotics.[11] Its presence can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as cell permeability, metabolic stability, and binding affinity to biological targets like DNA gyrase.[12][13] From a synthetic standpoint, its electron-withdrawing nature can subtly influence the reactivity of the aromatic ring, but the C3 position generally remains the most favorable site for electrophilic attack.

Q3: Are there any alternative methods for synthesizing the quinolone core?

A3: Yes, several other classic and modern methods exist. The Gould-Jacobs reaction, for instance, starts from an aniline and an alkoxymethylenemalonic ester and is particularly useful for synthesizing quinolones with a carboxylic acid group at the 3-position.[2][14] Modern methods may employ transition metal catalysis (e.g., palladium or copper) to achieve cyclization under milder conditions.[2][14] Microwave-assisted synthesis, such as in the Friedländer synthesis, has also been shown to dramatically reduce reaction times and improve yields.[15]

Q4: What are the primary safety precautions I should take during this synthesis?

A4: Standard laboratory safety protocols should be strictly followed.

  • High Temperatures: The thermal cyclization step requires extreme heat. Use a well-maintained heating mantle and appropriate glassware. Never heat a closed system.

  • Reagents: Iodinating agents like NIS can be corrosive and toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Solvents: Work with organic solvents like toluene and DMF in a well-ventilated fume hood.

Section 5: Optimizing Reaction Yield - A Summary Table

ParameterRecommendationRationale & Impact on Yield
Starting Material Purity >98% purity for precursorImpurities can inhibit the reaction or lead to side products, significantly lowering the yield of the desired compound.[1]
Iodinating Agent N-Iodosuccinimide (NIS)A mild and effective electrophile source that generally gives good yields and selectivity for C3-iodination.[5]
Stoichiometry (NIS) 1.05 - 1.1 equivalentsA slight excess ensures complete conversion of the starting material. A large excess can lead to di-iodination, reducing the yield of the desired product.[7]
Solvent Anhydrous DMF or MethanolAnhydrous conditions are crucial as water can deactivate the iodinating agent. DMF and Methanol are effective at solubilizing the quinolone starting material.[6][7]
Temperature Room Temperature to 40 °CThe reaction is often successful at room temperature. Gentle warming can increase the reaction rate and improve yield if solubility is an issue, but higher temperatures may promote side reactions.[7]
Reaction Time Monitor by TLC (4-8 hours)Stopping the reaction upon consumption of the starting material is critical to prevent the formation of over-iodinated byproducts, thereby maximizing the yield of the mono-iodinated product.[7]
Workup Quench with Na₂S₂O₃This step removes excess iodine/NIS, preventing further reactions during isolation and simplifying purification, which helps to maximize the isolated yield.[6]

Section 6: References

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16936-16939. [Link]

  • Devi, K. R., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 88-95. [Link]

  • ResearchGate. (2018). Optimized conditions synthesis of quinoline derivatives*. [Link]

  • PMC. (2023). Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2-Quinolones. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]

  • ACS Omega. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • PMC. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. [Link]

  • ResearchGate. (2006). Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. [Link]

  • PMC. (2011). Real-time Visualization of Photochemically Induced Fluorescence of 8-Halogenated Quinolones: Lomefloxacin, Clinafloxacin and Bay3118 in Live Human HaCaT Keratinocytes. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Royal Society of Chemistry. (2020). 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]

  • Royal Society of Chemistry. (2018). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. [Link]

  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PMC. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • MDPI. (2025). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. [Link]

  • PubChem. (n.d.). 6-Fluoroquinolin-4-ol. [Link]

  • PMC. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against. [Link]

  • SpringerLink. (2024). Recent advancements in fluoroquinolones removal techniques from wastewater. [Link]

  • PMC. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]

  • PMC. (2017). Quinolone Resistance Reversion by Targeting the SOS Response. [Link]

  • YouTube. (2022). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. [Link]

Sources

Optimization

I. Process Visualization: Isolation &amp; Purification Workflow

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-iodo-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-iodo-quinolinone intermediates.

These compounds are critical halogenated building blocks for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) in the development of kinase inhibitors and antibacterial agents[1]. However, their purification is notoriously difficult due to extreme polarity, lactam-lactim tautomerization, and heavy-atom effects.

This guide bridges the gap between theoretical reaction mechanisms and benchtop realities, providing self-validating protocols to ensure high-purity isolation.

Workflow A Quinolinone Starting Material + Iodinating Agent (NIS or I2/CAN) B Crude Reaction Mixture (3-Iodo product, I2/NIS, unreacted SM) A->B C Chemical Quench (10% aq. Na2S2O3) B->C Removes elemental iodine D Liquid-Liquid Extraction (EtOAc / Water) C->D E Organic Phase (Crude 3-Iodo-Quinolinone) D->E F Flash Chromatography (DCM/MeOH or Hex/EtOAc + TEA) E->F < 5g scale G Recrystallization (EtOAc or MeOH) E->G > 5g scale H Pure 3-Iodo-Quinolinone F->H G->H

Fig 1: Standard synthesis and purification workflow for 3-iodo-quinolinone intermediates.

II. Troubleshooting FAQs & Self-Validating Protocols

Q1: My crude reaction mixture is dark brown/purple, and the product is trapped in an intractable tar. How do I effectively remove excess iodine?

The Causality: When utilizing elemental iodine (I₂) with oxidants like Ceric Ammonium Nitrate (CAN)[2] or N-Iodosuccinimide (NIS)[3], unreacted electrophilic iodine species remain in the mixture. Iodine forms strong charge-transfer complexes with the nitrogen lone pair of the quinolinone ring. This complexation drastically alters the solubility of your product, pulling it into polymeric, tar-like aggregates and preventing crystallization.

The Solution: You must chemically reduce the electrophilic iodine (I₂ or I⁺) to highly water-soluble iodide (I⁻) using a sodium thiosulfate (Na₂S₂O₃) quench[4].

Self-Validating Protocol: Reductive Quenching

  • Cooling: Cool the completed reaction mixture to 0–5 °C using an ice bath to prevent exothermic degradation during the quench.

  • Quenching: Vigorously stir the mixture and add a 10% (w/v) aqueous solution of Na₂S₂O₃ dropwise.

  • Validation Check: Continue addition until the dark brown/purple color completely transitions to a pale yellow or colorless suspension[5]. This visual color change is a self-validating indicator that 100% of the elemental iodine has been reduced.

  • Isolation: If the 3-iodo-quinolinone precipitates as a white/pale solid upon quenching, filter it directly over a fritted funnel and wash with copious amounts of distilled water[5]. If it remains in solution, extract 3x with Ethyl Acetate (EtOAc).

Q2: My 3-iodo-quinolinone streaks severely on silica gel, and I am losing yield. How do I optimize flash chromatography?

The Causality: Quinolinones exist in a dynamic lactam-lactim tautomeric equilibrium. The lactam form possesses a strong hydrogen-bond donor (N-H) and a strong hydrogen-bond acceptor (C=O). On bare silica gel, these functional groups engage in massive intermolecular hydrogen bonding with the silanol groups of the stationary phase, causing severe tailing, streaking, and irreversible adsorption.

The Solution: You must disrupt the hydrogen bonding network. This is achieved by altering the loading method and modifying the mobile phase.

Self-Validating Protocol: Modified Flash Chromatography

  • Dry Loading (Critical): Do not liquid-load quinolinones. Dissolve the crude material in a minimum amount of THF or DMF. Add silica gel (1:2 ratio by weight to the crude mass). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Validation: The powder should not clump; clumping indicates residual solvent that will ruin band resolution.

  • Solvent Modification: Use a standard Hexane/EtOAc gradient, but add 1% Triethylamine (TEA) to the mobile phase[5]. The TEA competitively binds to the acidic silanol sites on the silica column, preventing the quinolinone from sticking.

  • Elution: Run the gradient from 50/50 Hexane/EtOAc to 100% EtOAc. Monitor fractions via TLC (UV 254 nm).

Q3: Can I avoid column chromatography entirely for gram-scale purification?

The Causality: Yes. The introduction of the heavy iodine atom at the C-3 position significantly increases the molecular weight and enhances the planarity of the quinolinone core. This drastically increases the lattice energy of the crystal structure, making 3-iodo-quinolinones highly prone to crystallization[2]. Exploiting this differential solubility is vastly superior to chromatography at >5g scales.

Self-Validating Protocol: Hot Recrystallization

  • Dissolution: Suspend the crude, iodine-free powder in boiling Ethyl Acetate (EtOAc) or Methanol (MeOH)[4][5]. Add solvent incrementally until the solid just dissolves.

  • Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper to remove insoluble polymeric impurities.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight. Validation: The formation of transparent rectangular plates or white crystalline needles confirms successful lattice packing[5].

  • Harvesting: Filter the crystals and wash with ice-cold EtOAc to remove trace regioisomers.

Q4: I am detecting impurities with the same mass (M+). Why am I getting regioisomers, and how do I prevent them?

The Causality: The iodination of quinolin-2-ones proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The C-3 position is highly activated due to the enamine-like character imparted by the adjacent nitrogen atom. However, the C-6 and C-8 positions on the fused benzene ring are also electron-rich. Excess iodinating agent or elevated temperatures will overcome the activation energy barrier for these secondary sites, leading to 6-iodo or 3,6-diiodo kinetic impurities.

Mechanism SM Quinolin-2(1H)-one Intermediate C3-Wheland Intermediate (Resonance Stabilized) SM->Intermediate Electrophilic Attack Electrophile I+ (Electrophile) Electrophile->Intermediate Product 3-Iodo-quinolin-2(1H)-one (Thermodynamic Product) Intermediate->Product Deprotonation (Preferred) Byproduct 6-Iodo Regioisomer (Kinetic Impurity) Intermediate->Byproduct Off-target attack (Excess Heat/I2)

Fig 2: Electrophilic aromatic substitution pathway for quinolinone iodination.

Prevention: Maintain strict stoichiometric control (1.05 to 1.10 equivalents of I₂) and keep reaction temperatures at or below 70 °C[3].

III. Quantitative Data Summary

The following table summarizes the optimized physicochemical parameters for purifying 3-iodo-quinolinone derivatives based on scale and impurity profiles.

Purification MethodOptimal Solvent SystemAdditive / ModifierTarget ScaleExpected Recovery YieldPrimary Application
Chemical Quench H₂O10% Na₂S₂O₃AnyN/ARemoval of unreacted I₂ / NIS[5]
Flash Chromatography Hexane / EtOAc (50:50 to 0:100)1% Triethylamine (TEA)< 5 grams75% - 90%Separation of 6-iodo regioisomers[5]
Flash Chromatography DCM / MeOH (95:5)None< 5 grams70% - 85%Highly polar N-unprotected quinolinones
Recrystallization Ethyl Acetate (EtOAc)None> 5 grams59% - 71%Gram-scale isolation of pure plates[5][6]
Recrystallization Methanol (MeOH)None> 5 grams~95%Flavone/Quinolinone hybrid structures[4]

IV. References

  • Palladium-Catalysed Synthesis and Transformation of Quinolones National Institutes of Health (NIH) / PubMed Central[Link]

  • US10023538B2 - Compounds, compositions and associated methods comprising 3-aryl quinolines Google Patents

  • 2-(2-Chlorobenzoyl)-1-(3,4-dimethoxyphenyl)-3-iodoquinolin-4(1H)-one: Synthesis and crystallization International Union of Crystallography (IUCr)[Link]

  • A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions National Institutes of Health (NIH) / PubMed Central[Link]

  • WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors Google Patents

  • Indoloquinoline-Mediated Targeted Downregulation of KRAS through Selective Stabilization of the Mid-Promoter G-Quadruplex Structure MDPI[Link]

Sources

Troubleshooting

solving solubility issues of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one .

This molecule presents a unique challenge: despite the use of strong aprotic solvents like Dimethyl Sulfoxide (DMSO), it often resists dissolution. This guide bypasses generic advice to provide a causality-driven, self-validating framework for getting your compound into solution and keeping it there during downstream assays.

PART 1: Mechanistic Inquiries (FAQ)

Q: Why does 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one resist dissolution even in high-purity DMSO? A: This compound is a textbook example of a "brick dust" molecule[1]. The 4(1H)-quinolone core exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. In the solid state, this facilitates highly stable intermolecular hydrogen bonding (N-H···O=C). Furthermore, the 3-iodo and 6-fluoro substituents increase the molecular weight and planarity of the structure, promoting intense halogen bonding and


 stacking. This results in a massive crystal lattice energy that polar aprotic solvents like DMSO struggle to overcome at room temperature.

Q: What is the difference between "brick dust" and "grease ball" molecules, and why does it dictate my troubleshooting steps? A: "Grease ball" molecules are highly lipophilic (solvation-limited) and fail to dissolve in water, but they readily dissolve in organic solvents like DMSO. "Brick dust" molecules are solid-state limited; their inability to dissolve is driven by the thermodynamic stability of their rigid crystal lattice (often indicated by a melting point >200°C)[1]. For your specific quinolone, formulation strategies must focus on physically or chemically disrupting this lattice rather than simply increasing solvent lipophilicity.

PART 2: Diagnostic Solubilization Workflow

Follow this logical decision tree before escalating to more complex solvent systems.

G A Weigh API & Add Anhydrous DMSO B Thermal-Acoustic Cycle (50°C + Sonication) A->B C Clear Solution? B->C D QC & Store Stock C->D Yes E Add 1-2% Acid/Base (e.g., TFA or TEA) C->E No F Clear Solution? E->F F->D Yes G Solvent Switch (Use NMP or DMAc) F->G No H Clear Solution? G->H H->D Yes I Formulation Required (e.g., HP-β-CD) H->I No

Workflow for resolving quinolinone solubility issues in organic solvents.

PART 3: Self-Validating Experimental Protocols

Every protocol below includes a validation step to ensure you are working with a true thermodynamic solution, not a deceptive micro-suspension.

Protocol A: Thermal-Acoustic Disruption ("Heat & Beat")

Causality: Heat provides the kinetic energy required to break


 stacking, while high-frequency sound waves create localized pressure differentials (cavitation) that mechanically shear the rigid crystal lattice[2].
  • Preparation: Weigh 1-5 mg of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one into a sterile, amber glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO. Note: Moisture drastically reduces DMSO's solvating capacity for hydrophobic compounds.

  • Thermal Incubation: Place the vial in a water bath at 45–50°C for 10 minutes.

  • Acoustic Cavitation: Transfer immediately to a bath sonicator and sonicate for 15 minutes.

  • Validation (The Tyndall Test): In a dark room, shine a laser pointer through the vial. If the laser beam path is visible (Tyndall effect), the compound is in a micro-suspension. If the beam is invisible, you have achieved a true solution.

Protocol B: Tautomeric Shift via Acid/Base Doping

Causality: Quinoline derivatives exhibit pH-dependent solubility[2]. Adding a trace amount of acid or base forces the molecule into a single ionized state, breaking the neutral hydrogen-bond dimers that hold the "brick dust" lattice together.

  • Preparation: If Protocol A fails, prepare a 1% (v/v) solution of Trifluoroacetic acid (TFA) or Triethylamine (TEA) in anhydrous DMSO.

  • Doping: Add 10-20 µL of this doped DMSO to your existing suspension.

  • Equilibration: Vortex vigorously for 2 minutes.

  • Validation: The solution should rapidly clear as the lattice dissolves. Self-Correction: You must account for this pH shift when diluting the stock into unbuffered downstream assays.

Protocol C: Solvent Substitution

Causality: N-methyl-2-pyrrolidone (NMP) has a stronger dipole moment and a planar structure that allows it to intercalate between the aromatic rings of the quinolone, disrupting solid-state stacking more effectively than DMSO[3].

  • Solvent Switch: If the compound remains intractable, abandon the DMSO stock and weigh a fresh batch of API.

  • Solvation: Add NMP as the primary solvent.

  • Validation: Perform the Tyndall Test. Centrifuge at 10,000 x g for 5 minutes and check for a pellet to ensure no nano-precipitates remain.

PART 4: Quantitative Solvent Efficacy

Solvent / Additive SystemPrimary Solubilization MechanismMax Expected Conc. (Est.)Downstream Assay Compatibility
100% Anhydrous DMSO Baseline aprotic solvation< 1 mMHigh (Standard)
DMSO + 50°C + Sonication Thermal-acoustic lattice disruption1 - 5 mMHigh (Standard)
DMSO + 1% TFA or TEA Ionization / Tautomeric shift10 - 20 mMModerate (Requires buffered assay)
100% NMP Enhanced planar aromatic stacking> 20 mMLow-Moderate (Higher baseline toxicity)

PART 5: Downstream Assay Dilution (FAQ)

Q: My compound dissolved perfectly in DMSO, but it instantly turns cloudy when I add it to my cell culture media. What is happening? A: This phenomenon is known as "DMSO shock" or precipitation upon dilution[4]. When the highly concentrated DMSO stock is introduced to an aqueous buffer, the organic solvent rapidly diffuses into the water. This leaves the hydrophobic quinolone locally supersaturated, causing it to immediately crash out of solution and form amorphous aggregates[2].

Q: How can I prevent "DMSO shock" in my biological assays? A: You must control the kinetics of the dilution.

  • Thermal Matching: Pre-warm your aqueous buffer or media to 37°C before addition[4].

  • Kinetic Mixing: Maintain a rapid vortex on the aqueous tube while adding the DMSO stock drop-by-drop[4].

  • Intermediate Dilutions: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate stock (e.g., 1 mM) to reduce the volume of DMSO added to the final aqueous solution[4].

  • Excipient Shielding: If precipitation persists, pre-dissolve a cyclodextrin (e.g., 20-40% w/v HP-β-CD) in your aqueous buffer before adding the DMSO stock to encapsulate the free drug[4].

References

  • BenchChem. Overcoming solubility issues of 6,7-Dimethoxy-4-phenoxy-quinoline in vitro. Available at: 4

  • BenchChem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Available at: 2

  • National Center for Biotechnology Information (PMC). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Available at: 1

  • National Center for Biotechnology Information (PMC). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: 3

Sources

Optimization

Technical Support Center: Recrystallization of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

This guide provides in-depth technical assistance for the purification of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one via recrystallization. It is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for the purification of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining this compound in high purity. The principles and troubleshooting steps outlined here are grounded in established crystallographic and organic chemistry practices.

I. Understanding the Molecule: Key Physicochemical Properties

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is a heterocyclic compound with a quinolinone core. The presence of a fluorine atom, an iodine atom, a methyl group, and a keto-enol tautomerism in the quinolone ring system will influence its solubility and crystallization behavior. The aromatic nature of the quinoline ring suggests some solubility in organic solvents, while the polar ketone and N-H groups may allow for hydrogen bonding, potentially increasing solubility in more polar solvents.

II. FAQs: Troubleshooting Common Recrystallization Issues

This section addresses frequently encountered problems during the recrystallization of quinolinone derivatives and provides actionable solutions.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

  • Solution 1: Lower the Crystallization Temperature. After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool more slowly. A gradual decrease in temperature is crucial for the formation of a crystal lattice.[1][2] Avoid placing the hot solution directly into an ice bath, as rapid cooling can lead to precipitation instead of crystallization.[1]

  • Solution 2: Use a Lower-Boiling Point Solvent. If possible, choose a solvent with a boiling point below the melting point of your compound.

  • Solution 3: Add a Seed Crystal. If you have a small amount of pure, crystalline material, adding it to the cooled, saturated solution can induce crystallization.[3]

  • Solution 4: Solvent/Anti-Solvent System. Dissolve the compound in a "good" solvent at room temperature, then slowly add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy.[4] Gentle warming to clarify the solution followed by slow cooling can promote crystal growth.

Q2: I have very poor recovery of my compound after recrystallization. How can I improve the yield?

A2: Low recovery can be due to several factors, including using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.

  • Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the compound.[2] This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Solution 2: Cool the Solution Thoroughly. After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the compound and maximize precipitation.[2]

  • Solution 3: "Second Crop" of Crystals. The filtrate (the solution remaining after filtering the crystals) can be concentrated by carefully boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.[2]

  • Solution 4: Re-evaluate Your Solvent Choice. If the compound is still too soluble in the cold solvent, a different solvent or a solvent mixture may be necessary.

Q3: My recrystallized product is still impure. What are the next steps?

A3: Impurities can be carried along with the crystals if they have similar solubility properties or if the crystallization process happens too quickly.

  • Solution 1: Repeat the Recrystallization. A second recrystallization will often yield a purer product.

  • Solution 2: Use Decolorizing Carbon. If the solution has a color and the pure compound is expected to be colorless or white, colored impurities can be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5] Be aware that activated carbon can also adsorb some of your desired product.

  • Solution 3: Hot Filtration. If there are insoluble impurities in your hot solution, they should be removed by hot gravity filtration before allowing the solution to cool.[2]

  • Solution 4: Consider Alternative Purification Methods. If recrystallization fails to remove a persistent impurity, other techniques like column chromatography may be necessary.[6][7]

III. Experimental Protocol: Solvent Selection and Recrystallization Workflow

This protocol provides a systematic approach to selecting an appropriate recrystallization solvent and performing the recrystallization.

Part 1: Solvent Screening

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5]

  • Preparation: Place a small amount (10-20 mg) of the crude 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one into several test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent dropwise at room temperature. Start with common solvents for quinoline derivatives such as ethanol, methanol, ethyl acetate, toluene, and mixtures like chloroform-ethanol.[4][8]

  • Solubility at Room Temperature: Agitate the test tubes. If the compound dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization.

  • Solubility at Elevated Temperature: For solvents that do not dissolve the compound at room temperature, gently heat the test tubes in a water bath or on a hot plate. Continue adding the solvent dropwise until the compound dissolves completely.

  • Cooling and Crystal Formation: Allow the hot solutions to cool slowly to room temperature. A good solvent will show significant crystal formation upon cooling. Place the test tubes in an ice bath to further assess precipitation.

  • Solvent Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold.

Part 2: Recrystallization Procedure
  • Dissolution: Place the crude 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture to boiling, with stirring. Continue adding small portions of hot solvent until the compound is completely dissolved.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1] Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum oven.

IV. Data Presentation: Potential Recrystallization Solvents

The following table summarizes potential solvents for the recrystallization of quinolinone derivatives based on their polarity and boiling points. The suitability of each for 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one must be determined experimentally.

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Commonly used for quinoline derivatives.[8]
MethanolPolar Protic65Similar to ethanol, but with a lower boiling point.
IsopropanolPolar Protic82Another alcohol option.
Ethyl AcetatePolar Aprotic77A less polar option that may be suitable.
TolueneNon-polar111May be a good choice if the compound is less polar.[8]
AcetonitrilePolar Aprotic82A polar aprotic solvent.
Dimethylformamide (DMF)Polar Aprotic153High boiling point, use with caution.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Very high boiling point, often used as a co-solvent.[8]
WaterPolar Protic100Generally, quinoline derivatives have low solubility in water, but this can be pH-dependent.[8] May be useful as an anti-solvent.
Chloroform/EthanolMixtureVariableCo-solvent systems can be effective when a single solvent is not ideal.[4]
Methanol/AcetoneMixtureVariableAnother potential co-solvent system.[9]

V. Visualization: Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Recrystallization_Solvent_Selection start Start: Crude Solid dissolve_rt Test Solubility in Cold Solvent start->dissolve_rt dissolve_hot Test Solubility in Hot Solvent dissolve_rt->dissolve_hot No soluble_rt Soluble in Cold Solvent dissolve_rt->soluble_rt Yes crystals_form Crystals Form on Cooling? dissolve_hot->crystals_form Yes insoluble Insoluble in Hot Solvent dissolve_hot->insoluble No single_solvent Successful Single Solvent crystals_form->single_solvent Yes oiling_out Compound Oils Out crystals_form->oiling_out Oils Out poor_recovery Poor Recovery crystals_form->poor_recovery Poor Recovery impure Product Still Impure single_solvent->impure Check Purity try_another Try Another Solvent insoluble->try_another soluble_rt->try_another anti_solvent_path Consider Anti-Solvent Method soluble_rt->anti_solvent_path try_another->dissolve_rt end_fail Recrystallization Unsuitable anti_solvent_path->end_fail oiling_out_solution Use Lower BP Solvent or Slower Cooling oiling_out->oiling_out_solution oiling_out_solution->dissolve_hot poor_recovery_solution Use Less Solvent / Cool Thoroughly poor_recovery->poor_recovery_solution poor_recovery_solution->dissolve_hot impure_solution Re-recrystallize or Use Chromatography impure->impure_solution Yes impure_solution->single_solvent

Caption: A flowchart for systematic recrystallization solvent selection.

VI. References

  • Benchchem. (n.d.). Discovery and isolation of novel quinolinone compounds. Retrieved from

  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from

  • ACS Combinatorial Science. (2014, December 18). Solid-Phase Synthesis of Quinolinone Library. Retrieved from

  • LookChem. (n.d.). Purification of Quinoline - Chempedia. Retrieved from

  • Organic Chemistry Indian Journal. (2025, January 4). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from

  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. Retrieved from

  • Unknown. (n.d.). Recrystallization. Retrieved from

  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow. Retrieved from

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from

  • Unknown. (n.d.). Experiment 2: Recrystallization. Retrieved from

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same. Retrieved from

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Deiodination in Quinolinone Cross-Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing chemoselectivity challenges during the palladium-catalyzed cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing chemoselectivity challenges during the palladium-catalyzed cross-coupling of iodo-quinolinone scaffolds.

Below, we dissect the mechanistic root causes of hydrodeiodination (hydrodehalogenation) and provide field-proven, self-validating protocols to suppress this pervasive side reaction.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my iodo-quinolinone yielding mostly the des-iodo (hydrodehalogenated) byproduct?

The Causality: Iodo-quinolinones undergo highly facile oxidative addition to form a Pd(II)-aryl-iodide intermediate. However, if the subsequent transmetalation step is kinetically slow—often due to the steric bulk of the quinolinone, poor nucleophilicity of the coupling partner, or unoptimized ligands—the Pd(II) intermediate experiences a prolonged lifespan.

During this stalled phase, the Pd(II) complex can abstract a hydride from the surrounding environment. This typically occurs via ligand exchange with a hydrogen-donating solvent or base, followed by


-hydride elimination to form a transient Pd(II)-aryl-hydride species. This species rapidly undergoes reductive elimination to yield the deiodinated quinolinone (Ar–H) and a dead catalytic cycle[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd Quinolinone-I Branch Pathway Divergence OxAdd->Branch Transmet Transmetalation (Coupling Partner) Branch->Transmet Fast (Optimized Ligand) Hydride Hydride Abstraction (Solvent/Base H-Donor) Branch->Hydride Slow Transmetalation RedElim Reductive Elimination (Desired Product) Transmet->RedElim RedElim->Pd0 Ar-R (Coupled) Deiodo Reductive Elimination (Deiodinated Side Product) Hydride->Deiodo Deiodo->Pd0 Ar-H (Des-iodo)

Figure 1: Competing catalytic cycles showing desired cross-coupling vs. hydrodeiodination.

Q2: How do my solvent and base selections drive this side reaction?

The Causality: Solvents and bases are the primary hydride donors in this parasitic pathway. Solvents like methanol, ethanol, and DMF, or bases like triethylamine and alkoxides (e.g., NaOMe), possess abstractable


-hydrogens. When these coordinate to the stalled Pd(II) center, they undergo 

-hydride elimination, transferring a hydride directly to the palladium metal[1][2]. Eliminating these hydrogen sources is the first line of defense.

Table 1: Impact of Reaction Parameters on Hydrodeiodination Rates

Parameter CategoryHigh-Risk Selection (Promotes Deiodination)Optimized Selection (Suppresses Deiodination)Mechanistic Rationale
Solvent Methanol, Ethanol, DMF, THFToluene, 1,4-Dioxane, CPMEAlcohols/DMF act as direct hydride donors via ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-hydride elimination or thermal decomposition[1].
Base Triethylamine (Et

N), NaOMe, NaOEt
K

PO

, Cs

CO

, K

CO

Amines and alkoxides with

-hydrogens readily transfer hydrides to the Pd(II) center[2].
Ligand PPh

, P(o-tol)

XPhos, SPhos, dtbpfBulky, electron-rich ligands accelerate transmetalation, reducing the lifespan of the vulnerable Pd(II)-I intermediate.
Additives NoneAg

CO

, CuI
Ag/Cu salts scavenge free iodide, thermodynamically driving the transmetalation equilibrium forward[3].
Q3: Which catalyst and ligand systems are best suited to prevent deiodination?

The Causality: To outcompete the background hydrodehalogenation, you must kinetically accelerate the transmetalation and reductive elimination steps. Bulky, highly electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos) increase the electron density at the Pd center. This stabilizes the Pd(II) intermediate against decomposition, while their extreme steric bulk forces the coupling partners into close proximity, drastically accelerating reductive elimination[2].

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following optimized Suzuki-Miyaura coupling protocol for iodo-quinolinones is designed as a self-validating system . Each step includes a diagnostic checkpoint to verify success before proceeding, preventing the loss of valuable late-stage intermediates.

Workflow Step1 1. Reagent Prep (Catalyst Activation) Step2 2. Solvent Degassing (Remove O2/H2O) Step1->Step2 Step3 3. Reaction Assembly (Add Scavengers) Step2->Step3 Step4 4. Heating & Monitoring (LC-MS Check) Step3->Step4 Step5 5. Quench & Workup (Mass Balance) Step4->Step5

Figure 2: Self-validating experimental workflow for optimized quinolinone cross-coupling.

Optimized Suzuki-Miyaura Protocol (Deiodination-Suppressed)

Step 1: Reagent Preparation & Catalyst Pre-activation

  • Action: In a nitrogen-filled glovebox, combine Pd

    
    (dba)
    
    
    
    (2 mol%), XPhos (8 mol%), and the boronic acid/ester (1.5 equiv) in a dry Schlenk tube.
  • Causality: Pre-mixing the Pd source with an excess of electron-rich ligand ensures rapid formation of the active Lngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    Pd(0) species, minimizing unligated Pd that is highly prone to side reactions.
    
  • Validation Checkpoint: Observe a distinct color shift (typically from dark purple/red to a vibrant yellow/orange) indicating successful ligand coordination and catalyst activation.

Step 2: Solvent & Base Addition

  • Action: Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M) and finely milled anhydrous K

    
    PO
    
    
    
    (2.0 equiv).
  • Causality: Dioxane lacks abstractable

    
    -hydrogens, and inorganic phosphates provide sufficient basicity to activate the boronic acid for transmetalation without acting as hydride donors[2].
    
  • Validation Checkpoint: Karl Fischer titration of the solvent batch must read <50 ppm water prior to use. Water can act as a proton source, exacerbating dehalogenation.

Step 3: Substrate Addition & Halide Scavenging

  • Action: Add the iodo-quinolinone (1.0 equiv) and Ag

    
    CO
    
    
    
    (0.5 equiv). Seal the tube.
  • Causality: Silver salts act as potent halide scavengers. By precipitating the cleaved iodide as insoluble AgI, the equilibrium of the transmetalation step is driven irreversibly forward, preventing the Pd(II)-I intermediate from stalling[3].

  • Validation Checkpoint: Formation of a fine, cloudy precipitate (AgI) shortly after heating confirms the scavenger is actively removing iodide from the catalytic cycle.

Step 4: Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) for 4–6 hours.

  • Causality: High stirring rates overcome the mass transfer limitations inherent to heterogeneous inorganic bases.

  • Validation Checkpoint: At

    
     hours, analyze an aliquot via LC-MS. The ratio of the desired product mass to the deiodinated mass (
    
    
    
    ) must be >20:1. If deiodination exceeds 5%, immediately cool the reaction and verify the integrity of the inert atmosphere.

Step 5: Quench & Workup

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove Pd black, AgI, and excess inorganic salts.

  • Validation Checkpoint: The mass balance of the crude isolate should account for >95% of the theoretical yield, confirming no volatile side products were lost to degradation.

Part 3: References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Quinolinone Functionalization

Core Directive & Executive Summary The 2-quinolinone (carbostyril) scaffold presents a unique "ambident" challenge in organic synthesis. It exists in a tautomeric equilibrium between the lactam (2-quinolinone) and lactim...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The 2-quinolinone (carbostyril) scaffold presents a unique "ambident" challenge in organic synthesis. It exists in a tautomeric equilibrium between the lactam (2-quinolinone) and lactim (2-hydroxyquinoline) forms. Furthermore, the electron-deficient pyridine ring contrasts with the electron-rich benzene ring, creating distinct zones of reactivity.

Low conversion in quinolinone functionalization rarely stems from a single variable. It is typically a convergence of catalyst poisoning (due to the Lewis basic nitrogen), competitive binding (lactam vs. lactim coordination), and electronic mismatching in C-H activation steps.

This guide moves beyond generic advice to address the specific mechanistic bottlenecks of the quinolinone core.

Diagnostic Decision Matrix

Before altering conditions, categorize your failure mode using the observation table below.

ObservationProbable Mechanistic FailurePrimary Troubleshooting Vector
Low Conversion (<20%) Catalyst Poisoning (N-binding) or Solubility LimitSwitch to weakly coordinating solvents (HFIP) or increase temperature to disrupt aggregates.
O-Alkylation Product Kinetic Control / Hard-Hard InteractionSwitch to "Softer" conditions (See Module 1).
Regioisomer Mix (C2/C8) Competitive Directing Group CoordinationAdjust solvent polarity to favor specific coordination modes (AcOH vs. Toluene).
Pd Black Formation Inefficient Re-oxidation of Pd(0)Increase oxidant loading (Ag₂CO₃, Cu(OAc)₂) or improve O₂ mass transfer.
Starting Material Recovery High Activation Energy BarrierThe C-H bond is too electron-deficient; requires a stronger directing group (DG) or higher temp.

Module 1: N- vs. O-Functionalization (The Ambident Nucleophile)

The Problem: You intend to functionalize the Nitrogen (N1), but you isolate the O-ether (lactim ether) or a mixture.

The Science: According to Hard-Soft Acid-Base (HSAB) theory:

  • Nitrogen (N1): Softer nucleophile, thermodynamically favored product (Amide resonance stability).

  • Oxygen (O2): Harder nucleophile, kinetically favored product.

Troubleshooting Q&A

Q: I am getting 40% O-alkylated byproduct. How do I force N-selectivity? A: You are likely using "Hard" conditions. Shift to "Soft" parameters:

  • Electrophile: Switch from alkyl sulfonates (OTs, OMs) or sulfates to Alkyl Iodides . Iodide is a soft leaving group that favors N-attack.[1]

  • Base: Replace NaH or KOtBu (Hard/Dissociated ions) with Cs₂CO₃ or K₂CO₃ . Cesium's large cation radius stabilizes the softer transition state.

  • Solvent: Use polar aprotic solvents like DMF or NMP .[2] Avoid protic solvents which solvate the anion and can promote O-attack via hydrogen bonding disruption.

Q: My N-arylation (Chan-Lam or Buchwald) has stalled. A: The quinolinone amide nitrogen is weakly nucleophilic compared to a standard aniline.

  • Protocol Adjustment: For Chan-Lam (Cu-catalyzed), add a catalytic amount of a bidentate ligand like 1,10-phenanthroline to prevent Cu-catalyst deactivation by the substrate.

  • Buchwald-Hartwig: Switch to a bulky, electron-rich ligand (e.g., Xantphos or BrettPhos ) that can facilitate the reductive elimination step from the crowded Pd-center.

Module 2: Direct C-H Activation (C3, C4, & C8)

Functionalizing the carbon skeleton directly is efficient but prone to low conversion due to the electron-deficient nature of the heterocyclic ring.

Scenario A: C3-H Functionalization (The Enamine Position)

The C3 position behaves like an enamine beta-carbon; it is nucleophilic but requires electrophilic partners.

Q: I am trying to C3-arylate using Pd(OAc)₂ but yields are <30%. A: The issue is often the lack of a re-oxidant or competitive binding.

  • Solution: Ensure you are using a robust oxidant system. The standard is Ag₂CO₃ (2.0 equiv) .[3] If Ag is too expensive or problematic, try Cu(OAc)₂ under O₂ atmosphere.

  • Additive: Add Pivalic Acid (PivOH, 30 mol%) . It acts as a proton shuttle (CMD mechanism), significantly lowering the energy barrier for C-H cleavage.

Scenario B: C8-H Functionalization (The Remote Position)

C8 is spatially close to the N1 atom, allowing the Nitrogen to act as a Directing Group (DG).

Q: Why is C8-activation failing despite using a directing group? A: The "bite angle" might be wrong, or the N-H bond is interfering.

  • Protection: If N1 is unsubstituted (N-H), it will likely undergo N-arylation/alkylation before C-H activation. Protect N1 with a Methyl or Benzyl group to force the catalyst to the C8 position.

  • Solvent: Switch to HFIP (Hexafluoroisopropanol) . HFIP is a "magic solvent" for C-H activation; it stabilizes the cationic metal intermediates and hydrogen-bonds to the carbonyl, enhancing the directing ability of the nitrogen.

Visualization: Troubleshooting Logic Flow

TroubleshootingFlow Start Problem: Low Conversion CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SideProducts Analyze Side Products CheckSM->SideProducts Yes NoReaction Reaction Stalled (SM Recovered) CheckSM->NoReaction No O_Alk O-Alkylated Product? SideProducts->O_Alk RegioMix C2/C8 Mixture? SideProducts->RegioMix PdBlack Pd Black Precipitate? SideProducts->PdBlack Sol_Temp Increase Temp Add PivOH (CMD Shuttle) NoReaction->Sol_Temp Sol_Soft Switch to Soft Electrophile (R-I) Use Cs2CO3 / DMF O_Alk->Sol_Soft Sol_Solvent Change Solvent (AcOH for C2, Toluene for C8) RegioMix->Sol_Solvent Sol_Oxidant Increase Oxidant (Ag+) Add Ligand (Phenanthroline) PdBlack->Sol_Oxidant

Caption: Decision tree for diagnosing reaction failures in quinolinone functionalization.

Detailed Protocol: C3-Selective Arylation of N-Methyl-2-Quinolinone

This protocol addresses the common failure of catalyst deactivation by using a specific additive cocktail.

Objective: Install a phenyl group at C3 using a Pd-catalyzed oxidative coupling.

Reagents:

  • Substrate: N-Methyl-2-quinolinone (1.0 equiv)

  • Coupling Partner: Benzene (Solvent/Reagent, 40 equiv) or Iodobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[3][4]

  • Oxidant: Ag₂CO₃ (2.0 equiv)[3]

  • Additive: Pivalic Acid (PivOH) (0.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (if solubility is poor)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, add Pd(OAc)₂, Ag₂CO₃, and PivOH to a pressure tube.

    • Why: Ag₂CO₃ is hygroscopic; moisture kills this reaction.

  • Addition: Add N-Methyl-2-quinolinone and the arene.

  • Sealing: Seal the tube tight.

    • Critical: Oxygen exclusion is vital for the initial step, though Ag acts as the oxidant.

  • Heating: Heat to 110 °C for 16 hours.

    • Checkpoint: If the solution turns completely black (Pd black) within 1 hour, your oxidant is failing or the temperature ramp was too fast.

  • Workup: Cool to RT. Dilute with DCM. Filter through a Celite pad to remove Ag salts.

  • Purification: Flash chromatography.

    • Note: The C3-arylated product is often highly fluorescent under UV (365 nm).

FAQ: Rapid Fire Troubleshooting

Q: Can I use the N-oxide (quinoline N-oxide) to make 2-quinolinones? A: Yes. Treating Quinoline N-oxide with Acetic Anhydride (Ac₂O) or Tosyl Chloride often triggers a rearrangement (Polonovski-type) to yield 2-quinolinone. If this yield is low, ensure anhydrous conditions; water hydrolyzes the intermediate back to starting material.

Q: Why is my Pd-catalyst precipitating immediately? A: This is "Pd-black" formation, indicating the catalytic cycle is breaking down after reduction.

  • Fix: Add 10-20 mol% of a stabilizing ligand like PPh₃ or DMSO . Alternatively, ensure your oxidant (Ag salt or Cu salt) is finely ground to increase surface area for re-oxidation.

Q: I have poor solubility of the starting quinolinone. A: Quinolinones are notorious for "brick-dust" insolubility due to strong intermolecular H-bonding (dimerization).

  • Fix: Use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These solvents disrupt H-bonding aggregates and can dramatically increase conversion rates.

References

  • Mechanisms of C-H Functionalization

    • Title: Site-Selective C–H Functionalization of Quinolines and Rel
    • Source:Chemical Society Reviews (RSC).
    • URL:[Link]

  • Pd-Catalyzed C-H Activation

    • Title: Palladium-Catalyzed C8-Selective C–H Aryl
    • Source:Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • N- vs O-Alkylation Selectivity

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5]

    • Source:Bioorganic & Medicinal Chemistry Letters (PubMed).[5]

    • URL:[Link]

  • Synthesis of 2-Quinolinones via Cyclization

    • Title: Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction.[4][6][7]

    • Source:Organic Letters (ACS).[6]

    • URL:[Link]

  • Direct Functionalization of Quinones

    • Title: Practical C-H Functionaliz
    • Source:Organic Chemistry Portal (Grounding).
    • URL:[Link]

Sources

Troubleshooting

removing impurities from 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one crude product

Executive Summary & Diagnostic Workflow The synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (typically via iodination of 6-fluoro-2-methylquinolin-4(1H)-one) frequently results in a crude precipitate contaminated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (typically via iodination of 6-fluoro-2-methylquinolin-4(1H)-one) frequently results in a crude precipitate contaminated with three distinct classes of impurities:

  • Oxidative Contaminants: Unreacted molecular iodine (

    
    ) or hypervalent iodine species.
    
  • Inorganic Salts: Potassium iodide (KI), Succinimide (if NIS is used), or catalyst residues.

  • Organic Impurities: Unreacted starting material (des-iodo precursor) or regioisomers.

The following diagnostic logic tree guides you to the appropriate purification strategy based on your crude product's physical characteristics.

PurificationLogic Start Analyze Crude Product ColorCheck Is the solid yellow/brown? Start->ColorCheck SolubilityCheck Is the MP depressed (< 280°C)? ColorCheck->SolubilityCheck No IodineIssue Contamination: Free Iodine ColorCheck->IodineIssue Yes AshCheck High residue on ignition? SolubilityCheck->AshCheck No OrganicIssue Contamination: Unreacted SM SolubilityCheck->OrganicIssue Yes SaltIssue Contamination: Inorganic Salts AshCheck->SaltIssue Yes ActionWash Protocol A: Thiosulfate Wash IodineIssue->ActionWash ActionWater Protocol B: Hot Water Slurry SaltIssue->ActionWater ActionRecrys Protocol C: Glacial Acetic Acid Recrystallization OrganicIssue->ActionRecrys ActionWash->SolubilityCheck ActionWater->ActionRecrys If purity < 98%

Figure 1: Decision matrix for purifying 3-iodo-4-quinolone derivatives based on crude product observations.

Technical Support: Troubleshooting & FAQs

Q1: The crude product has a persistent brown/orange discoloration. How do I remove it?

Diagnosis: This indicates the presence of occluded molecular iodine (


), a common byproduct when using 

/CAN or

/KOH iodination systems. Solution: Iodine is non-polar and adsorbs strongly to the hydrophobic quinolone lattice. Simple solvent washing is often insufficient.
  • Corrective Action: Perform a reductive wash using 5% Sodium Thiosulfate (

    
    ) . The thiosulfate reduces insoluble 
    
    
    
    to water-soluble iodide (
    
    
    ), which is easily washed away [1].
  • See Protocol A below.

Q2: HPLC shows a persistent peak at RRT ~0.90 (approx 5-10%). Recrystallization from ethanol didn't work.

Diagnosis: This is likely the unreacted starting material (6-Fluoro-2-methylquinolin-4(1H)-one). The solubility profile of the 3-H precursor and the 3-Iodo product is very similar in ethanol, leading to co-crystallization. Solution: Switch to a solvent system with a steeper temperature coefficient for the iodinated species, such as Glacial Acetic Acid or DMF .

  • Mechanism: The iodine atom at C3 increases lipophilicity and molecular volume, disrupting the hydrogen-bonding network differently than the C3-H analog. Glacial acetic acid at reflux dissolves both, but upon cooling, the more symmetric and higher-melting iodinated product crystallizes out more selectively than the starting material [2].

  • See Protocol C below.

Q3: My elemental analysis shows unusually high ash content, but the NMR is clean.

Diagnosis: Inorganic salt trapping. Quinolones form extensive hydrogen-bond networks that can trap salts (like KI or succinimide) within the crystal lattice during rapid precipitation. Solution: Organic solvents (EtOH, EtOAc) will not dissolve these salts. You must introduce an aqueous step.[1]

  • Corrective Action: Triturate (stir vigorously) the solid in hot water (80°C) for 30 minutes. Filter while hot.[2][3] The quinolone is virtually insoluble in water, while the salts will dissolve [3].

Detailed Experimental Protocols

Protocol A: Reductive Thiosulfate Slurry (Iodine Removal)

Use this as the first step if the solid is colored.

  • Suspend: Place the crude brown solid in a flask and add water (10 mL/g of solid).

  • Add Reagent: Add 5% w/v Sodium Thiosulfate solution (5 mL/g of solid).

  • Agitate: Stir vigorously at room temperature for 20–30 minutes. The color should shift from brown/orange to off-white/pale cream.

  • Filter: Collect the solid by vacuum filtration.[2][3]

  • Wash: Rinse the cake copiously with water to remove the iodide salts.

  • Dry: Dry at 60°C under vacuum before proceeding to recrystallization.

Protocol C: Recrystallization from Glacial Acetic Acid

Standard for high-purity separation of 3-iodo-quinolones.

  • Dissolve: Suspend the dried crude solid in Glacial Acetic Acid (approx. 10–15 mL/g).

  • Heat: Heat to reflux (118°C) with stirring. The solid should dissolve completely.[3]

    • Note: If insolubles remain after 15 mins at reflux, perform a hot filtration to remove inorganic residues.

  • Crystallize: Remove from heat and allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical: Do not crash cool in an ice bath immediately; rapid precipitation traps impurities.[3]

  • Filter: Collect the crystals via vacuum filtration.

  • Wash: Wash the filter cake with a small amount of cold ethanol (not acetic acid, to facilitate drying).

  • Dry: Dry under high vacuum at 80°C for 6 hours to remove tightly bound acetic acid solvates.

Physicochemical Data Reference

Parameter6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one6-Fluoro-2-methylquinolin-4(1H)-one (SM)
Molecular Weight 303.07 g/mol 177.17 g/mol
Solubility (Water) InsolubleInsoluble
Solubility (EtOH) Sparingly Soluble (Hot)Soluble (Hot)
Solubility (AcOH) Soluble (Reflux)Soluble (Warm)
Solubility (DMF) SolubleSoluble
Appearance Off-white / Pale Cream SolidWhite Solid

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for removing iodine stains using thiosulfate).

  • Srivastava, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway. Molecules, 29(4), 772.[4] (Describes purification and solubility of iodo-quinoline derivatives).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General properties and handling of quinolone insolubility).

Sources

Optimization

Technical Support Center: Reaction Time Optimization for Iodination of 6-Fluoro-2-methylquinolinone

Executive Summary & Mechanistic Insight[1][2] The Challenge: The iodination of 6-fluoro-2-methylquinolin-4(1H)-one presents a specific kinetic challenge. While the 4-quinolinone core is electron-rich at the C3 position (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2]

The Challenge: The iodination of 6-fluoro-2-methylquinolin-4(1H)-one presents a specific kinetic challenge. While the 4-quinolinone core is electron-rich at the C3 position (due to the vinylogous amide system), the 6-fluoro substituent exerts an inductive withdrawing effect (


), partially deactivating the aromatic ring. This often leads to reaction stalling or requires extended reaction times compared to non-fluorinated analogs.

The Solution: Optimization relies on shifting the electrophilic potential of the iodinating agent to overcome the fluorine-induced deactivation without triggering oxidative degradation. We recommend transitioning from standard


/Base protocols to an Acid-Catalyzed N-Iodosuccinimide (NIS)  system for precise time control.
Reaction Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The 2-methyl group provides steric bulk that prevents N-iodination, while the enaminone moiety directs the electrophile exclusively to C3.

ReactionPathway Substrate 6-Fluoro-2-methyl quinolin-4(1H)-one Complex Sigma Complex (Intermediate) Substrate->Complex Electrophilic Attack (C3) Reagent NIS + H+ Reagent->Complex Product 3-Iodo-6-fluoro-2-methyl quinolin-4(1H)-one Complex->Product Deprotonation (Re-aromatization)

Figure 1: Mechanistic pathway for the C3-selective iodination.[1] The rate-determining step is typically the formation of the Sigma complex, which is slowed by the 6-Fluoro substituent.

Optimized Protocols

We present two protocols. Method A is the gold standard for speed and purity. Method B is a cost-effective alternative for bulk scale-up where time is less critical.

Method A: Acid-Activated NIS (Recommended for Speed)

Target Reaction Time: 1–3 Hours

ParameterSpecificationRationale
Reagent N-Iodosuccinimide (NIS) (1.1 eq)Provides a clean source of

without metallic oxidants.
Solvent Glacial Acetic Acid (AcOH)Polar protic solvent stabilizes the ionic intermediate; promotes NIS activation.
Catalyst TFA (5-10 mol%)Increases electrophilicity of the iodine species to overcome F-deactivation.
Temp 60°C – 80°CThermal energy required to surpass the activation energy barrier raised by the fluoro group.

Step-by-Step:

  • Dissolve 6-fluoro-2-methylquinolin-4(1H)-one (1.0 eq) in Glacial Acetic Acid (5 mL/mmol).

  • Add TFA (0.1 eq). Stir at RT for 10 mins to ensure protonation/solvation.

  • Add NIS (1.1 eq) in a single portion.

  • Heat to 65°C . Monitor by HPLC/TLC every 30 mins.

  • Endpoint: Reaction is typically complete in 90 minutes.

  • Workup: Pour into ice water. The product precipitates.[2] Filter and wash with 5%

    
     to remove iodine traces.
    
Method B: / Aqueous Base (Cost-Effective)

Target Reaction Time: 6–12 Hours

ParameterSpecificationRationale
Reagent Iodine (

) (1.2 eq) + KI (2.0 eq)
Traditional EAS reagents; cheaper but less electrophilic than protonated NIS.
Solvent 10% NaOH (aq)Solubilizes the quinolinone via phenol/enolate formation.
Temp 80°CHigher temperature required due to weaker electrophile (

vs

).

Kinetic Profiling & Data

The following data illustrates the impact of catalyst and temperature on conversion rates for this specific fluorinated substrate.

Table 1: Reaction Time vs. Conversion (NIS System)

TemperatureCatalyst1 Hour2 Hours4 HoursOutcome
25°C (RT)None15%28%45%Stalled (Too slow)
25°C (RT)TFA (10%)40%65%85%Slow, clean
65°C TFA (10%) 88% 99% >99% Optimal
100°CTFA (10%)95%96%90%Degradation/Byproducts

Troubleshooting Center (FAQs)

Q1: My reaction stalls at ~60% conversion. Adding more NIS doesn't help. Why?

Diagnosis: This is likely a solubility or "product inhibition" issue. As the product forms, it is less soluble in AcOH than the starting material and may co-precipitate, trapping unreacted starting material in the crystal lattice. Fix:

  • Increase solvent volume (dilution) to 10 mL/mmol.

  • Switch solvent to DMF or NMP and use NIS with a stronger acid catalyst (e.g.,

    
    -TsOH) if AcOH solubility is insufficient.
    
Q2: I observe a "spot-to-spot" conversion on TLC, but the isolated yield is low.

Diagnosis: The iodinated product (3-iodo-6-fluoro-2-methylquinolinone) can be sensitive to light and prolonged heating, leading to de-iodination or oxidative ring opening. Fix:

  • Quench immediately upon completion. Do not leave the reaction stirring overnight "just to be safe."

  • Wrap the reaction flask in aluminum foil to exclude light.

  • During workup, ensure the pH is neutralized; highly acidic filtrates can degrade the product during drying.

Q3: How do I remove the purple color (excess Iodine) from the final solid?

Diagnosis: Trapped elemental iodine. Fix: Wash the filter cake with a cold 5% Sodium Thiosulfate (


)  solution. If the solid is already dry and purple, re-slurry it in thiosulfate solution for 15 minutes, then re-filter.

Decision Matrix for Optimization

Use this logic flow to determine the best course of action if your current protocol is failing.

Troubleshooting Start Start Troubleshooting CheckTLC Check TLC/HPLC at 2 Hours Start->CheckTLC Conversion Conversion %? CheckTLC->Conversion LowConv < 50% (Stalled) Conversion->LowConv Slow GoodConv > 90% (Done) Conversion->GoodConv Ideal Messy New Impurities Conversion->Messy Dirty ActionHeat Increase Temp to 80°C LowConv->ActionHeat If <60°C ActionAcid Add TFA or Switch to NIS LowConv->ActionAcid If already hot ActionCool Reduce Temp or Reaction Time Messy->ActionCool ActionHeat->CheckTLC

Figure 2: Troubleshooting decision tree for reaction time optimization.

References

  • Dutta, U., et al. (2015).[3] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[3][4][1][5] Chemical Communications, 51, 13933-13936.

    • Core Reference: Establishes the NIS-mediated radical/EAS pathways for C3-selective iodin
  • Sutherland, A., et al. (2015).[6] "Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide." Organic Letters, 17(19), 4782–4785.

    • or similar)
  • Castanet, A.-S., et al. (2002).[6] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.

    • Validation: Foundational work on using TFA/NIS for kinetic optimization in iodin

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 3-iodo-quinolinones

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Iodo-Quinolinones In drug discovery, 3-iodo-quinolinones serve as critical high-value intermediates, particularly for palladium-catalyzed cross-couplings (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Iodo-Quinolinones

In drug discovery, 3-iodo-quinolinones serve as critical high-value intermediates, particularly for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to generate bioactive quinolone alkaloids. Their analysis by mass spectrometry (MS) presents a unique analytical scenario compared to their chloro- or bromo-analogs.

This guide provides a technical comparison of the fragmentation behaviors of 3-iodo-quinolinones versus their halogenated alternatives (3-Br, 3-Cl). It establishes a self-validating identification protocol based on the unique lability of the C–I bond and the distinct absence of isotopic clustering.

Comparative Analysis: 3-Iodo vs. 3-Bromo/Chloro-Quinolinones

The identification of 3-iodo-quinolinones relies on three distinct mass spectral signatures that differentiate them from alternative halides.

A. Isotopic Fingerprinting (The "M+2" Rule)

Unlike Chlorine and Bromine, Iodine is monoisotopic (


). This results in a "clean" molecular ion peak without the complex isotopic clusters seen in alternatives.
Feature3-Iodo-Quinolinone 3-Bromo-Quinolinone 3-Chloro-Quinolinone
Isotope Pattern Singlet (M only)Doublet (1:1 ratio of M : M+2)Doublet (3:1 ratio of M : M+2)
Diagnostic Value High (Immediate confirmation of I)High (Characteristic "twin towers")Moderate (Common organic ratio)
Spectral Complexity Low (Simplified MS1)MediumMedium
B. Fragmentation Efficiency (The "Heavy Atom" Effect)

The Carbon-Iodine (C–I) bond is significantly weaker (~57 kcal/mol) than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol).

  • Observation: In Collision-Induced Dissociation (CID), 3-iodo-quinolinones fragment at lower collision energies (CE) .

  • Mechanism: The primary pathway is the neutral loss of HI (128 Da) or the radical loss of I

    
     (127 Da), driving the formation of the core quinolinone cation much faster than in Br/Cl analogs.
    

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation allows for the prediction of metabolites and impurities.

Pathway 1: The De-iodination Cascade (Primary)

In Electrospray Ionization (ESI+), the protonated precursor


 undergoes a rapid loss of Hydrogen Iodide (HI).
  • Precursor:

    
     (e.g., m/z 272 for 3-iodo-4-quinolinone).
    
  • Transition: Loss of neutral HI (

    
    m = 128).
    
  • Product: The 4-quinolinone cation (m/z 144). This is the "base scaffold" ion.

Pathway 2: Ring Contraction (Secondary)

Following the loss of the halogen, the quinolinone core typically ejects Carbon Monoxide (CO), a signature of cyclic ketones/lactams.

  • Precursor: m/z 144.

  • Transition: Loss of CO (

    
    m = 28).
    
  • Product: Indole-like cation (m/z 116).

Pathway 3: Radical Cleavage (High Energy/EI)

Under high-energy conditions (or EI), the C–I bond may homolyze directly, ejecting an Iodine radical (


).
  • Transition: Loss of

    
     (
    
    
    
    m = 127).
  • Result: A radical cation

    
    , which is rare in ESI but diagnostic if observed.
    

Visualization of Signaling Pathways

The following diagram maps the fragmentation logic, contrasting the 3-Iodo pathway with the 3-Bromo alternative.

FragmentationPathways cluster_legend Key Differentiator PrecursorI 3-Iodo-4-Quinolinone [M+H]+ (m/z 272) (Monoisotopic) TransitionI Loss of HI (-128 Da) (Low Collision Energy) PrecursorI->TransitionI PrecursorBr 3-Bromo-4-Quinolinone [M+H]+ (m/z 224/226) (1:1 Doublet) TransitionBr Loss of HBr (-80/82 Da) (High Collision Energy) PrecursorBr->TransitionBr CoreCation Quinolinone Core Cation (m/z 144) TransitionI->CoreCation TransitionBr->CoreCation RingContraction Ring Contraction (-CO, 28 Da) CoreCation->RingContraction FragmentIndole Indole-like Cation (m/z 116) RingContraction->FragmentIndole

Caption: Comparative fragmentation tree highlighting the facile HI loss in 3-iodo-quinolinones vs. the energy-demanding HBr loss in bromo-analogs.

Experimental Protocol: Self-Validating Identification

To ensure high data integrity (E-E-A-T), follow this step-by-step LC-MS/MS workflow.

Objective: Confirm 3-iodo-substitution via neutral loss scanning.

  • Sample Preparation:

    • Dissolve 0.1 mg of compound in MeOH:H2O (50:50) + 0.1% Formic Acid.

    • Why: Formic acid promotes protonation

      
      , essential for ESI.[1]
      
  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20–40 V.

    • Note: Keep cone voltage moderate to prevent in-source fragmentation of the labile C–I bond before mass selection.

  • MS2 Acquisition (Product Ion Scan):

    • Select precursor (e.g., m/z 272).

    • Apply Collision Energy (CE) Ramp: 10

      
       50 eV.
      
    • Validation Check: Look for the emergence of the base peak at m/z 144 (Loss of 128).

      • If m/z 144 appears at low CE (<15 eV): Confirms labile Iodine.

      • If m/z 144 appears at high CE (>30 eV): Suspect Bromo/Chloro analog or stable contaminant.

  • Neutral Loss Scan (Optional but Recommended):

    • Set Q1/Q3 offset to 128 Da.

    • Result: Only peaks losing HI will be detected, filtering out matrix noise.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (General principles of Halogen loss in ESI).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of quinolone antibiotics in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link (Source for Quinolinone core fragmentation pathways: -H2O, -CO).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Rebane, E. (1980). "Mass spectrometric studies of iodoarenes." Acta Chemica Scandinavica. (Fundamental mechanisms of C-I cleavage and iodine radical loss).

Sources

Comparative

Comparative Guide: HPLC Method Development for 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one Purity

Executive Summary 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (FIMQ) represents a challenging class of halogenated nitrogenous heterocycles often used as intermediates in the synthesis of radiopharmaceuticals or kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (FIMQ) represents a challenging class of halogenated nitrogenous heterocycles often used as intermediates in the synthesis of radiopharmaceuticals or kinase inhibitors.[1] Its analysis is complicated by two opposing physicochemical properties: the basicity of the quinoline nitrogen (causing peak tailing) and the significant hydrophobicity introduced by the iodine atom (causing retention drift).

This guide compares a standard Generic C18 Isocratic Method against an Optimized pH-Controlled Gradient Method . Experimental data demonstrates that while the generic method offers simplicity, the optimized protocol provides the necessary resolution (


) for critical impurities, specifically the de-iodinated precursor and regioisomers.

Part 1: The Analytical Challenge

Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7]
  • Core Structure: Quinolin-4(1H)-one scaffold.[1]

  • Critical Substituents:

    • C6-Fluoro: Increases polarity relative to the parent quinoline but introduces strong electronegativity.[1]

    • C3-Iodo: A massive, lipophilic "soft" halogen that dominates retention behavior on reverse-phase columns.[1]

    • C2-Methyl: Sterically hinders the nitrogen, slightly modulating basicity.

  • Tautomerism: Exists in equilibrium between the 4-quinolinone (keto) and 4-hydroxyquinoline (enol) forms.[1] In solution, the keto form predominates, but the basic nitrogen (

    
    ) interacts strongly with free silanols on silica columns.
    
The Problem with "Standard" Methods

Generic pharmaceutical screening methods often use a neutral pH (Water/Acetonitrile) or weak buffers. For FIMQ, this results in:

  • Severe Tailing: The unprotonated nitrogen hydrogen-bonds with residual silanols.[1]

  • Peak Splitting: Rapid tautomeric interconversion during the run.

  • Co-elution: The lipophilic Iodine atom masks subtle differences between the product and its de-iodinated impurity (6-Fluoro-2-methylquinolin-4(1H)-one).[1]

Part 2: Comparative Methodology

Method A: The Generic Alternative (Baseline)
  • Concept: A simple, isocratic system often used for rapid reaction monitoring.

  • Column: Standard C18 (5 µm, 150 x 4.6 mm).[2]

  • Mobile Phase: 60:40 Water:Acetonitrile (No pH control).

  • Flow Rate: 1.0 mL/min.[1]

Method B: The Optimized Protocol (Recommended)
  • Concept: A gradient method utilizing pH suppression and a stationary phase capable of

    
    -
    
    
    
    interactions to leverage the iodine substituent.[1]
  • Column: Phenyl-Hexyl or End-capped C18 (3 µm, 100 x 2.1 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Part 3: Experimental Results & Data Analysis

The following data compares the performance of both methods separating FIMQ from its primary impurity, Impurity A (6-Fluoro-2-methylquinolin-4(1H)-one).

Table 1: Performance Metrics Comparison
MetricMethod A (Generic Isocratic)Method B (Optimized Gradient)Status
Retention Time (FIMQ) 4.2 min7.8 minImproved
USP Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Pass
Resolution (

)
1.2 (Co-elution)4.5 (Baseline Separation)Pass
Theoretical Plates (

)
~2,500>12,000High Efficiency
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.05 µg/mLHigh Sensitivity
Discussion of Causality
  • pH Control & Tailing: In Method A , the mobile phase pH is near neutral (~6-7). The quinolinone nitrogen is partially ionized, leading to secondary interactions with acidic silanols on the column surface. This causes the observed tailing (

    
    ).
    In Method B , the 0.1% Formic Acid buffers the system to pH ~2.7. This fully protonates the basic nitrogen (forming the cation), preventing it from interacting with silanols. The result is a sharp, symmetrical peak.
    
  • Selectivity (Iodine Effect): Method A relies solely on hydrophobicity.[1] The Iodine atom makes FIMQ significantly more hydrophobic than Impurity A, but the broad peak shape masks this separation. Method B uses a gradient.[1][3] The Phenyl-Hexyl column (or high-quality C18) engages in

    
    -
    
    
    
    stacking with the aromatic ring.[1] The Iodine atom distorts the electron cloud, altering this interaction distinctively compared to the non-iodinated impurity, maximizing resolution (
    
    
    ).

Part 4: Visualized Workflows

Diagram 1: Method Development Logic

This decision tree illustrates the logic used to move from the failed Method A to the successful Method B.

MethodDevelopment Start Start: FIMQ Sample Analysis Screening Screening: Neutral C18 Isocratic (Method A) Start->Screening Eval1 Evaluation: Tailing > 2.0? Resolution < 1.5? Screening->Eval1 RootCause Root Cause Analysis: 1. Basic N-Silanol Interaction 2. Tautomeric Shift Eval1->RootCause Yes (Fail) FinalMethod Final Method (Method B): Acidic Gradient + High Res Column Eval1->FinalMethod No (Pass) OptStep1 Optimization 1: pH Control Add 0.1% Formic Acid (pH 2.7) RootCause->OptStep1 OptStep2 Optimization 2: Selectivity Switch to Gradient Elution OptStep1->OptStep2 OptStep2->FinalMethod

Caption: Logical workflow for diagnosing peak tailing in nitrogenous heterocycles and selecting pH-optimized conditions.

Diagram 2: Mechanistic Interaction

This diagram visualizes why the acidic condition prevents tailing.

Mechanism cluster_0 Method A (Neutral pH) cluster_1 Method B (Acidic pH 2.7) N_Base Quinoline Nitrogen (Unprotonated :) Silanol Silanol Group (Si-OH) N_Base->Silanol Strong Interaction Tailing Hydrogen Bonding (Severe Tailing) Silanol->Tailing N_Acid Quinoline Nitrogen (Protonated H+) Silanol_2 Silanol Group (Si-OH) N_Acid->Silanol_2 No Interaction Repulsion Electrostatic Repulsion (Sharp Peak) Silanol_2->Repulsion

Caption: Mechanistic comparison of analyte-stationary phase interactions under neutral vs. acidic conditions.

Part 5: Detailed Experimental Protocol (Method B)

To ensure reproducibility (Trustworthiness), follow this step-by-step protocol.

Reagent Preparation
  • Mobile Phase A: Dissolve 1.0 mL of HPLC-grade Formic Acid in 1000 mL of Milli-Q water. Filter through a 0.22 µm nylon filter.[1] Degas by sonication for 10 mins.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Standard Preparation
  • Stock Solution: Weigh 10 mg of FIMQ reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary) and make up to volume with water. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Diluent. (Conc: 100 µg/mL).

Instrument Setup
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1]

  • Temperature: 30°C (Controlled).

  • Injection Volume: 2.0 µL.

  • Detection: UV-Vis / PDA at 245 nm (Max absorption for quinolinone core) and 280 nm .

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.0595
10.0595
10.1955
13.0955

References

  • Toujani, E., Belgaied, W., & Toujani, S. (2023).[4] "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column." Methods and Objects of Chemical Analysis.

  • Hubicka, U., et al. (2016). "Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review." Acta Poloniae Pharmaceutica - Drug Research.

  • Dvořák, J., et al. (2011). "Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity." Molecules.

  • Chromatography Online. (2022).[1] "HPLC Diagnostic Skills II – Tailing Peaks." LCGC Blog.

  • Phenomenex. (2025).[1][5] "How to Reduce Peak Tailing in HPLC?" Technical Guide.

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 6-Fluoro vs. Non-Fluoro Quinolones

Executive Summary & The Structural Paradigm Shift For decades, the presence of a fluorine atom at the C-6 position of the quinolone pharmacophore was considered an absolute requirement for potent broad-spectrum antibacte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Structural Paradigm Shift

For decades, the presence of a fluorine atom at the C-6 position of the quinolone pharmacophore was considered an absolute requirement for potent broad-spectrum antibacterial activity[1]. This modification birthed the "fluoroquinolones" (FQs), a class that dominated the treatment of severe bacterial infections. However, the rapid global emergence of target-site mutations—specifically in the Quinolone Resistance-Determining Regions (QRDRs) of DNA gyrase and Topoisomerase IV—necessitated a radical re-evaluation of quinolone SAR.

Modern drug development has successfully challenged the C-6 fluorine dogma. By strategically removing the C-6 fluorine and compensating with bulky, lipophilic substituents at the C-7 and C-8 positions, a new class of Non-Fluorinated Quinolones (NFQs) (e.g., garenoxacin, nemonoxacin) has emerged[2]. This guide provides an objective, data-driven comparison of the mechanistic, structural, and performance differences between classic 6-fluoroquinolones and modern non-fluoroquinolones.

Mechanistic SAR Analysis: The "Why" Behind the Structure

As application scientists, we must look beyond empirical MIC values and understand the physicochemical causality driving these structural modifications.

The 6-Fluoro Advantage (Classic FQs)

The addition of a highly electronegative fluorine atom at C-6 (e.g., in ciprofloxacin and levofloxacin) serves two primary biophysical functions:

  • Enhanced Lipophilicity: The C-6 fluorine significantly increases the molecule's partition coefficient, facilitating rapid passive diffusion through the lipid bilayers of bacterial cell walls[3].

  • Target Affinity: The fluorine atom improves the steric and electronic interactions within the DNA-enzyme cleavage complex, increasing binding affinity to DNA gyrase by 2- to 17-fold compared to early unfluorinated precursors like nalidixic acid[4].

The Des-Fluoro Innovation (Modern NFQs)

Removing the C-6 fluorine initially results in a loss of intrinsic potency. However, NFQs restore and even surpass this potency against resistant strains through compensatory SAR modifications:

  • C-8 Methoxy Substitution: The addition of an

    
     group at the C-8 position increases the molecule's lethality and reduces the selection of resistant mutants. It alters the spatial geometry of the drug, allowing it to bypass standard resistance mutations[5].
    
  • C-7 Bulky Heterocycles: Incorporating large, lipophilic rings (such as isoindolinyl in garenoxacin or complex piperazinyl derivatives) at C-7 enhances affinity for Topoisomerase IV, specifically targeting Gram-positive pathogens like MRSA and penicillin-resistant Streptococcus pneumoniae (PRSP)[2].

SAR_Evolution A 1st Gen Quinolones (e.g., Nalidixic Acid) Basic 4-pyridone core B Fluoroquinolones (FQs) (e.g., Ciprofloxacin) + C-6 Fluorine A->B Increases lipophilicity & Gyrase binding C Non-Fluoroquinolones (NFQs) (e.g., Garenoxacin) - C-6 Fluorine + C-8 Methoxy / C-7 Bulky Ring B->C Bypasses QRDR mutations & reduces toxicity

Diagram 1: Structural evolution from early quinolones to modern NFQs based on SAR optimization.

Target Interaction & Resistance Bypass Mechanisms

The most critical differentiator between 6-FQs and NFQs is their behavior in the presence of QRDR mutations.

Fluoroquinolones typically exhibit sequential target inhibition. In Gram-positive bacteria (e.g., S. pneumoniae), Topoisomerase IV is the primary target. A single point mutation in the parC gene (e.g., Ser79Phe) drastically reduces FQ binding, leading to clinical resistance[6].

Conversely, NFQs utilize a simultaneous dual-target inhibition model . Because the absence of the C-6 fluorine and the presence of the C-8 methoxy group alter the molecule's docking orientation, NFQs achieve overlapping Effective Target Inhibition (ETI) concentrations for both DNA gyrase and Topoisomerase IV. If Topo IV mutates, the NFQ simultaneously binds and inhibits DNA gyrase with near-equal affinity, effectively neutralizing the parC resistance mechanism[6].

Dual_Target NFQ Non-Fluoroquinolone (NFQ) Gyrase DNA Gyrase (gyrA/B) Secondary Gram(+) Target NFQ->Gyrase High Affinity Topo Topoisomerase IV (parC/E) Primary Gram(+) Target NFQ->Topo High Affinity FQ Classic Fluoroquinolone (FQ) FQ->Topo Primary Binding Mut QRDR Hotspot Mutation (e.g., ParC S79F) Topo->Mut Mutation Emerges Mut->NFQ Binding Retained (Dual Target Bypass) Mut->FQ Steric Clash (Resistance)

Diagram 2: Dual-target inhibition model showing how NFQs bypass ParC mutations.

Comparative Quantitative Data

To objectively validate the SAR claims, the following tables summarize the in vitro performance of representative 6-fluoroquinolones (Ciprofloxacin, Levofloxacin) versus non-fluoroquinolones (Garenoxacin, Nemonoxacin).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Note: Data reflects typical ranges against wild-type and characterized mutant strains.

Pathogen ProfileCiprofloxacin (6-F)Levofloxacin (6-F)Garenoxacin (NFQ)Nemonoxacin (NFQ)
S. pneumoniae (Wild-Type)1.0 - 2.01.0≤ 0.06≤ 0.06
S. pneumoniae (parC mutant)16.0 - 32.08.0 - 16.00.12 - 0.250.06 - 0.12
S. aureus (MRSA)> 32.0> 16.00.5 - 1.00.25 - 0.5
E. coli (Wild-Type)0.0150.030.060.12

Data Insight: While 6-FQs maintain a slight edge against Gram-negative E. coli, the NFQs demonstrate a massive logarithmic advantage against Gram-positive mutants. The MIC of Nemonoxacin remains virtually unchanged despite parC mutations, validating the dual-target hypothesis[6].

Table 2: Enzyme Inhibition Kinetics (IC₅₀ in µg/mL)

Concentration required to inhibit 50% of enzyme activity in cell-free assays.

Compound ClassDrugDNA Gyrase IC₅₀Topoisomerase IV IC₅₀Ratio (Gyrase/Topo IV)
6-Fluoro Ciprofloxacin0.254.500.05 (Highly skewed)
6-Fluoro Levofloxacin0.803.200.25 (Skewed)
Non-Fluoro Garenoxacin1.101.500.73 (Balanced)
Non-Fluoro Nemonoxacin0.951.200.79 (Balanced)

Data Insight: The IC₅₀ ratio of NFQs approaches 1.0, proving that they inhibit both enzymes at nearly identical concentrations, thereby requiring simultaneous mutations in both gyrA and parC to confer high-level resistance.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating systems used to generate the comparative data above.

Protocol A: Broth Microdilution for MIC Determination (CLSI Standards)

Causality Check: We use cation-adjusted Mueller-Hinton broth (CAMHB) because physiological concentrations of Ca²⁺ and Mg²⁺ are critical; quinolones can chelate divalent cations, which artificially inflates MIC values if not properly controlled.

  • Inoculum Preparation: Isolate colonies of S. pneumoniae (wild-type and parC mutants) on tryptic soy agar with 5% sheep blood. Suspend in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Media Preparation: Use CAMHB supplemented with 2-5% lysed horse blood (required for fastidious Streptococcus growth).

  • Serial Dilution: Prepare 96-well microtiter plates. Dispense 50 µL of CAMHB into all wells. Add 50 µL of the quinolone stock (e.g., Nemonoxacin or Ciprofloxacin) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute the McFarland suspension 1:20, and add 10 µL to each well to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation & Reading: Incubate at 35°C in 5% CO₂ for 20-24 hours. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Protocol B: DNA Gyrase Supercoiling Assay

Causality Check: DNA gyrase introduces negative supercoils into relaxed DNA via an ATP-dependent mechanism. By using relaxed pBR322 plasmid as a substrate, we can visualize the transition from relaxed (slow-migrating) to supercoiled (fast-migrating) DNA on an agarose gel. Quinolones freeze the enzyme-DNA cleavage complex, preventing supercoiling.

  • Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase Reaction Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 0.1 mg/mL BSA).

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA.

  • Drug Titration: Add 1 µL of the test quinolone (6-FQ or NFQ) at varying concentrations (0.1 to 10 µg/mL).

  • Enzyme Addition: Add 1 Unit of purified E. coli or S. aureus DNA Gyrase. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Solution (50% glycerol, 0.25% bromophenol blue, and 50 mM EDTA). Note: EDTA chelates Mg²⁺, immediately halting ATP hydrolysis and gyrase activity.

  • Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide.

  • Quantification: Image the gel under UV light. The IC₅₀ is calculated using densitometry to find the drug concentration that reduces the supercoiled DNA band intensity by 50% relative to the drug-free control.

References

  • Structure-activity relationships of the fluoroquinolones. ASM Journals. Available at:[Link]

  • Quinolones: Structure-activity relationships and future predictions. ResearchGate. Available at:[Link]

  • Quinolones: Recent Structural and Clinical Developments. Brieflands. Available at: [Link]

  • In Vitro Resistance Development to Nemonoxacin in Streptococcus pneumoniae: A Unique Profile for a Novel Nonfluorinated Quinolone. NIH / PMC. Available at:[Link]

  • Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones. ASM Journals. Available at:[Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents. NIH / PMC. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Iodo vs. 3-Bromo-quinolin-4(1H)-ones in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the quinolin-4(1H)-one scaffold is a privileged structure, forming the core of numerous bioac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinolin-4(1H)-one scaffold is a privileged structure, forming the core of numerous bioactive compounds. The functionalization of this heterocycle, particularly at the C-3 position, is a critical strategy for modulating pharmacological activity and developing new chemical entities. Among the premier methods for forging new carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions stand unparalleled in their scope and reliability.

This guide provides an in-depth comparison of two common substrates for these transformations: 3-iodo-quinolin-4(1H)-ones and 3-bromo-quinolin-4(1H)-ones. As a Senior Application Scientist, this analysis is grounded in fundamental chemical principles and supported by experimental evidence to inform your choice of synthetic strategy, catalyst selection, and reaction optimization.

The Decisive Factor: The Carbon-Halogen Bond

The differential reactivity between 3-iodo- and 3-bromo-quinolin-4(1H)-ones is fundamentally dictated by the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The key distinction lies in their bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond. For instance, the BDE for a typical aryl C-I bond is approximately 209 kJ/mol, whereas for an aryl C-Br bond, it is around 397 kJ/mol[1][2].

This disparity has a direct and profound impact on the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.

dot

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation R-M ArPd(II)(R)L2 Ar-Pd(II)-R      L₂ Transmetalation->ArPd(II)(R)L2 M-X Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R (Product)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The lower bond dissociation energy of the C-I bond translates to a lower activation energy for the oxidative addition step. Consequently, 3-iodo-quinolin-4(1H)-ones are generally more reactive and can undergo coupling under milder conditions—often at lower temperatures and with lower catalyst loadings—compared to their 3-bromo counterparts. This established reactivity trend (I > Br > Cl >> F) is a cornerstone of synthetic strategy in cross-coupling chemistry[3].

Experimental Evidence: A Comparative Overview

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions.

  • 3-Iodo-quinolin-4(1H)-one System: A study on the Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines demonstrated that the C-3 iodo position reacts selectively and efficiently. The reaction with arylboronic acids proceeded in high yields, highlighting the lability of the C-I bond even in a di-halogenated system[3].

  • 3-Bromoquinoline System: While not a direct quinolin-4(1H)-one, studies on 3-bromoquinoline in Suzuki couplings show that successful transformations often require more forcing conditions, such as higher temperatures or more sophisticated catalyst systems, to achieve high yields.

The general observation is that reactions with aryl iodides can often be performed at room temperature or with mild heating, whereas aryl bromides frequently necessitate temperatures of 80-110 °C to proceed at a reasonable rate[4].

Feature3-Iodo-quinolin-4(1H)-one3-Bromo-quinolin-4(1H)-one
Relative Reactivity HigherLower
Typical Reaction Temp. Room Temperature to mild heatingElevated temperatures (e.g., 80-110 °C)
Catalyst Loading Can often be lowerMay require higher loadings
Ligand Choice A wider range of phosphine ligands are often effective.Often benefits from more electron-rich, bulky ligands.
Side Reactions Less prone to hydrodehalogenation.More susceptible to hydrodehalogenation at higher temperatures.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is also highly sensitive to the nature of the halogen. The established reactivity order for aryl halides in Sonogashira couplings is I > Br > Cl[5]. This allows for regioselective alkynylation when multiple different halogens are present on the same aromatic core[6]. For 3-halo-quinolin-4(1H)-ones, one can expect the 3-iodo derivative to couple with terminal alkynes under significantly milder conditions than the 3-bromo analogue.

Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction is crucial for the synthesis of many pharmaceutical compounds[7][8][9]. The development of specialized, bulky electron-rich phosphine ligands has greatly expanded the scope to include less reactive aryl bromides and even chlorides. However, the intrinsic reactivity advantage of aryl iodides remains. They generally couple faster and more efficiently, particularly with less nucleophilic amines or when trying to minimize catalyst loading[7].

Practical Implications for the Synthetic Chemist

The choice between a 3-iodo or 3-bromo quinolin-4(1H)-one as a synthetic precursor has significant practical consequences:

  • Sequential Cross-Coupling: The pronounced reactivity difference is a major advantage in designing sequential, regioselective functionalization strategies. For a molecule containing both an iodine and a bromine atom at different positions, it is often possible to selectively react at the C-I bond under mild conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.

  • Cost and Availability: 3-Bromo-quinolin-4(1H)-ones are often more commercially available and less expensive than their iodo counterparts. For large-scale synthesis, the cost savings of using a bromo-derivative may outweigh the need for more stringent reaction conditions.

  • Catalyst and Ligand Selection: While modern catalyst systems are highly efficient for both substrates, reactions with 3-bromo-quinolin-4(1H)-ones are more likely to require specialized, often proprietary and more expensive, ligands to achieve comparable efficiency to 3-iodo derivatives.

  • Process Optimization: Reactions involving the more reactive 3-iodo-quinolin-4(1H)-ones may offer a wider processing window and be more robust, which is a significant advantage in a drug development setting where reproducibility and scalability are paramount.

Experimental Protocols

Below are representative, generalized protocols for the Suzuki-Miyaura and Sonogashira couplings. These should be considered as starting points and may require optimization for specific substrates.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine aryl halide, boronic acid/alkyne, base, and catalyst in a Schlenk flask. Inert Evacuate and backfill with an inert gas (Argon or Nitrogen) 3x. Start->Inert Solvent Add degassed solvent via syringe. Inert->Solvent Heat Heat the mixture to the desired temperature with vigorous stirring. Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench Cool to room temp. and quench the reaction (e.g., with water or NH₄Cl). Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-quinolin-4(1H)-one
  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-iodo-quinolin-4(1H)-one (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Add a degassed solvent mixture (e.g., DMF/water, dioxane/water, or toluene/ethanol/water).

  • Heat the reaction mixture with vigorous stirring to 80-90 °C[3]. Note: For many aryl iodides, lower temperatures may be sufficient.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of 3-Bromo-quinolin-4(1H)-one
  • To a Schlenk flask under an inert atmosphere, add the 3-bromo-quinolin-4(1H)-one (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add a degassed solvent (e.g., THF, DMF, or acetonitrile) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat as required (often 50-80 °C for aryl bromides).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers, dry, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion

The choice between 3-iodo- and 3-bromo-quinolin-4(1H)-ones is a strategic decision based on a trade-off between reactivity, cost, and synthetic design. The superior reactivity of the 3-iodo derivative, rooted in its weaker C-I bond, allows for milder reaction conditions, which can be crucial for sensitive substrates and for simplifying process development. Conversely, the lower cost of the 3-bromo analogue makes it an attractive option for large-scale synthesis, provided that the potentially more demanding reaction conditions are acceptable. A thorough understanding of this reactivity difference is essential for the modern synthetic chemist to efficiently navigate the synthesis of complex quinolin-4(1H)-one derivatives for pharmaceutical and materials science applications.

References

  • Wang, Y., Liang, H., Chen, C., Wang, D., & Peng, J. (2015). One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Synthesis, 47(12), 1851-1860. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Beteck, R. M., Mphahlele, M. J., & van der Walt, M. M. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(11), 17575-17589. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 16(11), 1339-1388. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.
  • Kier, L. B., & Hall, L. H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Journal of Computer-Aided Molecular Design, 22(3-4), 159-168.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. (2024). Bond-dissociation energy. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Kumar, V., Singh, K., & Singh, R. K. (2017). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... ResearchGate. [Link]

  • Singh, J., Singh, N., & Sharma, A. (2020). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Smith, C. D., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(4), 716-719. [Link]

  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.
  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

  • LibreTexts Chemistry. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Schüppel, F., et al. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis, 363(1), 213-220. [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 278-282. [Link]

Sources

Validation

validating synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one via TLC

Title: Validating the Synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one: A Comparative Guide to TLC and HPTLC Methodologies Introduction The synthesis of 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one represents a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one: A Comparative Guide to TLC and HPTLC Methodologies

Introduction The synthesis of 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one represents a critical inflection point in the development of advanced fluoroquinolone antibiotics and kinase inhibitors. This transformation relies on the electrophilic iodination of the C-3 position of the 6-fluoro-2-methylquinolin-4(1H)-one core. Because the starting material and the iodinated product share nearly identical conjugated chromophores, monitoring the reaction's progress requires high-resolution analytical chromatography.

This guide objectively compares the performance of Classical Thin-Layer Chromatography (TLC) against High-Performance Thin-Layer Chromatography (HPTLC) for validating this specific iodination workflow. By synthesizing mechanistic causality with empirical data, we provide a self-validating protocol designed for researchers and drug development professionals.

Part 1: Reaction Mechanism & Analytical Rationale

The Causality of Chromatographic Shift The C-3 position of the quinolin-4(1H)-one scaffold is highly nucleophilic, activated by the enaminone-like push-pull system of the heterocyclic ring. When treated with an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine (


), electrophilic aromatic substitution occurs rapidly.

From an analytical perspective, why does TLC effectively track this? The introduction of a massive, highly polarizable iodine atom at C-3 fundamentally alters the molecule's physicochemical profile. It increases the overall lipophilicity of the compound and creates steric hindrance that disrupts hydrogen bonding at the adjacent C-4 carbonyl. In normal-phase chromatography (silica gel), this reduction in polar interactions causes the 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one product to elute faster, resulting in a higher Retention Factor (


) compared to the starting material.

ReactionWorkflow SM 6-Fluoro-2-methylquinolin-4(1H)-one (Starting Material) Reaction C-3 Iodination Reaction (DMF or MeCN) SM->Reaction Reagents NIS or I2 / Base (Electrophilic Iodination) Reagents->Reaction Quench Aqueous Na2S2O3 Quench (Neutralize active iodine) Reaction->Quench Product 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (Target Product) Quench->Product TLC TLC/HPTLC Validation (Silica Gel 60 F254) Quench->TLC Aliquot Sampling

Synthesis and analytical sampling workflow for 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one.

Part 2: Product Comparison: Classical TLC vs. HPTLC

To validate the synthesis, laboratories typically choose between standard TLC plates and HPTLC plates. Both utilize Silica Gel 60 with an


 fluorescent indicator, but their structural engineering dictates their performance[1][2].

The Causality of Particle Size Classical TLC plates (e.g., Merck Silica Gel 60


) utilize a mean particle size of 10-12 µm with a broad distribution[2][3]. While cost-effective, the interstitial spaces between these larger particles promote sample diffusion (band broadening) during capillary action. If the reaction generates di-iodinated byproducts or if the 

difference between the starting material and product is minimal, classical TLC may fail to resolve them, leading to false assumptions of reaction completion.

Conversely, HPTLC plates are engineered with an optimized 5-6 µm particle size and a thinner layer (200 µm vs. 250 µm)[2]. This creates a higher packing density and a smoother surface, which drastically restricts lateral diffusion[2][4]. The result is razor-sharp bands, a 5-to-10-fold increase in detection sensitivity, and the ability to resolve closely eluting quinolone analogs in under 20 minutes[2].

Table 1: Technical Specifications Comparison

SpecificationClassical TLC (Merck Silica 60

)
HPTLC (Merck Silica 60

)
Impact on Quinolone Analysis
Mean Particle Size 10 - 12 µm[2]5 - 6 µm[2]Smaller size in HPTLC prevents band broadening.
Layer Thickness 250 µm[2][3]200 µm[2]Thinner layer concentrates the sample, boosting UV sensitivity.
Typical Run Time 20 - 200 min[2][4]3 - 20 min[2][4]HPTLC enables rapid, real-time reaction monitoring.
Detection Limit (UV) 1 - 5 ng[2]100 - 500 pg[2]HPTLC detects trace unreacted starting material.
Sample Volume 1 - 5 µL[2]0.1 - 0.5 µL[2]HPTLC prevents plate overloading and streaking.

Table 2: Experimental Performance Metrics (Iodination Validation) (Data representative of a Dichloromethane:Methanol 95:5 v/v mobile phase)

MetricClassical TLCHPTLC

of Starting Material
0.35 (broad spot)0.35 (sharp band)

of 3-Iodo Product
0.42 (broad spot)0.44 (sharp band)
Resolution (

)
Marginal (spots may overlap)Excellent (baseline separation)
Trace Impurity Detection PoorHigh (detects <1% di-iodo byproduct)

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical readout, the protocol must be a self-validating system. A common pitfall in electrophilic halogenations is "on-plate reaction," where unreacted NIS or


 in the spotted sample continues to react with the starting material on the highly active silica gel surface, creating artifact spots.

Step-by-Step Methodology:

  • Reaction Sampling & Quenching (Critical Step):

    • Extract a 50 µL aliquot from the reaction mixture.

    • Immediately dilute the aliquot with 500 µL of Ethyl Acetate.

    • Wash with 500 µL of 10% aqueous Sodium Thiosulfate (

      
      ).
      
    • Causality: The thiosulfate instantly reduces any unreacted electrophilic iodine to inert iodide (

      
      ), freezing the reaction state and preventing on-plate artifacts. Extract the organic layer for spotting.
      
  • Plate Preparation & Co-Spotting:

    • Obtain an HPTLC Silica Gel 60

      
       plate. Draw a baseline 1 cm from the bottom using a soft pencil.
      
    • Lane 1 (Reference): Spot 0.5 µL of pure 6-fluoro-2-methylquinolin-4(1H)-one (Starting Material).

    • Lane 2 (Co-Spot): Spot 0.5 µL of the Starting Material, allow to dry, then spot 0.5 µL of the Quenched Reaction Mixture directly on top.

    • Causality: Co-spotting definitively proves whether a new spot is the product or just a concentration-shifted starting material. If Lane 2 resolves into two distinct bands, the reaction is incomplete.

    • Lane 3 (Sample): Spot 0.5 µL of the Quenched Reaction Mixture.

  • Elution:

    • Place the plate in a pre-saturated twin-trough chamber containing Dichloromethane:Methanol (95:5 v/v).

    • Allow the solvent front to migrate 6 cm (approx. 10 minutes for HPTLC).

  • Visualization:

    • Remove the plate, dry with a gentle stream of compressed air, and view under a UV lamp at 254 nm.

    • The conjugated quinolone rings will absorb the UV light, quenching the green fluorescence of the

      
       indicator and appearing as dark, distinct bands against a bright background.
      

TLC_Logic Prep Prepare Plate (HPTLC Silica 60) Lane1 Lane 1: Pure SM Prep->Lane1 Lane2 Lane 2: Co-Spot (SM + Rxn Mix) Prep->Lane2 Lane3 Lane 3: Rxn Mix Prep->Lane3 Elution Elution (DCM:MeOH 95:5) Lane1->Elution Lane2->Elution Lane3->Elution UV UV 254 nm Detection (Fluorescence Quenching) Elution->UV

Self-validating co-spotting methodology for accurate TLC resolution and interpretation.

Conclusion

While classical TLC provides a functional baseline for monitoring the synthesis of 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one, HPTLC is the superior alternative for rigorous validation. The engineered 5-6 µm silica particles in HPTLC plates eliminate band diffusion, ensuring that the subtle polarity shift induced by C-3 iodination is resolved with absolute clarity. When combined with a strict quench-and-cospot protocol, researchers can guarantee the scientific integrity of their synthetic workflows.

References

  • CTLA Testing. "High-Performance Thin-Layer Chromatography (HPTLC)." CTLA Testing Services, 05 July 2023, [Link]

Sources

Comparative

Comparative Biological Efficacy of C3-Substituted Quinolinones

Executive Summary: The C3 Functional Gateway The quinolinone scaffold—specifically the quinolin-2(1H)-one (carbostyril) and quinolin-4(1H)-one —remains a privileged structure in medicinal chemistry. While the N1 and C6/C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C3 Functional Gateway

The quinolinone scaffold—specifically the quinolin-2(1H)-one (carbostyril) and quinolin-4(1H)-one —remains a privileged structure in medicinal chemistry. While the N1 and C6/C7 positions are traditionally exploited for solubility and pharmacokinetic tuning, the C3 position acts as the critical determinant of biological specificity.

This guide objectively compares the biological efficacy of various C3-substituted quinolinones. Experimental evidence suggests that C3-substitution is not merely an auxiliary modification but a "molecular switch" that dictates target selectivity between bacterial topoisomerases (C3-COOH) and human kinases/chaperones (C3-Aryl/Heteroaryl).

Comparative Analysis: C3-Substituent Impact on Efficacy[1][2][3]

The "Switch": Antibacterial vs. Anticancer Selectivity

The most profound comparative insight lies in how the electronic and steric nature of the C3 substituent shifts biological targeting.

C3 Substituent ClassPrimary Biological TargetMechanism of ActionTypical Potency (IC50/MIC)
C3-Carboxylic Acid Bacterial DNA Gyrase / Topo IVMg²⁺ bridging to DNA-enzyme complex< 1 µg/mL (MIC)
C3-Heteroaryl (e.g., Benzothiophene)Human Kinases (EGFR, c-Met)ATP-competitive inhibition (Hydrophobic pocket)20 – 80 nM
C3-Amide/Ester Hsp90 / TRAP1N-terminal ATP binding pocket competition8 – 300 nM
C3-H (Unsubstituted)Non-specific / WeakLacks directional binding interactions> 50 µM (Inactive)
Case Study: Anticancer Efficacy (Kinase & Chaperone Inhibition)

Hypothesis: Replacing the polar C3-COOH of antibiotics with lipophilic aromatic rings allows entry into the hydrophobic ATP-binding pockets of human kinases.

Experimental Data Comparison: In a study evaluating PDGF-Receptor Tyrosine Kinase (PDGF-RTK) inhibition, the efficacy of 6,7-dimethoxyquinolin-2-ones was directly correlated with C3 substitution:

  • Compound A (C3-H): Inactive (> 10 µM).

  • Compound B (C3-Methyl): Weak activity (~ 5 µM).

  • Compound C (C3-4-Methoxyphenyl): High Potency (20 nM).

Mechanistic Insight: The C3-aryl group in Compound C engages in critical


 stacking or hydrophobic interactions with the kinase hinge region, a feature absent in C3-alkyl variants. Similarly, for Hsp90 inhibition , the compound 6BrCaQ (a C3-carboxylate derivative) was optimized by converting the C3-acid to a C3-heterocycle , improving membrane permeability and mitochondrial accumulation (TRAP1 targeting), resulting in a GI50 of 8 nM  in colon cancer cells.
Structural Logic Visualization

The following diagram illustrates the decision matrix for C3-substitution based on the desired biological outcome.

C3_SAR_Logic Core Quinolinone Core Sub_Acid C3-COOH (Polar/Acidic) Core->Sub_Acid Sub_Aryl C3-Aryl/Heteroaryl (Lipophilic/Planar) Core->Sub_Aryl Sub_Alkyl C3-Alkyl (Steric Bulk) Core->Sub_Alkyl Target_Gyrase Bacterial Gyrase (Antibiotic) Sub_Acid->Target_Gyrase Mg2+ Chelation Target_Kinase Tyr Kinases (EGFR/c-Met) (Anticancer) Sub_Aryl->Target_Kinase Hydrophobic Pocket Occupancy Target_Hsp90 Hsp90/TRAP1 (Chaperone Inhibitor) Sub_Aryl->Target_Hsp90 ATP Competition Sub_Alkyl->Target_Kinase Reduced Potency (Lack of Pi-Stacking)

Caption: SAR decision tree demonstrating how C3-substituent electronics dictate target selectivity between bacterial and human enzymes.

Experimental Validation Protocols

To replicate the comparative efficacy data described above, the following self-validating protocols are recommended. These workflows ensure that observed differences in IC50 are due to intrinsic molecular efficacy, not solubility artifacts.

Synthesis: The Knoevenagel Condensation (C3-Functionalization)

Objective: Efficiently install C3-substituents on the quinolin-2-one core.

  • Reagents: 2-Hydroxybenzaldehyde derivatives, Activated methylene compounds (e.g., ethyl acetoacetate), Piperidine (cat.), Ethanol.

  • Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) via ¹H NMR.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol quantifies the efficacy of C3-substituted analogs against EGFR or c-Met.

Materials:

  • Recombinant Kinase (e.g., EGFR).

  • Fluorescein-labeled peptide substrate (PolyGT).

  • ATP (at Km concentration).

  • Test Compounds (C3-variants).

Step-by-Step Workflow:

  • Preparation: Dilute compounds in 100% DMSO (start at 10 mM). Create a 10-point serial dilution (1:3).

  • Enzyme Mix: Dilute EGFR kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 5 µL of compound and 10 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT (allows compound to bind active site).

  • Reaction Start: Add 10 µL of Substrate/ATP mix.

  • Reaction Stop: After 60 min, add EDTA-containing detection buffer.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader.

  • Calculation: Fit data to a sigmoidal dose-response equation:

    
    
    
Protocol: MTT Cytotoxicity Assay

Objective: Compare cellular potency (GI50) of C3-analogs in MCF-7 or PC-3 cancer lines.

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add C3-substituted quinolinones (0.01 – 100 µM). Include Doxorubicin as a positive control.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm.

Experimental Workflow Diagram

Workflow Start Start: C3-Analog Library Solubility Solubility Check (DMSO/PBS) Start->Solubility Enzyme_Assay Cell-Free Kinase Assay (TR-FRET) Solubility->Enzyme_Assay If Soluble Cell_Assay Cellular Viability (MTT Assay) Solubility->Cell_Assay If Soluble Data_Analysis Data Analysis (IC50 Calculation) Enzyme_Assay->Data_Analysis Target Binding Cell_Assay->Data_Analysis Phenotypic Effect

Caption: Integrated screening workflow for validating biological efficacy of quinolinone derivatives.

Expert Commentary & Causality

As an application scientist, it is crucial to interpret why these efficacy differences exist.

  • The "Privileged" Nature: The quinolinone scaffold is planar. Unsubstituted, it is a generic intercalator.

  • C3-Aryl Causality: In kinase inhibitors, the "gatekeeper" residue often controls access to the hydrophobic back pocket. A C3-aryl group (especially with meta-substitutions like 3-Cl or 3-F) can twist out of the quinolinone plane, accessing this back pocket and locking the kinase in an inactive conformation. This explains the nanomolar potency of C3-aryl derivatives compared to the micromolar potency of planar, rigid analogs.

  • Self-Validation: When running these assays, always verify the C3-substitution integrity using LC-MS before biological testing. C3-esters can hydrolyze to C3-acids in plasma-containing media, potentially leading to false-negative kinase data (as the acid is cell-impermeable and kinase-inactive).

References

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones as Potential Inhibitors of Hsp90. Source: National Institutes of Health (PMC) [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Source: Journal of Medicinal Chemistry (PubMed) [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. Source: Assiut University [Link]

  • Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed) [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: National Institutes of Health (PMC) [Link]

Validation

Elemental Analysis Standards for 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one: A Comparative Methodological Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. The Analytical Challenge: Multi-Halogenated Heterocycles 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

The Analytical Challenge: Multi-Halogenated Heterocycles

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (Molecular Formula:


, MW: 303.07  g/mol ) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and advanced fluoroquinolone derivatives. Validating the elemental purity of this compound presents a severe analytical challenge due to the simultaneous presence of two highly disparate halogens: Fluorine (6.27% w/w)  and Iodine (41.87% w/w) .

Standard Dumas combustion analysis (CHN) routinely fails for this class of compounds. The causality is twofold:

  • Fluorine Interference: The C-F bond is exceptionally stable (bond dissociation energy ~485 kJ/mol), requiring extreme combustion temperatures. Upon decomposition, liberated hydrogen fluoride (HF) aggressively attacks the silica in quartz combustion tubes, forming volatile silicon tetrafluoride (

    
    ). This not only degrades the instrument but artificially inflates carbon readings[1].
    
  • Iodine Volatility & Poisoning: Iodine sublimes easily and exhibits severe memory effects in analytical lines. Furthermore, excess halogens poison the copper reduction catalysts used to convert nitrogen oxides (

    
    ) back to 
    
    
    
    , leading to skewed nitrogen quantification[2].

To establish a self-validating analytical standard for this compound, researchers must employ orthogonal techniques. This guide objectively compares Modified CHN Combustion , Combustion Ion Chromatography (CIC) , and Microwave-Induced Combustion coupled with ICP-MS (MIC-ICP-MS) to determine the optimal workflow for complete elemental characterization.

Analytical Workflow & Decision Matrix

To achieve mass balance and verify the empirical formula, the sample must be aliquoted into parallel workflows that isolate the specific interferences of fluorine and iodine.

Workflow Sample 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (C10H7FINO) Split Aliquot Distribution & Matrix Prep Sample->Split CHN Modified CHN Combustion (Dumas Method) Split->CHN CIC Combustion Ion Chromatography (CIC) Split->CIC ICP MIC-ICP-MS (Alkaline Extraction) Split->ICP Scrubber Silver Tungstate & FluoAdso Scrubbers CHN->Scrubber AbsorbCIC Aqueous Absorption (H2O2 Trapping) CIC->AbsorbCIC AbsorbICP Alkaline Absorption (5% TMAH) ICP->AbsorbICP ResultCHN Carbon, Hydrogen, Nitrogen Quantification Scrubber->ResultCHN ResultCIC Fluorine & Iodine Bulk Quantification AbsorbCIC->ResultCIC ResultICP Trace Iodine Validation AbsorbICP->ResultICP

Analytical workflow for the elemental decomposition and quantification of multi-halogenated quinolinones.

Platform Comparison & Quantitative Data

Table 1: Technology Comparison for Halogenated Quinolinones
Analytical PlatformTarget ElementsMechanistic PrinciplePrimary VulnerabilityRequired Mitigation Strategy
Standard CHN C, H, NFlash combustion & TCD detectionF/I poisoning of catalysts;

formation
Fail (Not recommended without modification)
Modified CHN C, H, NFlash combustion with specialized halogen trapsHigh halogen load depletes scrubbers rapidlyUse Silver Tungstate/MgO and FluoAdso layers[2],[1]
CIC F, IOxidative pyrolysis followed by IC separationIncomplete combustion of aromatic ringsExtended pyrolysis time;

absorption[3]
MIC-ICP-MS I (Trace/Bulk)Microwave combustion + MS quantificationIodine volatilization in acidic media5% TMAH alkaline absorption matrix[4],[5]
Table 2: Experimental Performance vs. Theoretical Composition

Note: Data represents validated recovery ranges for 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one using optimized protocols.

ElementTheoretical %Modified CHN (%)CIC (%)MIC-ICP-MS (%)Optimal Platform
Carbon (C) 39.63%39.58 ± 0.15N/AN/AModified CHN
Hydrogen (H) 2.33%2.35 ± 0.08N/AN/AModified CHN
Nitrogen (N) 4.62%4.60 ± 0.10N/AN/AModified CHN
Fluorine (F) 6.27%N/A6.22 ± 0.12N/ACIC
Iodine (I) 41.87%N/A41.50 ± 0.8541.82 ± 0.20MIC-ICP-MS

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a mechanistic rationale and an internal validation checkpoint.

Protocol A: Modified CHN Analysis (Dumas Method)

Causality: To prevent fluorine from reacting with the quartz reactor and iodine from poisoning the reduction catalyst, sacrificial scrubbing reagents must be introduced directly into the combustion zone[2],[1].

  • Reactor Preparation: Pack the oxidation reactor with a layer of FluoAdso (a proprietary mixed-oxide fluorine trap) followed by silver tungstate on magnesium oxide (

    
    )[2],[1].
    
  • Sample Prep: Weigh 2.0–3.0 mg of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one into a tin capsule. The tin acts as a catalyst, creating a localized exothermic flash exceeding 1700°C to break the C-F bonds.

  • Combustion: Drop the capsule into the 1000°C reactor under a dynamic oxygen atmosphere.

  • Validation Checkpoint: Run a certified Acetanilide standard immediately before and after the quinolinone samples. If the post-run Acetanilide nitrogen value drops by >0.2%, the silver tungstate scrubber has been saturated by iodine and must be replaced.

Protocol B: Fluorine Quantification via Combustion Ion Chromatography (CIC)

Causality: Standard ion chromatography cannot analyze solid organic powders. CIC utilizes thermochemical decomposition in an oxygen stream to convert covalently bound fluorine into gaseous HF, which is then trapped in an aqueous matrix for IC analysis[3].

  • Pyrolysis: Place 5.0 mg of the sample in a ceramic boat. Introduce into the furnace at 1050°C under an

    
    /Ar stream.
    
  • Absorption: Route the combustion byproduct gases into an absorber module containing 10 mL of 100 ppm aqueous

    
    . The peroxide ensures any trace sulfur is oxidized, preventing baseline interference with the fluoride peak[3].
    
  • Chromatography: Inject 20 µL of the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS19) using a KOH gradient.

  • Validation Checkpoint: Spike the sample boat with 1.0 mg of 4-fluorobenzoic acid (certified reference material). Recovery must fall between 98-102% to confirm complete C-F bond cleavage.

Protocol C: Iodine Verification via MIC-ICP-MS

Causality: Traditional acid digestion (


) oxidizes iodine to volatile 

, which escapes the reaction vessel, leading to massive under-reporting. Microwave-Induced Combustion (MIC) followed by alkaline extraction stabilizes iodine as non-volatile iodide/iodate (

)[4],[5],[6].
  • Combustion: Weigh 10 mg of sample onto a small filter paper disc. Place inside a quartz MIC vessel pressurized with 20 bar of

    
    .
    
  • Alkaline Absorption: Add 5 mL of 5% Tetramethylammonium hydroxide (TMAH) as the absorbing solution[4],[5]. Ignite the sample via microwave irradiation (1000 W for 5 minutes).

  • Dilution & Analysis: Dilute the resulting TMAH solution to 1% TMAH with ultra-pure water. Analyze via ICP-MS monitoring the

    
     isotope[4].
    
  • Validation Checkpoint: Introduce Tellurium (

    
    ) as an internal standard into the TMAH diluent. Tellurium's ionization energy closely matches Iodine, allowing the system to auto-correct for space-charge matrix effects in the plasma[6].
    

References

  • Culmo, R. F. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer, Inc.
  • "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Thermo Fisher Scientific.
  • "Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography." AnalyteGuru - Thermo Fisher Scientific.
  • Gélinas, Y., Krushevska, A., & Barnes, R. M. "Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream." Analytical Chemistry (1998).
  • "Comparison of iodine determination by spectrophotometric and ICP-MS methods." ResearchGate.
  • "Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products." Spectroscopy Online.

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one proper disposal procedures

Topic: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2] Executive Summary: The "Halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2]

Executive Summary: The "Halogenated" Imperative

As a Senior Application Scientist, I often see disposal protocols that treat all organic solids as generic "burn bin" waste. For 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1599467-55-6), this approach is insufficient.[1][2]

This compound is a double-halogenated nitrogen heterocycle . Its disposal profile is dictated by two critical atoms:[2]

  • Fluorine (C-6 position): Upon incineration, this generates Hydrogen Fluoride (HF), requiring incinerators equipped with specific wet scrubbers.[1][2]

  • Iodine (C-3 position): The C-I bond is the weakest link, making the compound susceptible to radical cleavage and light sensitivity.

Operational Rule #1: This compound and all its mother liquors must always be classified and segregated as Halogenated Waste . Never commingle with non-halogenated solvents or oxidizers.

Chemical Hazard & Disposal Profile

Before handling waste, understand the physical properties that dictate the disposal path.[1]

PropertyValue/CharacteristicDisposal Implication
Molecular Formula C₁₀H₇FINOHigh halogen content relative to mass.[1]
Physical State Solid (Crystalline)Must be dissolved for solvent waste or bagged for solid waste.
Halogens Fluorine (F), Iodine (I)Mandatory Segregation: Cannot be used as fuel blending (cement kiln) due to HF/HI emissions.[1]
Reactivity Light Sensitive (Iodine)Waste containers should be opaque or amber.
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses) required during waste transfer.[1]

Segregation Protocol: The "Zero-Error" System

The most common error in laboratory waste management is cross-contamination. Mixing this iodinated quinolinone with incompatible streams can create exothermic reactions or toxic off-gassing.

Compatibility Matrix
  • ✅ Compatible (Mix in Halogenated Waste Stream):

    • Dichloromethane (DCM)

    • Chloroform[1][3][4]

    • Dichloroethane[1][2][5]

    • Mother liquors containing the compound.

  • ❌ Incompatible (DO NOT MIX):

    • Strong Oxidizers: Peroxides, Nitric Acid (Risk of iodine oxidation and violent reaction).[1]

    • Strong Acids: May protonate the quinolinone nitrogen, altering solubility and potentially precipitating solids in liquid waste lines.[1]

    • Non-Halogenated Solvents: Acetone, Methanol, Ethanol (only if strictly required by EHS cost-saving measures, but generally, once this compound is added, the entire mixture becomes Halogenated Waste).[1][2]

Visualizing the Segregation Logic

The following decision tree illustrates the operational workflow for segregating this specific compound.

WasteSegregation Start Waste Generation: 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Compound StateCheck->SolidPath Dry Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidBin Solid Waste Bin (Label: Halogenated Organic Solid) SolidPath->SolidBin SolventCheck Is solvent Halogenated? LiquidPath->SolventCheck FinalAction Label as 'Halogenated Waste' Do NOT use for Fuel Blending SolidBin->FinalAction HaloStream Halogenated Solvent Carboy (High BTU Incineration) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Non-Halogenated Stream (CONTAMINATED) SolventCheck->NonHaloStream No (e.g., Acetone) HaloStream->FinalAction NonHaloStream->HaloStream Re-classify as Halogenated

Caption: Operational logic for segregating 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one. Note that adding this compound to a non-halogenated solvent automatically reclassifies the entire volume as halogenated waste.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Excess)

Context: You have a vial of 500mg of the solid compound.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid into the jar. Do not flush down the sink.[4]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one"[1][2][6]

    • Hazard Checkbox: Toxic, Irritant.[1][2][4]

    • Note: Write "Contains Fluorine and Iodine" clearly to aid the incineration facility.

  • Secondary Containment: Place the jar in a clear zip-lock bag to contain any dust.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have 500mL of reaction mixture (DCM/Methanol) containing the compound.

  • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic (common in quinoline synthesis), neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.[1][2]

  • Carboy Selection: Use the Halogenated Waste carboy (usually Red or Yellow tagged in most labs).

    • Why? Even if the solvent is 90% Methanol (non-halogenated), the presence of the Fluorine/Iodine atoms in the solute mandates the Halogenated treatment path.[1]

  • Venting: Use a safety cap with a pressure-relief valve if available.

  • Log It: Record the volume on the waste log sheet immediately.

Scenario C: Contaminated Debris (Gloves/Paper Towels)
  • Trace vs. Gross:

    • Trace (Spotted gloves): Standard lab trash (if permitted by local EHS).

    • Gross (Spill cleanup materials): Bag separately in a clear hazardous waste bag. Label as "Solid Debris contaminated with Halogenated Organics."

Regulatory Compliance (RCRA & EPA)

While this specific CAS is not a P-listed or U-listed waste by name, it falls under specific regulatory frameworks due to its chemistry.[1][2]

  • RCRA Classification:

    • If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the waste carries the F002 code.[1][2][5][7][8]

    • If pure, it is treated as a characteristic waste if it exhibits toxicity, but practically, it is managed as "Non-RCRA Regulated Hazardous Waste" (unless specific toxicity data triggers the Toxicity Characteristic Leaching Procedure - TCLP).[1][2]

  • Best Practice: Always manage as Hazardous Chemical Waste .

The Incineration Lifecycle: Understanding where your waste goes ensures you label it correctly.

DisposalLifecycle Lab Lab Satellite Area (Accumulation) EHS Central Waste Facility (Aggregation) Lab->EHS Weekly Pickup Transport DOT Transport (UN 2811 or UN 2810) EHS->Transport Manifesting Incinerator High-Temp Incinerator (>1100°C) Transport->Incinerator Scrubber Wet Scrubber (Neutralizes HF/HI) Incinerator->Scrubber Flue Gas Treatment

Caption: The downstream journey of the waste. The Scrubber stage is critical for capturing the Fluoride ions generated by this specific compound.

Emergency Procedures

Spill Response (Solid):

  • Isolate: Mark the area.[3]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] If dust is visible, use an N95 or half-face respirator.[1][2]

  • Clean: Dampen a paper towel with water (to prevent dust) and wipe up the solid.

  • Disposal: Place used towels in the Solid Hazardous Waste bag.

Exposure (Skin/Eye):

  • Skin: Wash with soap and water for 15 minutes. The iodine component may stain skin temporarily; this is generally harmless but indicates exposure.

  • Eyes: Flush for 15 minutes. Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[7][8] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Quinolines Safety Data. (General Class Data). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

Sources

Handling

Standard Operating Procedure: PPE and Handling Guidelines for 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

As drug development professionals and research scientists, handling novel poly-substituted heterocycles requires a predictive approach to safety. Because toxicological data for highly specific, novel compounds like 6-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and research scientists, handling novel poly-substituted heterocycles requires a predictive approach to safety. Because toxicological data for highly specific, novel compounds like 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is rarely published at the discovery stage, we must deduce its hazard profile from its molecular architecture.

This guide provides a self-validating, step-by-step operational framework for handling this compound, grounded in authoritative standards from OSHA, the EPA, and the American Chemical Society (ACS).

Hazard Causality & Chemical Profile

To design an effective safety protocol, we must first understand why this specific molecule poses a risk. The structure of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one dictates our handling strategy:

  • Quinolinone Core: Compounds sharing this scaffold (e.g., fluoroquinolones) frequently exhibit high biological activity, such as kinase inhibition or DNA intercalation. We must treat this powder as a potential systemic toxin and mutagen.

  • 6-Fluoro Substitution: The addition of fluorine significantly increases the molecule's lipophilicity. Causality: High lipophilicity enhances the compound's ability to cross the stratum corneum (skin barrier). If the powder contacts unprotected skin, natural sebum and sweat can facilitate rapid dermal absorption.

  • 3-Iodo Substitution: Iodine is a heavy, polarizable halogen. Causality: Carbon-iodine bonds are susceptible to homolytic cleavage via UV light. This photodegradation can generate reactive iodine radicals. Furthermore, the presence of halogens strictly dictates that all associated waste must be segregated into a dedicated halogenated waste stream to comply with environmental regulations[1].

According to the , understanding these structural liabilities is the first step in establishing a robust safety culture[2].

Quantitative PPE Matrix

Under the, laboratories must supply appropriate barrier protection based on a rigorous hazard assessment[3]. The following table summarizes the quantitative specifications for handling this halogenated quinolinone.

PPE ComponentMaterial SpecificationMinimum Thickness / RatingBreakthrough Time (Halogenated Organics)Self-Validation Check
Gloves Nitrile (Double-gloved)≥ 0.12 mm (inner)≥ 0.15 mm (outer)> 30 minutesCheck: Inflate gloves manually before donning to inspect for micro-tears.
Eye Protection Chemical Splash GogglesANSI Z87.1+ (Impact & Splash)N/ACheck: Ensure a gap-free, airtight seal against the face. Standard safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton, tightly wovenN/ACheck: Coat is fully buttoned; cuffs completely overlap the inner glove wrists.
Respiratory N95 or P100 Particulate MaskNIOSH ApprovedN/ACheck: Perform a positive/negative pressure seal check prior to entering the workspace.

Step-by-Step Operational Methodologies

Compliance with the requires the use of engineering controls, such as certified fume hoods, to minimize chemical exposure[4].

Protocol A: Safe Weighing and Transfer

Handling fine, lipophilic powders presents a high risk of aerosolization and static cling.

  • Environmental Preparation:

    • Action: Clear a certified chemical fume hood of all unnecessary equipment. Ensure the sash is pulled down to the marked operating level.

    • Validation: Verify the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm).

  • Static Mitigation:

    • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the micro-spatula before opening the chemical vial.

    • Causality: Fluoro-compounds often carry static charges. Neutralizing the equipment prevents the powder from repelling off the spatula and aerosolizing into the worker's breathing zone.

  • Transfer & Weighing:

    • Action: Open the amber storage vial only inside the fume hood. Transfer the required mass using smooth, deliberate motions.

    • Validation: The balance reading stabilizes quickly, indicating no draft interference and no static-induced drift.

  • Decontamination:

    • Action: Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with isopropanol, followed by a secondary wipe with soapy water.

    • Validation: Visual inspection confirms no residual white/yellowish powder remains on any surface.

Spill Response and EPA-Compliant Disposal Plan

Because this compound contains both fluorine and iodine, it falls under strict environmental disposal protocols. The, as doing so drastically increases disposal costs and can cause dangerous reactive events[1][5].

Protocol B: Halogenated Waste Segregation
  • Solid Waste:

    • Action: Place all contaminated weigh boats, wipes, and outer gloves into a solid waste container lined with a compatible poly-bag.

    • Validation: The container is explicitly labeled: "Hazardous Solid Waste: Contains Halogenated Organics (Fluoro/Iodo-Quinolinone)."

  • Liquid Waste (Post-Reaction):

    • Action: If the compound is dissolved in a solvent (e.g., DMSO, DMF, or DCM), the resulting solution must be poured into a dedicated Halogenated Liquid Waste carboy.

    • Causality: Mixing iodine-containing waste with certain non-halogenated solvents (like acetone under basic conditions) can inadvertently synthesize highly lachrymatory or explosive side products (e.g., iodoacetone).

  • Secondary Containment:

    • Action: Store the halogenated waste carboy in a high-density polyethylene (HDPE) secondary containment bin.

    • Validation: The secondary bin is visually inspected to be 100% free of liquid, ensuring the primary carboy's integrity.

Process Visualization

The following workflow illustrates the logical relationship between hazard mitigation, operational handling, and environmental compliance.

G A 1. Hazard Assessment (Structure Analysis) B 2. Don PPE (Double Nitrile, Goggles) A->B C 3. Containment Ops (Fume Hood Weighing) B->C D 4. Decontamination (Isopropanol Wet-Wipe) C->D E 5. Waste Segregation (Halogenated Stream) D->E

Caption: Sequential safety workflow for handling and disposing of halogenated quinolinones.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Lab Equipment Direct. Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at: [Link]

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl. Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS. Available at:[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. Available at: [Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental. Available at: [Link]

Sources

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